Synthesis of Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate: A Technical Guide
Executive Summary The incorporation of sp³-rich cycloalkane rings into flat, aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry. By increasing the fraction of sp³ carbons ( Fsp3 ), researchers ca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of sp³-rich cycloalkane rings into flat, aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry. By increasing the fraction of sp³ carbons (
Fsp3
), researchers can significantly improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7) [1] is a highly valued building block that rigidly projects an aniline moiety alongside an ester-bearing cyclobutane ring. This whitepaper details a robust, four-step synthetic route designed for scalability, high chemoselectivity, and self-validating in-process controls.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis is engineered around a highly efficient, base-mediated cycloalkylation, followed by functional group interconversions. We explicitly avoid starting with methyl 4-nitrophenylacetate and instead utilize 4-nitrophenylacetonitrile [2].
The Causality Behind the Route Design:
Why a Nitrile over an Ester for Cyclobutanation? The
α
-protons of 4-nitrophenylacetonitrile (
pKa≈13
) are vastly more acidic than those of the corresponding ester (
pKa≈22
). This allows for complete deprotonation using Sodium Hydride (NaH) without risking the self-condensation (Claisen-type) side reactions that plague ester enolates. Furthermore, the linear, sp-hybridized nitrile group provides minimal steric hindrance during the demanding intramolecular
SN2
displacement required to close the strained four-membered cyclobutane ring.
Why Harsh Acidic Hydrolysis? The resulting 1-(4-nitrophenyl)cyclobutane-1-carbonitrile features a highly congested quaternary center (
α
-aryl,
α
-cyclobutyl). Standard basic hydrolysis (e.g., NaOH/EtOH) fails or is impractically slow due to steric shielding. A harsh acidic environment (H₂SO₄/AcOH/H₂O) protonates the nitrile, vastly increasing its electrophilicity and allowing hydration and subsequent hydrolysis to the carboxylic acid[3] at reflux temperatures.
Why in situ Acyl Chloride Generation? For the esterification[4], utilizing Thionyl Chloride (SOCl₂) in Methanol generates the highly reactive acyl chloride in situ while simultaneously producing anhydrous HCl. This acts as a potent, water-free catalyst that drives the equilibrium entirely to the ester product without the need for a Dean-Stark apparatus.
Why Catalytic Hydrogenation? Palladium on Carbon (Pd/C) under a hydrogen atmosphere provides absolute chemoselectivity. It rapidly reduces the nitro group to the target primary amine without hydrogenolyzing the ester or inducing ring-opening of the strained cyclobutane.
Figure 1: Four-step synthetic workflow for methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate.
To ensure trustworthiness and reproducibility, every step below incorporates a Self-Validating In-Process Control (IPC) . This ensures the chemist can physically or chemically verify the success of the transformation before proceeding.
Step 1: Base-Mediated Cyclobutanation
Procedure:
Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 2.5 eq) and anhydrous DMF. Cool to 0 °C under N₂.
Prepare a solution of 4-nitrophenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq)[2] in anhydrous DMF. Add this dropwise to the NaH suspension over 1 hour to control the exothermic deprotonation and H₂ gas evolution.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench carefully with cold water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Self-Validation (IPC): TLC (Hexane/EtOAc 3:1) will show the complete disappearance of the highly UV-active starting material (
Rf≈0.3
) and the appearance of a less polar spot (
Rf≈0.6
).
Step 2: Nitrile Hydrolysis
Procedure:
Suspend the crude 1-(4-nitrophenyl)cyclobutane-1-carbonitrile in a 1:1:1 (v/v/v) mixture of concentrated H₂SO₄, glacial acetic acid, and water.
Heat the mixture to a vigorous reflux (110–120 °C) for 24 hours.
Cool the reaction to room temperature and pour it slowly over crushed ice.
Filter the resulting precipitate and wash with cold water.
Self-Validation (IPC - Acid/Base Swapping): To validate conversion, take a small aliquot of the precipitate and add 1M aqueous NaOH. The solid must dissolve completely (forming the soluble sodium carboxylate). Upon re-acidification with 1M HCl to pH 2, the solid must reprecipitate. The starting nitrile will not dissolve in NaOH.
Step 3: Fischer Esterification
Procedure:
Dissolve the 1-(4-nitrophenyl)cyclobutane-1-carboxylic acid[3] in anhydrous Methanol (0.2 M concentration).
Cool the solution to 0 °C and add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Caution: Vigorous evolution of HCl and SO₂ gases.
Attach a reflux condenser and heat to 65 °C for 4 hours.
Concentrate the mixture under reduced pressure. Redissolve in EtOAc and wash with saturated aqueous NaHCO₃ to neutralize residual acid. Dry and concentrate to afford the ester[4].
Self-Validation (IPC): IR spectroscopy of the crude product will show the complete disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the emergence of a sharp, distinct ester C=O stretch at ~1735 cm⁻¹.
Step 4: Chemoselective Nitro Reduction
Procedure:
Dissolve the methyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate in Methanol.
Add 10% Pd/C (0.1 eq by weight). Purge the flask with N₂, then backfill with H₂ gas (balloon, 1 atm).
Stir vigorously at room temperature for 6 hours.
Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol.
Concentrate the filtrate to yield the target compound, methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate[1].
Self-Validation (IPC): The reaction mixture will transition from a distinct yellow (characteristic of the nitroaromatic) to colorless. Spotting the product on a TLC plate and treating it with Ninhydrin stain followed by heating will yield a bright purple/orange spot, definitively confirming the presence of the newly formed primary aniline.
Quantitative Data & Analytical Markers
The following table summarizes the expected quantitative outcomes and key analytical markers for each stage, providing a benchmark for quality control.
Stage
Compound
Typical Yield (%)
Expected Purity (HPLC)
Key Analytical Marker (¹H NMR / MS)
Step 1
1-(4-Nitrophenyl)cyclobutane-1-carbonitrile
75 - 82%
> 95%
Multiplet at 2.80-2.95 ppm (4H, cyclobutane CH₂)
Step 2
1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid
85 - 90%
> 98%
Broad singlet at ~12.5 ppm (1H, COOH exchangeable)
Step 3
Methyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate
92 - 96%
> 98%
Sharp singlet at 3.65 ppm (3H, -OCH₃)
Step 4
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
95 - 99%
> 99%
MS (ESI+): [M+H]⁺ m/z calculated 206.11, found 206.1
Process Safety & Scale-Up Considerations
When translating this route from the bench to a kilo-lab environment, several critical safety parameters must be strictly managed:
Hydrogen Gas Evolution (Step 1): The reaction of NaH with the relatively acidic protons of the starting material generates stoichiometric amounts of highly flammable H₂ gas. Reagent addition must be strictly rate-controlled, and the reactor must be heavily swept with inert nitrogen to prevent explosive atmospheres.
Thermal Hazards (Step 2): The hydrolysis utilizes a highly corrosive mixture of concentrated sulfuric and acetic acids at boiling temperatures. Reactor materials must be glass-lined or Hastelloy. The quench onto ice is highly exothermic and must be performed with active external cooling.
Pyrophoric Catalysts (Step 4): Dry Palladium on Carbon (Pd/C) can ignite methanol vapors upon contact with air. The catalyst must be added to the flask under an inert atmosphere, or pre-wetted with a non-flammable solvent (like water or toluene) before the introduction of methanol.
Conformational Restriction in Drug Discovery: Physicochemical Profiling of Aminophenylcyclobutane Derivatives
Executive Summary As a Senior Application Scientist, I frequently encounter lead compounds that suffer from poor target selectivity or suboptimal pharmacokinetics due to excessive conformational flexibility. To overcome...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter lead compounds that suffer from poor target selectivity or suboptimal pharmacokinetics due to excessive conformational flexibility. To overcome this, the incorporation of cyclobutane rings—specifically aminophenylcyclobutane derivatives like 1-(4-aminophenyl)cyclobutane and 3-phenylcyclobutylamine—has become a cornerstone strategy in medicinal chemistry. This whitepaper provides an in-depth technical analysis of their physicochemical properties, details self-validating experimental workflows for their characterization, and explains the structural causality behind their efficacy.
Introduction: The Case for Conformational Restriction
Unlike flat aromatic systems or highly flexible acyclic alkyl chains, cyclobutanes are small, strained four-membered rings characterized by extended C-C bond lengths and pronounced C-C π characteristics. They serve as rigidified bioisosteres that project pharmacophoric elements (such as basic amines and lipophilic phenyl rings) into precisely defined spatial vectors. By locking a molecule into a specific conformation, aminophenylcyclobutanes minimize the entropic penalty upon target binding, thereby enhancing both affinity and selectivity.
Core Physicochemical Properties
The introduction of a cyclobutane ring fundamentally alters the physicochemical landscape of a molecule. Understanding these shifts is critical for rational drug design.
Lipophilicity (logP/logD): The high sp³ character of the cyclobutane ring generally lowers lipophilicity compared to planar aromatic analogs, which can improve aqueous solubility. However, stereochemistry plays a massive role. For instance, in 1,3-disubstituted cyclobutanes, trans-isomers can be significantly more lipophilic (ΔlogP ≈ 1) than their cis counterparts due to the differential exposure of the hydrophobic surface area .
Basicity (pKa): The basicity of the amine is modulated by its proximity to the phenyl ring and any electron-withdrawing substituents on the cyclobutane core. For example, introducing a fluorine atom at the 3-position of a cyclobutylamine acidifies the amine by approximately 0.8 pKa units, irrespective of stereochemistry .
Stereochemistry and Fluxionality: Cyclobutanes are not entirely static; they undergo rapid ring-flipping (puckering). Locking the conformation via bulky di-substitution is critical for ensuring that the amino group can establish stable hydrogen bonds within target sites.
Quantitative Data Summary
The following table synthesizes the physicochemical parameters of key aminophenylcyclobutane derivatives used in our profiling workflows.
Compound
MW ( g/mol )
XLogP3
TPSA (Ų)
Key Structural Feature
147.22
1.5
26.0
1,1-disubstituted, basic amine
147.22
1.6
26.0
1,3-disubstituted, cis/trans isomerism
219.28
2.4
52.3
Aniline derivative, reduced basicity
3-Fluoro-3-phenylcyclobutylamine
165.21
2.6
26.0
Fluorine-induced pKa lowering (~0.8 units)
*Estimated values based on structural increments.
Experimental Workflows & Protocols
To ensure scientific integrity, every protocol we execute must be a self-validating system. Below are the step-by-step methodologies for profiling the physicochemical properties of these derivatives.
Self-Validating pKa Determination via Potentiometric Titration
Causality: Aminophenylcyclobutanes often exhibit poor aqueous solubility at basic pH when the amine is unprotonated. To prevent precipitation artifacts from skewing the titration curve, we utilize a Yasuda-Shedlovsky extrapolation method using a methanol/water co-solvent system. This ensures the intrinsic pKa is accurately captured.
Step-by-Step Protocol:
Calibration: Standardize the glass pH electrode using aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
Sample Preparation: Prepare a 1.0 mM solution of the aminophenylcyclobutane derivative in three different methanol/water ratios (e.g., 30%, 40%, and 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.
Titration: Titrate the solutions with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption.
Data Analysis: Calculate the apparent pKa (psKa) for each co-solvent ratio using the Bjerrum formation function.
Extrapolation: Plot the psKa values against the inverse dielectric constant of the solvent mixtures and extrapolate to 100% water to determine the intrinsic aqueous pKa.
High-Throughput logD(7.4) Profiling via Shake-Flask LC-MS
Causality: logD at pH 7.4 is a superior predictor of in vivo partitioning than logP for ionizable amines. We employ a mass-balance recovery check to ensure that compound loss (e.g., adsorption to glassware or precipitation) does not artificially inflate the aqueous concentration, which would result in a false-low logD.
Step-by-Step Protocol:
Phase Saturation: Mutually saturate n-octanol and 50 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours.
Partitioning: Dissolve the compound in the octanol phase (100 µM). Add equal volumes (1 mL) of the saturated octanol and buffer to a silanized glass vial.
Equilibration: Shake the vials mechanically for 60 minutes at 25 °C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.
Quantification: Analyze both the aqueous and octanol phases using LC-MS/MS.
Validation: Calculate the total mass recovered. If recovery is <95%, the assay is flagged for potential micelle formation or surface adsorption, and the data is discarded.
The spatial orientation dictated by the cyclobutane ring is paramount for target engagement. For instance, in the development of allosteric kinase inhibitors, the phenyl ring of phenylcyclobutylamine derivatives directly engages in hydrophobic contacts with conserved tyrosine residues (e.g., Tyr272 in specific kinase domains) . Simultaneously, the rigid vector of the cyclobutylamine allows the amine to form bidentate hydrogen bonds with adjacent carboxylate groups (e.g., Asp274), locking the kinase in an inactive conformation .
Caption: Workflow for the physicochemical profiling and validation of aminophenylcyclobutane derivatives.
Conclusion
The strategic deployment of aminophenylcyclobutane derivatives offers a sophisticated method for navigating the complex multi-parameter optimization required in drug discovery. By understanding and rigorously profiling their unique physicochemical properties—driven by ring strain, stereochemistry, and sp³ character—we can rationally design molecules with superior target affinity, selectivity, and pharmacokinetic profiles.
References
PubChem. "1-Phenylcyclobutylamine." National Center for Biotechnology Information. URL:[Link]
PubChem. "3-Phenylcyclobutan-1-amine." National Center for Biotechnology Information. URL:[Link]
Chernykh, A. V., et al. "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry 2015, 29 (2015): 6466-6471. URL:[Link]
Bhujbal, S. P., et al. "Gaining Insights into Key Structural Hotspots within the Allosteric Binding Pockets of Protein Kinases." International Journal of Molecular Sciences 25, no. 9 (2024): 4725. URL:[Link]
Foundational
Translational Whitepaper: From Chemical Precursor to Allosteric Kinase Blockade
An In-Depth Mechanistic Guide on Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate and its Role in Pan-AKT Inhibition Executive Summary Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7) is a highly sp...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Mechanistic Guide on Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate and its Role in Pan-AKT Inhibition
Executive Summary
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7) is a highly specialized synthetic intermediate[1]. While it does not possess intrinsic therapeutic activity as a standalone molecule, it serves as the critical pharmacophoric building block in the synthesis of next-generation allosteric AKT inhibitors, most notably Miransertib (ARQ 092) [2].
This whitepaper explores the structural biology, mechanism of action, and translational protocols associated with this compound. By tracing its integration into the imidazo[4,5-b]pyridine scaffold, we elucidate how the resulting phenylcyclobutylamine moiety achieves a highly selective, dual-node allosteric blockade of the PI3K/AKT/mTOR signaling pathway[3].
Structural Biology & Pharmacophoric Significance
The design of kinase inhibitors has historically focused on the ATP-binding pocket. However, ATP-competitive AKT inhibitors often trigger a paradoxical hyperphosphorylation of AKT at Ser473 and Thr308 by locking the kinase in an open conformation accessible to upstream kinases (mTORC2 and PDK1)[4].
To circumvent this, researchers utilized the structural rigidity of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate to design an allosteric inhibitor [3]. When incorporated into the final drug molecule, the resulting moiety binds at the interface between the kinase domain and the pleckstrin homology (PH) domain:
Hydrophobic Anchoring: The phenyl ring makes direct hydrophobic contact with Tyr272 within the highly conserved YRD motif of the kinase domain[3].
Bidentate Hydrogen Bonding: The primary amine of the cyclobutylamine forms critical H-bonds with the main chain carbonyl of Tyr272 and the carboxylate group of Asp274[3].
Steric Orientation: The cyclobutane ring is not mere structural filler; it forces the molecule into a specific trajectory, directing the cyclobutyl group toward the hydrophobic side chain of Ile84 and the methyl group of Thr82 in the PH domain[3].
This cross-domain binding physically locks AKT in a closed, inactive conformation, preventing its recruitment to the plasma membrane.
Mechanism of Action: The Dual-Node Allosteric Blockade
The biological mechanism of action derived from this chemical precursor is characterized by a unique "dual-mode" suppression of the AKT pathway[5][6]:
Prevention of Activation (Inactive AKT): The inhibitor binds to the inactive, cytosolic form of AKT. By locking the PH domain against the kinase domain, it prevents the PH domain from binding to PIP3 at the plasma membrane, thereby halting the first step of AKT activation[4].
Promotion of Dephosphorylation (Active AKT): When binding to already-active AKT, the allosteric conformational shift exposes the phosphorylation sites (Ser473 and Thr308) to cellular phosphatases, actively promoting the dephosphorylation and subsequent deactivation of the kinase[6].
Diagram 1: Dual-node allosteric blockade of the PI3K/AKT pathway by the derived inhibitor.
Experimental Workflows & Methodologies
To ensure scientific integrity, the translation of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate into a validated therapeutic requires rigorous, self-validating protocols.
Protocol 1: Chemical Incorporation via Displacement Reaction
Causality Focus: This protocol details the attachment of the cyclobutane precursor to the core pyridine scaffold. N,N-Diisopropylethylamine (DIEA) is utilized specifically because its steric bulk prevents it from acting as a nucleophile, ensuring it only acts as a proton scavenger during the displacement.
Preparation: Dissolve the nitropyridine core intermediate (1 eq) and methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (1.2 eq) in anhydrous ethanol[3].
Base Addition: Add DIEA (2.5 eq) dropwise at room temperature. The non-nucleophilic nature of DIEA prevents unwanted side reactions with the electrophilic pyridine ring.
Heating & Displacement: Heat the reaction mixture to 45 °C and stir overnight under an inert argon atmosphere[3].
Cyclization: Subject the resulting intermediate to reducing conditions using sodium dithionite (Na2S2O4) in DMSO/MeOH at 100 °C in the presence of 2-aminonicotinaldehyde to form the imidazo[4,5-b]pyridine tricycle[3].
Purification: Purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the final allosteric precursor.
Causality Focus: Standard kinase assays often use truncated AKT containing only the kinase domain. Because the cyclobutane moiety binds at the interface of the PH and kinase domains, using full-length AKT is an absolute requirement to prevent false-negative results.
Enzyme Preparation: Prepare full-length, unphosphorylated AKT1, AKT2, and AKT3 isoforms in a kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA).
Compound Incubation: Serially dilute the synthesized inhibitor (derived from the cyclobutane precursor) in DMSO. Add to the enzyme mixture and incubate for 30 minutes at room temperature to allow the allosteric conformational lock to establish.
Reaction Initiation: Add ATP (at the
Km
for each isoform) and a biotinylated peptide substrate (e.g., Crosstide).
Detection: After 60 minutes, terminate the reaction by adding EDTA. Add a Europium-labeled anti-phospho-substrate antibody and Streptavidin-APC.
Validation Check: Read the TR-FRET signal (Emission ratio 665 nm / 615 nm). A parallel control using a purely ATP-competitive inhibitor must be run; if the assay is correctly configured for allosteric inhibition, the competitive inhibitor will show standard kinetics, while the allosteric inhibitor will show non-competitive kinetics relative to ATP concentration.
Diagram 2: Translational workflow from chemical precursor to validated allosteric inhibitor.
Quantitative Data & Clinical Translation
The strategic inclusion of the methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate moiety drastically improves the biochemical and pharmacokinetic profile of the resulting drug.
Table 1: Biochemical Profile of the Derived Inhibitor (ARQ 092)
Parameter
Value
Mechanistic Significance
AKT1 IC50
5.0 nM
Highly potent inhibition of the primary oncogenic isoform[2].
AKT2 IC50
14 nM
Effective blockade of metabolic/survival signaling[2].
AKT3 IC50
7.1 nM
Suppression of neurological and overgrowth pathway drivers[2].
Established in Phase 1 solid tumor/lymphoma trials[7].
Target Indications
PROS, Proteus Syndrome
FDA Fast Track & Rare Pediatric Disease Designations[5][8].
Translational Impact
Because the allosteric mechanism effectively shuts down the entire AKT signaling node without triggering upstream feedback loops, drugs derived from this precursor have shown remarkable efficacy in rare, genetically driven diseases. For instance, in Proteus Syndrome (driven by a somatic activating AKT1 E17K mutation) and PIK3CA-Related Overgrowth Spectrum (PROS) , the derived inhibitor Miransertib has demonstrated the ability to reduce cerebriform connective tissue nevi and halt disease progression[8][9]. Furthermore, it has shown durable partial responses in solid tumors like endometrial cancer harboring PIK3CA mutations[10].
References
Molaid. "methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate - CAS号 1215017-84-7." Molaid.com. Available at:[Link]
Lapierre, J.-M., Eathiraj, S., et al. "Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3 H -imidazo[4,5- b ]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor." Journal of Medicinal Chemistry, 2016. Available at:[Link]
ResearchGate. "Discovery of ARQ 092... (PDF)." ResearchGate.net. Available at:[Link]
HCP Live. "Miransertib Granted Fast Track Designation for Treatment of PIK3CA-Related Overgrowth." HCPLive.com, 2018. Available at:[Link]
NIH/PMC. "Miransertib (ARQ 092), an orally-available, selective Akt inhibitor is effective against Leishmania." NCBI.nlm.nih.gov, 2018. Available at:[Link]
DovePress. "Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers." Dovepress.com, 2021. Available at:[Link]
PatSnap. "Inhibition of PI3K-Dependent Endometrial Cancer: The Efficacy of ARQ 092 and ARQ 751 Allosteric AKT Inhibitors." Patsnap.com, 2024. Available at: [Link]
NIH/PMC. "Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092)." NCBI.nlm.nih.gov. Available at:[Link]
BioSpace. "FDA Grants Rare Pediatric Disease Designation to ArQule's Miransertib (ARQ 092) for the Treatment of Proteus Syndrome." Biospace.com, 2017. Available at: [Link]
ASH Publications. "Clinical Trial Results from the Subgroup of Lymphoma/CLL in a Phase 1 Study of ARQ 092, a Novel Pan AKT-Inhibitor." Blood, 2015. Available at:[Link]
Spectroscopic Profiling and Structural Elucidation of Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate: A Comprehensive Technical Guide
Executive Summary & Chemical Context Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7) [1] is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. The cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7) [1] is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. The cyclobutane ring serves as a conformationally restricted spacer and a metabolically stable bioisostere for gem-dimethyl groups. The 1,1-disubstitution pattern creates a rigid, well-defined three-dimensional scaffold, while the para-aniline moiety provides a nucleophilic handle for downstream functionalization (e.g., amidation, sulfonylation, or Buchwald-Hartwig cross-coupling).
This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound, detailing the causality behind experimental choices and providing self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow & Self-Validating Protocols
To ensure rigorous scientific integrity and reproducibility, the characterization of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate must follow a standardized, multi-modal workflow.
Experimental workflow for the multi-modal spectroscopic characterization of the target compound.
Standard Operating Procedures (SOPs)
NMR Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (
CDCl3
, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
CDCl3
is explicitly chosen over DMSO-
d6
to prevent strong hydrogen bonding with the primary amine, which would otherwise obscure the intrinsic chemical shift of the
-NH2
protons [2].
FT-IR (ATR) Protocol: Ensure the diamond Attenuated Total Reflectance (ATR) crystal is cleaned with isopropanol and a background spectrum is collected. Apply 2-3 mg of the solid sample directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact, minimizing scattering artifacts. Scan from 4000 to 400
cm−1
at a resolution of 4
cm−1
(32 scans).
LC-HRMS Protocol: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol/Water containing 0.1% Formic Acid. Inject 2 µL into the LC system coupled to a Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C to promote efficient droplet evaporation and protonation of the aniline nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation relies heavily on 1D (
1H
and
13C
) NMR to confirm the integrity of the cyclobutane ring and the para-substituted aromatic system.
Mechanistic Interpretation
Cyclobutane Ring Dynamics: The cyclobutane ring is not entirely planar; it undergoes rapid "puckering" on the NMR timescale. However, due to the plane of symmetry passing through C1 and C3, the C2 and C4 methylene protons are chemically equivalent. Because each methylene group possesses pseudo-axial and pseudo-equatorial protons that couple with each other and with the C3 protons, they appear as a complex multiplet rather than a simple first-order splitting pattern [3].
Aromatic System: The 1,4-disubstituted benzene ring exhibits a classic AA'BB' spin system. Due to the electron-donating nature of the amine group via resonance, the protons ortho to the
-NH2
group are shielded and appear upfield (~6.65 ppm) compared to the protons ortho to the cyclobutane ring (~7.05 ppm).
AA'BB' system; slightly deshielded by ester proximity.
Ar-CH (ortho to
NH2
)
6.65
d, J = 8.5 Hz, 2H
115.1
AA'BB' system; shielded by
NH2
resonance.
Ester
OCH3
3.65
s, 3H
52.3
Typical methoxy singlet.
Amine
NH2
3.60
br s, 2H
-
Broadened by quadrupolar relaxation of
14N
; exchanges with
D2O
.
Cyclobutane C1
-
-
50.8
Quaternary aliphatic carbon.
Cyclobutane C2/C4
2.75 - 2.40
m, 4H
32.5
Complex multiplet due to ring puckering.
Cyclobutane C3
1.95 - 1.85
m, 2H
16.2
Most shielded aliphatic protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy provides orthogonal validation of the functional groups present in the molecule [2]. The orthogonal relationship between the primary amine and the ester is clearly visible in the vibrational modes.
Confirms a primary amine (asymmetric and symmetric stretches).
2950, 2850
Sharp, Weak
C-H Stretch (
sp3
)
Aliphatic stretches from the cyclobutane and methyl groups.
1725
Sharp, Strong
C=O Stretch
Confirms the presence of the aliphatic ester carbonyl.
1615, 1515
Sharp, Medium
C=C Stretch
Characteristic breathing modes of the aromatic ring.
1240, 1160
Broad, Strong
C-O Stretch
Asymmetric and symmetric C-O-C stretches of the ester.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the exact mass and structural connectivity through Collision-Induced Dissociation (CID). Under ESI+ conditions, the primary amine is readily protonated, yielding a robust
[M+H]+
precursor ion at m/z 206.1181 (Calculated for
C12H16NO2+
: 206.1181 Da).
Fragmentation Causality
Upon subjecting the precursor ion to CID, the molecule undergoes predictable fragmentation driven by the stability of the resulting carbocations and acylium ions [3].
Loss of Methanol (-32 Da): Cleavage of the methoxy group with a proton transfer yields a highly stable acylium ion at m/z 174.092.
Loss of Methyl Formate (-60 Da): An alpha-cleavage event resulting in the loss of the entire ester moiety (
HCOOCH3
) leaves a cyclobutyl-stabilized carbocation at m/z 146.097. The positive charge is highly stabilized by the adjacent electron-donating para-aminophenyl group.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. Available at:[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. Available at:[Link]
Foundational
Conformational Restriction in Drug Design: The Biological Activity and Applications of 1-Aminocyclobutanecarboxylic Acid Derivatives
The Causality of the Cyclobutane Scaffold: Conformational Restriction In medicinal chemistry, the spatial arrangement of a molecule dictates its interaction with biological targets. 1-Aminocyclobutanecarboxylic acid (ACB...
Author: BenchChem Technical Support Team. Date: March 2026
The Causality of the Cyclobutane Scaffold: Conformational Restriction
In medicinal chemistry, the spatial arrangement of a molecule dictates its interaction with biological targets. 1-Aminocyclobutanecarboxylic acid (ACBC) is a non-proteinogenic, alicyclic amino acid characterized by a rigid cyclobutane ring at the alpha-carbon. This unique architecture restricts the
χ1
and
χ2
torsional space, locking the amino acid into specific conformations.
The causality behind utilizing ACBC derivatives in drug design is twofold:
Thermodynamic Pre-organization: By restricting the conformational flexibility of a ligand, the entropic penalty typically incurred upon binding to a receptor is minimized, dramatically increasing target affinity.
Steric Shielding: The bulky, rigid cyclobutane ring masks adjacent peptide bonds from the active sites of proteolytic enzymes, conferring profound metabolic stability to otherwise fragile peptidomimetics.
This structural causality has allowed ACBC derivatives to emerge as powerful tools across neuropharmacology, oncology diagnostics, immunology, and agricultural chemistry.
Neuropharmacology: Modulation of the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, memory, and excitotoxicity. Activation of the NMDA receptor requires the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit.
ACBC acts as a highly specific partial agonist or competitive antagonist at the glycine-binding site of the GluN1 (NR1) subunit 1. Because of its structural homology to glycine, ACBC competes for the binding pocket. By occupying this site, ACBC prevents the binding of endogenous co-agonists, effectively locking the ion channel in a closed state and preventing calcium (Ca²⁺) influx even in the presence of glutamate 2.
NMDA receptor modulation pathway and competitive antagonism by ACBC derivatives.
Oncological Diagnostics: ¹⁸F-Fluciclovine PET Imaging
In clinical oncology, ACBC derivatives have revolutionized positron emission tomography (PET) imaging. The most prominent derivative is ¹⁸F-Fluciclovine (anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, FACBC).
While traditional ¹⁸F-FDG PET relies on glucose metabolism (which is naturally high in healthy brain tissue, obscuring tumors), ¹⁸F-Fluciclovine targets amino acid transporters—specifically ASCT2 and LAT1—which are heavily upregulated in tumor cells to support rapid protein synthesis 3. Once transported intracellularly, ¹⁸F-Fluciclovine is not incorporated into newly synthesized proteins, nor is it rapidly metabolized; instead, it is eventually effluxed, providing a stable, high-contrast diagnostic window for detecting recurrent prostate cancer and gliomas 4. Furthermore, boronated unnatural cyclic amino acids based on this scaffold are actively being evaluated as highly selective boron carriers for Boron Neutron Capture Therapy (BNCT) in glioblastoma 5.
Clinical workflow for 18F-Fluciclovine (FACBC) PET imaging in oncology.
The therapeutic utility of native peptides is often severely limited by rapid enzymatic degradation in human serum. By substituting natural amino acids with methano amino acid (MAA) analogs of ACBC, researchers can engineer peptidomimetics that resist endopeptidase cleavage.
A prime example is the modification of tuftsin (Thr-Lys-Pro-Arg), an immunomodulatory peptide that stimulates phagocytosis and cytokine release. When ACBC derivatives were substituted at specific positions (e.g., [MThr1]tuftsin and [MVal3]tuftsin), the resulting analogs exhibited near-total resistance to enzymatic degradation while significantly augmenting their ability to stimulate interleukin-6 (IL-6) secretion in macrophages 6.
Table 1: Biological Activity and Stability of ACBC-Modified Tuftsin Analogs
Beyond human medicine, ACBC derivatives have demonstrated potent biological activity in agricultural chemistry as succinate dehydrogenase (SDH) inhibitors. SDH is a critical enzyme in the mitochondrial respiratory chain of fungi. Recent structure-activity relationship (SAR) studies revealed that ACBC derivatives exhibit broad-spectrum antifungal activity, often outperforming commercial standards like fluxapyroxad and boscalid against devastating crop pathogens such as Rhizoctonia solani and Botrytis cinerea7.
Table 2: Antifungal Activity of ACBC Derivatives vs. Commercial Standards
Compound
R. solani EC₅₀ (mg/L)
B. cinerea EC₅₀ (mg/L)
Porcine SDH IC₅₀ (μM)
Compound A20
Not Reported
Not Reported
3.73
Compound A21
0.03
0.04
Not Reported
Fluxapyroxad
0.02
0.20
3.76
Boscalid
0.29
0.42
Not Reported
Self-Validating Experimental Protocols
Protocol A: In Vitro NMDA Receptor Electrophysiology (Oocyte Model)
Causality & Rationale: Xenopus laevis oocytes are utilized because they provide a highly controlled, isolated translation system. By microinjecting specific cRNA, researchers can express pure GluN1/GluN2 receptor populations without the confounding background noise of endogenous mammalian CNS receptors.
cRNA Preparation & Injection: Synthesize capped cRNA encoding human GluN1 and GluN2 subunits. Inject 50 nL of a 1:1 cRNA mixture into defolliculated Xenopus oocytes.
Incubation: Incubate oocytes at 18°C for 48–72 hours in ND96 medium to allow for optimal receptor translation and membrane trafficking.
TEVC Recording: Perform Two-Electrode Voltage Clamp (TEVC) recordings at a holding potential of -70 mV in Ba²⁺-containing Ringer's solution (to prevent secondary activation of endogenous Ca²⁺-activated Cl⁻ channels).
System Validation & Quality Control:
Negative Control: Apply 100 μM Glutamate alone. (Expected result: No inward current, proving the necessity of the co-agonist).
Test: Apply 100 μM Glutamate + 10 μM Glycine + escalating doses of ACBC. A dose-dependent reduction in current validates the competitive antagonism of the ACBC derivative.
Protocol B: Synthesis and Quality Control of ¹⁸F-Fluciclovine
Causality & Rationale: The 110-minute half-life of Fluorine-18 necessitates rapid, automated on-site radiosynthesis. The cyclic sulfamidate precursor is chosen because it allows for highly regioselective nucleophilic radiofluorination.
Radiofluorination: Elute ¹⁸F⁻ from a QMA cartridge using a Kryptofix 2.22/K₂CO₃ solution. Evaporate to dryness. React the anhydrous ¹⁸F⁻ with the N-Boc-protected cyclic sulfamidate precursor in acetonitrile at 100°C for 5 minutes.
Deprotection: Add 4M HCl and heat to 110°C for 5 minutes to simultaneously hydrolyze the Boc protecting group and the sulfamidate ring.
Purification: Pass the crude mixture through a series of solid-phase extraction (SPE) cartridges (Alumina N, Oasis HLB) to remove unreacted ¹⁸F⁻ and organic impurities.
System Validation & Quality Control:
Prior to patient administration, perform Radio-HPLC and Radio-TLC.
Release Criteria: The radiochemical purity must strictly exceed >95%, and the pH must be buffered to physiological norms (pH 4.0–8.0). If the specific activity or purity falls below this threshold, the batch is automatically rejected to prevent unnecessary radiation exposure.
1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs
Source: PubMed / Journal of Medicinal Chemistry
URL
Diagnostic Performance and Safety of Positron Emission Tomography Using 18F-Fluciclovine in Patients with Clinically Suspected High- or Low-grade Gliomas: A Multicenter Phase IIb Trial
Source: PMC / NIH
URL
Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors
Source: Journal of Agricultural and Food Chemistry / ACS Publications
URL
Biological Evaluation of Boronated Unnatural Amino Acids as New Boron Carriers
Source: PMC / NIH
URL
Chapter 1: The Cyclobutane Motif in Alkaloid Chemistry: A Jewel in Nature's Crown
An In-depth Technical Guide to the Discovery and Synthesis of Novel Cyclobutane-Containing Alkaloids The cyclobutane ring, a four-membered carbocycle, represents a fascinating structural anomaly in the realm of natural p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Discovery and Synthesis of Novel Cyclobutane-Containing Alkaloids
The cyclobutane ring, a four-membered carbocycle, represents a fascinating structural anomaly in the realm of natural products. Its inherent ring strain, approximately 26 kcal/mol, makes it a challenging motif for both nature to construct and for chemists to synthesize with control. Yet, it is this very strain that imbues cyclobutane-containing molecules with unique three-dimensional architectures and potent biological activities.[1] Alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms, are renowned for their pharmacological properties. The fusion of a cyclobutane ring with an alkaloid scaffold gives rise to a rare and intriguing class of natural products with significant therapeutic potential.[2][3][4][5]
These molecules are found in a diverse array of organisms, from terrestrial plants and fungi to marine invertebrates.[2][6][7] The biological activities of cyclobutane-containing alkaloids are as varied as their sources, with demonstrated antimicrobial, antibacterial, antitumor, and enzyme-inhibiting properties.[2][3][5][8] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of these novel alkaloids, the biosynthetic hypotheses for their formation, and the cutting-edge synthetic strategies employed to construct their challenging molecular frameworks. We will delve into the causality behind experimental choices, provide detailed protocols for key reactions, and explore the vast therapeutic potential of this unique class of molecules.
Chapter 2: Natural Sources and Biosynthetic Hypotheses
The natural world is a treasure trove of complex molecular architectures, and cyclobutane-containing alkaloids are a testament to this chemical diversity. These compounds have been isolated from a wide range of biological sources, each with its own unique chemical fingerprint.
Terrestrial Plants: The genus Piper is a particularly rich source of cyclobutane-containing alkaloids.[2][4] Species such as Piper nigrum (black pepper) and Piper arborescens have yielded a variety of dimeric amide alkaloids, including the nigramides, pipercyclobutanamides, and the piperarborenines.[2][4] Other plant families, such as the Papilionaceae and Lycopodiaceae, also produce alkaloids featuring the cyclobutane motif.[2]
Marine Organisms: The marine environment, with its unique biodiversity, has also proven to be a fertile ground for the discovery of novel cyclobutane alkaloids. Marine sponges, in particular, have yielded compounds with potent biological activities. A notable example is sceptrin, an antimicrobial agent isolated from the sponge Agelas sceptrum.[2]
Fungi and Endophytes: Fungi, including endophytic fungi that live within plants, are another significant source of these alkaloids.[7][9] For instance, penitrems, a class of mycotoxins with insecticidal activity, have been isolated from Penicillium crustosum.[4] The discovery of new cyclobutane alkaloids from endophytic fungi highlights the untapped chemical diversity within these symbiotic microorganisms.[9][10]
Biosynthetic Hypotheses: The biosynthesis of dimeric cyclobutane alkaloids is generally presumed to occur via a [2+2] cycloaddition of two monomeric olefin precursors.[11] While a specific "[2+2]-ase" enzyme has not yet been identified, the prevalence of these structures in nature suggests an enzyme-mediated or photochemical process.[11] The proposed biosynthetic pathway for many dimeric piper alkaloids, for example, involves the dimerization of monomeric amides through an intermolecular cycloaddition reaction.[2][4]
Caption: Proposed biosynthetic pathway for dimeric cyclobutane alkaloids.
Chapter 3: Strategic Blueprints for Cyclobutane Alkaloid Synthesis
The synthesis of cyclobutane-containing alkaloids presents a significant challenge due to the inherent strain of the four-membered ring. However, modern synthetic chemistry has risen to this challenge with the development of powerful and elegant strategies for the construction of these complex molecules.
The Cornerstone: [2+2] Cycloaddition Strategies
The [2+2] cycloaddition is the most direct and widely used method for the synthesis of cyclobutane rings.[12][13] This reaction involves the union of two olefinic components to form a four-membered ring. Several variations of this reaction have been developed, each with its own unique advantages and applications.
Photochemical [2+2] Cycloaddition: This method utilizes light to promote the cycloaddition of two alkenes.[14] It is a powerful tool for the synthesis of complex cyclobutane-containing natural products and has been employed in the synthesis of numerous alkaloids.[15][16][17][18] The reaction can be performed either intermolecularly or intramolecularly and often proceeds with high stereoselectivity.[14]
Thermal [2+2] Cycloaddition: While less common than their photochemical counterparts, thermal [2+2] cycloadditions can be effective for certain classes of substrates, particularly those involving ketenes or other activated olefins.
Metal-Catalyzed [2+2] Cycloaddition: The use of transition metal catalysts has expanded the scope of [2+2] cycloaddition reactions, allowing for transformations that are not possible under thermal or photochemical conditions. These reactions often proceed through distinct mechanisms and can provide access to unique cyclobutane structures.
Caption: Overview of [2+2] cycloaddition strategies for cyclobutane synthesis.
Modern Alchemy: C-H Functionalization in Cyclobutane Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. In the context of cyclobutane alkaloid synthesis, C-H functionalization has been particularly impactful, enabling the direct introduction of aryl groups onto the cyclobutane core.[11][19][20]
This approach often relies on the use of a directing group to guide a transition metal catalyst, such as palladium, to a specific C-H bond. The catalyst then mediates the coupling of the cyclobutane with a suitable reaction partner, such as an aryl halide. This strategy has been elegantly applied in the total synthesis of several piperarborenine alkaloids, allowing for the controlled and divergent installation of two distinct aryl rings onto the cyclobutane scaffold.[11][19][20]
Case Study: The Total Synthesis of Piperarborenine B
The total synthesis of piperarborenine B, a cyclobutane-containing alkaloid isolated from Piper arborescens, serves as an excellent case study to illustrate the application of modern synthetic strategies.[21] Multiple synthetic routes have been reported, with a notable approach employing a sequential C-H arylation strategy to construct the unsymmetrical cyclobutane core.[11][19][20] An alternative enantioselective synthesis utilizes a rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition.[21][22]
The following workflow diagram outlines a generalized approach to the synthesis of piperarborenine B, highlighting the key strategic transformations.
Caption: Generalized workflow for the total synthesis of Piperarborenine B.
Chapter 4: Biological Activity and Therapeutic Potential
Cyclobutane-containing alkaloids exhibit a broad spectrum of biological activities, making them attractive lead compounds for drug discovery.[2][3][5][23] More than 60 of these compounds have confirmed antimicrobial, antibacterial, and antitumor activities.[2][3][5]
The unique and often rigid conformations imposed by the cyclobutane ring likely contribute to the specific and potent interactions of these alkaloids with their biological targets. Further investigation into the structure-activity relationships of these compounds is crucial for the development of new therapeutic agents.
Chapter 5: Future Horizons: Challenges and Opportunities
The field of cyclobutane-containing alkaloids is ripe with opportunities for future discovery and innovation. The continued exploration of underexplored ecological niches, such as the marine environment and the world of endophytic fungi, will undoubtedly lead to the isolation of new and structurally diverse alkaloids.
From a synthetic perspective, the development of new catalytic methods for the enantioselective construction of substituted cyclobutanes remains a key challenge. Advances in areas such as photoredox catalysis and asymmetric C-H functionalization will be instrumental in overcoming these hurdles. Furthermore, a deeper understanding of the biosynthetic pathways leading to these natural products could inspire the development of novel biomimetic synthetic strategies.[24]
The potent and diverse biological activities of cyclobutane-containing alkaloids underscore their potential as a source of new medicines. As our ability to discover, synthesize, and understand these fascinating molecules continues to grow, so too will their impact on human health.
This protocol is a generalized procedure for an intermolecular photochemical [2+2] cycloaddition. The specific substrate, solvent, and reaction time will need to be optimized for each individual reaction.
Reaction Setup: In a quartz reaction vessel, dissolve the alkene substrate (1.0 eq) and the cycloaddition partner (1.0-5.0 eq) in a suitable solvent (e.g., acetone, acetonitrile, or benzene). The concentration should typically be in the range of 0.01-0.1 M.
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.
Irradiation: Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (often at or below room temperature). The reaction should be monitored by TLC or GC-MS to determine the point of completion.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired cyclobutane adduct.
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Protocol 6.2: Representative Palladium-Catalyzed C-H Arylation of a Cyclobutane
This protocol is a generalized procedure for the C-H arylation of a cyclobutane substrate bearing a directing group. The specific ligand, base, and aryl halide will need to be optimized for each transformation.
Reaction Setup: To an oven-dried Schlenk tube, add the cyclobutane substrate (1.0 eq), the aryl halide (1.2-2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable ligand (if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon). Add a degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (12-48 hours). Monitor the reaction progress by TLC or LC-MS.
Workup: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the arylated cyclobutane product.
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure and purity.
References
Sergeiko, A., Poroikov, V. V., Hanus, L. O., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]
Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Mini reviews in medicinal chemistry, 8(1), 49-63. [Link]
Sergeiko, A., Poroikov, V. V., Hanus, L. O., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]
Sergeiko, A., Poroikov, V. V., Hanus, L. O., & Dembitsky, V. M. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]
Thomson, R. J., & Davies, H. M. L. (2011). Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C–H Arylation. Journal of the American Chemical Society, 133(47), 19076–19079. [Link]
Li, J., Gao, K., Bian, M., & Ding, H. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 6(24), 3965-3998. [Link]
Hou, Z., Li, Y., Wu, Y., & Chen, D. (2024). Recent advances in the application of [2+ 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]
Hou, Z., Li, Y., Wu, Y., & Chen, D. (2024). Recent advances in the application of [2+ 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 1-23. [Link]
Thomson, R. J., & Davies, H. M. L. (2011). Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C-H Arylation. Journal of the American Chemical Society, 133(47), 19076-19079. [Link]
Thomson, R. J., & Davies, H. M. L. (2011). Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C–H Arylation. Journal of the American Chemical Society, 133(47), 19076-19079. [Link]
Panish, R. A., Chintala, S. R., & Fox, J. M. (2016). A Mixed-Ligand Chiral Rhodium (II) Catalyst Enables the Enantioselective Total Synthesis of Piperarborenine B. Angewandte Chemie International Edition, 55(16), 4983-4987. [Link]
Gan, G., Nagao, Y., & Foote, C. S. (2000). Alkaloid−Fullerene Systems through Photocycloaddition Reactions. The Journal of Organic Chemistry, 65(12), 3744–3750. [Link]
Sergeiko, A., Poroikov, V. V., Hanus, L. O., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]
Li, J., Gao, K., Bian, M., & Ding, H. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 6(24), 3965-3998. [Link]
Sergeiko, A., Poroikov, V. V., Hanus, L. O., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2. [Link]
Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Mini reviews in medicinal chemistry, 8(1), 49-63. [Link]
Dembitsky, V. M. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 21(12), 1645-1658. [Link]
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]
Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Mini-Reviews in Medicinal Chemistry, 8(1), 49-63. [Link]
Mou, Y., Song, Y., Liu, Y., Li, Y., Wang, X., Zhang, Q., & Xiang, M. (2021). New cytochalasan alkaloids and cyclobutane dimer from an endophytic fungus Cytospora chrysosperma in Hippophae rhamnoides and their antimicrobial activities. Fitoterapia, 153, 104975. [Link]
Gan, G., Nagao, Y., & Foote, C. S. (2000). Alkaloid-fullerene systems through photocycloaddition reactions. The Journal of organic chemistry, 65(12), 3744-3750. [Link]
Kärkäs, M. D. (2021). Marine Pyrrole Alkaloids. Marine Drugs, 19(9), 513. [Link]
Ma, Z., & Li, A. (2026). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 31(2), 241. [Link]
Dembitsky, V. M. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 21(12), 1645-1658. [Link]
Zhang, X., & Zhang, J. (2013). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. International Journal of Molecular Sciences, 14(3), 5533-5555. [Link]
Tan, E. S., Ang, T. C., & Tan, B. J. (2024). Direct photochemical intramolecular [4+ 2] cycloadditions of dehydrosecodine-type substrates for the synthesis of the iboga-type scaffold and divergent synthesis of pentacyclic scaffolds. Chemical Science, 15(37), 14754-14761. [Link]
Nongthombam, A., Talukdar, A., & Das, J. (2024). Secondary Metabolite Profiling of the Endophytic Fungus Trichoderma longibrachiatum L2D2 Isolated from Anaphalis contorta. Annual Research & Review in Biology, 39(2), 1-15. [Link]
Modulating Physicochemical Space: The Electronic Properties of Substituted Cyclobutane Carboxylates in Drug Design
Executive Summary In modern drug discovery, escaping "flatland" by incorporating sp³-rich scaffolds is a proven strategy to improve clinical success rates. Among saturated carbocycles, the cyclobutane ring occupies a pri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, escaping "flatland" by incorporating sp³-rich scaffolds is a proven strategy to improve clinical success rates. Among saturated carbocycles, the cyclobutane ring occupies a privileged physicochemical space. Historically viewed as a simple spacer or a conformational restrictor, recent electronic profiling reveals that cyclobutanes are dynamic participants in molecular recognition.
This technical guide explores the electronic properties of substituted cyclobutane carboxylates. By dissecting their unique hybridization, pseudo-π transmission capabilities, and stereochemical nuances, we provide actionable, self-validating workflows for utilizing these motifs as advanced bioisosteres (e.g., replacing tert-butyl or phenyl groups) to precisely modulate pKa, lipophilicity, and metabolic stability.
The Electronic Architecture of the Cyclobutane Ring
To rationally design cyclobutane-containing therapeutics, one must first understand the quantum mechanical and structural anomalies of the four-membered ring.
Strain Energy and Bond Lengthening
The cyclobutane ring is highly strained, possessing a strain energy of 26.3 kcal/mol (second only to cyclopropane)[1]. This strain is primarily driven by 1,3-non-bonding repulsions across the ring, where the cross-distance is compressed to a mere 2.22 Å[1]. To alleviate this steric clash, the C–C bonds lengthen to 1.56 Å (compared to 1.54 Å in standard alkanes like ethane)[1]. Interestingly, introducing substituents (such as gem-dimethyl or spiro-fused groups) drastically lowers this strain energy via the Thorpe–Ingold effect, making substituted cyclobutanes surprisingly stable under physiological conditions[1].
sp²·⁸⁶ Hybridization and Pseudo-π Conjugation
The most critical electronic feature of the cyclobutane ring is its hybridization state. The carbon atoms do not exhibit perfect sp³ geometry; rather, they shift toward an sp²·⁸⁶ character. This partial sp² character imparts a "pseudo-π" nature to the ring, allowing it to transmit substituent effects (both inductive and resonance) across the carbocycle to a reaction site, such as a carboxylate group.
Figure 1: Transmission of inductive and pseudo-π electronic effects across the cyclobutane core.
Physicochemical Impact: pKa and Lipophilicity
The pseudo-π transmission of the cyclobutane ring makes it an excellent conduit for tuning the acidity of pendant carboxylic acids. A prime example in medicinal chemistry is the use of the trifluoromethyl (CF₃)-cyclobutane group as a metabolically stable, lipophilic bioisostere for the tert-butyl group[2].
Acidity Modulation
When a tert-butyl group is replaced by a CF₃-cyclobutane motif, the strong electron-withdrawing nature of the CF₃ group is efficiently transmitted through the cyclobutane core to the carboxylate. As demonstrated in recent studies, this substitution increases the acidity of the carboxylic acid by nearly 2 pKa units (from 4.79 to 2.92)[2]. This profound shift alters the ionization state of the drug at physiological pH, directly impacting target engagement and membrane permeability.
Stereochemical Control over Lipophilicity
Stereochemistry plays a pivotal role in the physicochemical profile of these molecules. For instance, in 1,3-disubstituted fluorocyclobutanes, trans-fluorinated compounds exhibit significantly higher lipophilicity (ΔlogP ≈ 1) compared to their non-fluorinated analogs, whereas the difference is marginal for cis-isomers[3].
Table 1: Physicochemical Data for Substituted Cyclobutane Carboxylates
To harness these electronic properties, researchers must employ robust synthetic and analytical methodologies. The following protocols are designed as self-validating systems, ensuring that observed physicochemical shifts are purely electronic and not artifacts of conformational dynamics.
Protocol 1: Modular Synthesis of CF₃-Cyclobutanes via Deoxofluorination
Causality & Rationale: Traditional [2+2] cycloadditions for poly-substituted CF₃-cyclobutanes lack modularity[2]. Utilizing late-stage thermal deoxofluorination of readily available cyclobutane carboxylic acids with sulfur tetrafluoride (SF₄) provides a divergent, scalable approach. The cyclobutane ring, despite its strain, is chemically inert enough to survive these harsh conditions[1].
Step-by-Step Methodology:
Substrate Preparation: Charge a Hastelloy autoclave with the starting aliphatic or (hetero)aromatic cyclobutane carboxylic acid (1.0 equiv). Reasoning: Hastelloy is required to withstand the highly corrosive hydrogen fluoride (HF) generated in situ.
Reagent Introduction: Condense SF₄ (3–30 equiv) into the reactor at -78 °C. Add catalytic amounts of water or HF. Reasoning: HF acts as an autocatalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby facilitating nucleophilic attack by SF₄[2].
Thermal Activation: Seal the reactor and heat to 60–110 °C for 12–144 hours. Reasoning: High activation energy is required to break the C=O double bond and form strong C–F bonds.
Quenching & Purification: Vent excess SF₄ through a basic scrubber system. Purify the crude CF₃-cyclobutane via silica gel chromatography or vacuum distillation[2].
Causality & Rationale: Macroscopic pKa values obtained via potentiometry can be convoluted by ring puckering (cyclobutane puckering angles range from 158–175°)[2]. To validate that the pKa shift is driven by the pseudo-π transmission of the ring, we cross-reference thermodynamic data with microscopic electronic descriptors using the ¹⁹F NMR Taft approach[2].
Step-by-Step Methodology:
Potentiometric Titration: Dissolve the substituted cyclobutane carboxylate in a standardized aqueous matrix (e.g., 0.15 M KCl to mimic physiological ionic strength). Titrate with 0.1 M NaOH and extract the macroscopic pKa from the pre-equivalence point of the curve.
Taft Parameter Derivation: Synthesize a model fluorobenzene substituted with the target cyclobutane motif at the meta- and para- positions[2]. Acquire ¹⁹F NMR spectra in a non-coordinating solvent.
Data Correlation: Calculate the inductive (
σI
) and resonance (
σR
) parameters based on the fluorine chemical shifts. Validation: A linear correlation between the potentiometric ΔpKa and the NMR-derived
σI
confirms that the acidity modulation is electronically driven rather than sterically induced.
Figure 2: Self-validating workflow for the synthesis and physicochemical profiling of bioisosteres.
Conclusion
Substituted cyclobutane carboxylates are far more than rigid structural spacers. Their unique sp²·⁸⁶ hybridization allows them to act as active electronic conduits, transmitting inductive effects across the ring to precisely tune the pKa and lipophilicity of drug candidates. By employing orthogonal validation techniques—pairing bulk potentiometric titrations with microscopic ¹⁹F NMR Taft analyses—medicinal chemists can confidently leverage these motifs to optimize target binding and pharmacokinetic profiles.
References
Source: nih.
Source: nih.
Source: ias.ac.
Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)
Conformational Analysis of 1,1-Disubstituted Cyclobutanes: A Synergistic Experimental and Computational Framework
Executive Summary The cyclobutane ring is experiencing a renaissance in modern medicinal chemistry and materials science. As a highly strained, sp 3 -rich carbocycle, it offers unique spatial geometries that planar aroma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclobutane ring is experiencing a renaissance in modern medicinal chemistry and materials science. As a highly strained, sp
3
-rich carbocycle, it offers unique spatial geometries that planar aromatic rings cannot achieve. However, the inherent flexibility of the four-membered ring presents complex stereochemical challenges. This whitepaper provides an in-depth technical guide to the conformational analysis of 1,1-disubstituted cyclobutanes, detailing the causality behind ring puckering and establishing a self-validating protocol that synergizes Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT).
The Thermodynamics of Ring Puckering
To understand 1,1-disubstituted cyclobutanes, one must first understand the energetic compromise of the parent ring. Cyclobutane possesses a high ring strain of approximately 26 kcal/mol[1]. If the molecule were perfectly planar, all eight C–H bonds would be fully eclipsed, resulting in massive torsional strain.
To relieve this eclipsing interaction, the ring buckles into a "puckered" or "butterfly" conformation (with an out-of-plane dihedral angle of ~25°)[2]. This puckering significantly reduces torsional strain but simultaneously compresses the internal C–C–C bond angles to roughly 88°, thereby increasing angle strain[2][3]. The resulting butterfly conformation is the thermodynamic minimum—a perfect compromise between torsional and angle strain[4].
Logical relationship between ring strain, puckering, and substituent positioning.
The 1,1-Disubstitution Dilemma: Axial vs. Equatorial
Because of the ring's puckered geometry, substituents on the cyclobutane ring do not sit in perfectly equivalent environments; they occupy pseudo-axial (pointing perpendicular to the average plane) or pseudo-equatorial (pointing outward) positions[5].
In a 1,1-disubstituted cyclobutane, two different functional groups (R
1
and R
2
) are attached to the same carbon (C1). Consequently, one group must be pseudo-axial while the other must be pseudo-equatorial. This forces the molecule into a dynamic conformational equilibrium. The inversion barrier between these two states is remarkably low (typically 1.2 to 2.0 kcal/mol, or ~482 cm
−1
)[4][6], meaning the ring rapidly "flips" at room temperature.
The Causality of Conformational Preference:
The equilibrium heavily favors the conformer where the bulkier or more sterically demanding group occupies the pseudo-equatorial position. Why? The cross-ring distance between C1 and C3 in cyclobutane is exceptionally short (only ~2.22 Å)[3]. A bulky group in the pseudo-axial position experiences severe transannular steric clashes (1,3-diaxial interactions) with the pseudo-axial protons at C3. Placing the bulky group in the equatorial position directs it away from the ring, minimizing steric penalty.
A Self-Validating Protocol for Conformational Analysis
Relying solely on NMR or solely on computational modeling introduces blind spots. NMR provides a time-averaged macroscopic view of the rapidly flipping conformers, while DFT provides static, microscopic energy minima[7]. By coupling them, we create a self-validating system : DFT predicts the theoretical parameters of the isolated conformers, and NMR provides the empirical reality. When the calculated free energy difference (
ΔGDFT
) matches the NMR-derived free energy difference (
ΔGNMR
), the conformational ensemble is definitively validated.
Step-by-Step Methodology
Step 1: Sample Preparation and Set Solvent Selection
Synthesize and purify the 1,1-disubstituted cyclobutane.
Dissolve the compound in a deuterated solvent (e.g., CDCl
3
). Crucial Insight: The choice of solvent must exactly match the implicit solvation model (e.g., PCM or SMD) used in the subsequent DFT calculations, as solvent polarity heavily influences dipole-dipole stabilization of specific conformers[7].
Extract the long-range
4JHH
coupling constants. In cyclobutanes,
4JHH
couplings are highly dependent on spatial orientation. A pseudo-equatorial proton forms a near-perfect "W-pathway" with another pseudo-equatorial proton, resulting in a large coupling (
4Jeq−eq≈5
Hz). Conversely, pseudo-axial protons lack this pathway (
4Jax−ax≈0
Hz)[8].
Step 3: DFT Geometry Optimization
Construct the two possible puckered conformers (Conformer A: R
1
equatorial; Conformer B: R
1
axial) in silico.
Perform geometry optimizations and frequency calculations using a robust level of theory, such as B3LYP/6-31+G(d) or EPR-III, ensuring no imaginary frequencies exist (confirming true minima)[4][8].
Calculate the theoretical Boltzmann distribution and
ΔGDFT
.
Using the optimized geometries, calculate the theoretical
J
-couplings (
Jcalc
) for the pure axial and pure equatorial states using the Gauge-Independent Atomic Orbital (GIAO) method.
Step 5: Ensemble Validation
Use the time-averaged experimental coupling (
Jobs
) to determine the molar fraction (
xeq
) of the conformers using the equation:
Jobs=xeq(Jcalc_eq)+(1−xeq)(Jcalc_ax)
Derive
ΔGNMR
from the molar fractions and compare it against
ΔGDFT
. A match within 0.2 kcal/mol validates the model.
Synergistic experimental and computational workflow for cyclobutane conformational analysis.
Quantitative Spectroscopic Markers
The table below summarizes the critical divergence in coupling constants that allows researchers to map the conformational landscape of substituted cyclobutanes. The stark contrast between
4Jeq−eq
and
4Jax−ax
serves as the primary diagnostic tool[8].
Substituent Dynamics (Eq Position)
Experimental
4Jeq−eq
(Hz)
Experimental
4Jax−ax
(Hz)
Typical
ΔGax−eq
(kcal/mol)
-OH (Monosubstituted benchmark)
~5.2
~0.1
1.1
-CH
2
OH (Monosubstituted benchmark)
~4.8
~0.0
0.2
-CH
3
/ -Cl (1,1-Disubstituted competition)
~5.0
~0.2
> 1.5 (CH
3
strongly prefers Eq)
Note: In 1,1-disubstituted systems, the
ΔG
is a net value representing the competition between the two substituents for the less sterically hindered equatorial position.
Implications for Drug Development
Why invest this level of analytical rigor into a four-membered ring? In modern drug discovery, cyclobutanes are utilized as highly effective bioisosteres.
By replacing a flexible aliphatic chain (e.g., an ethyl linker) with a 1,1-disubstituted cyclobutane, medicinal chemists achieve conformational restriction [3]. Flexible ligands suffer a massive entropic penalty upon binding to a target protein because their rotatable bonds are "frozen" in the binding pocket. The 1,1-disubstituted cyclobutane pre-organizes the exit vectors of the functional groups, limiting the number of accessible conformations and thereby reducing the entropic penalty of binding[3]. Furthermore, the increased sp
3
saturation correlates with higher water solubility and lower melting points, which are critical parameters for oral bioavailability[3].
Understanding the exact conformational equilibrium (axial vs. equatorial preference) of these 1,1-disubstituted nodes ensures that the drug's pharmacophores are perfectly aligned with the target protein's binding pocket.
References
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed (nih.gov). Available at:[Link]
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ResearchGate. Available at:[Link]
Cyclobutanes in Small‐Molecule Drug Candidates. PMC (nih.gov). Available at:[Link]
4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at:[Link]
Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. Available at:[Link]
Executive Summary In modern medicinal chemistry, the strategic rigidification of molecular scaffolds is paramount for optimizing pharmacokinetic (PK) profiles and target selectivity. Methyl 1-(4-aminophenyl)cyclobutane-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic rigidification of molecular scaffolds is paramount for optimizing pharmacokinetic (PK) profiles and target selectivity. Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7) is a highly specialized, conformationally restricted bifunctional building block. By incorporating a cyclobutane ring at the benzylic position, this intermediate leverages the Thorpe-Ingold effect to lock the spatial orientation of its aniline and ester moieties. This technical guide provides a comprehensive overview of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol for its preparation.
Physicochemical Profiling & Structural Data
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in downstream synthetic steps, particularly regarding solubility and thermal stability during catalytic reactions. The data below synthesizes structural information from authoritative chemical databases[1].
Property
Value
Chemical Name
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
CAS Number
1215017-84-7
Molecular Formula
C12H15NO2
Molecular Weight
205.26 g/mol
Monoisotopic Mass
205.11028 Da
Predicted Boiling Point
326.6 ± 35.0 °C
Predicted Density
1.183 ± 0.06 g/cm³
InChIKey
NGAUPYHKVCKENR-UHFFFAOYSA-N
Mechanistic Rationale in Drug Design
The incorporation of a 1,1-disubstituted cyclobutane ring is not merely a structural novelty; it is a calculated maneuver to improve drug efficacy.
Conformational Restriction & Binding Affinity:
Flexible linkers often incur a high entropic penalty upon binding to a target protein. The cyclobutane ring induces a "gem-dialkyl effect," forcing the appended 4-aminophenyl and carboxylate groups into a rigid, puckered (~30°) conformation. This pre-organization minimizes the entropic cost of binding, thereby enhancing affinity for targets such as the Androgen Receptor (AR) or Acetyl-CoA Carboxylase (ACC) (2)[2].
Metabolic Stability:
Compared to larger, more flexible cycloalkanes (like cyclohexyl groups) or linear alkyl chains, cyclobutanes lack the vulnerable C-H bonds that are highly susceptible to cytochrome P450-mediated oxidation. This translates to lower metabolic clearance rates in vivo[2].
Pharmacological Application (AR Antagonism):
Derivatives of 1-phenylcyclobutanecarboxylic acids are frequently utilized to synthesize spiro-hydantoin systems, a structural hallmark of modern antiandrogens like Apalutamide (3)[4][3]. These rigidified antagonists competitively bind to the AR ligand-binding domain, inducing a conformational arrest that prevents nuclear translocation and subsequent tumor-promoting gene transcription[4][3].
Pharmacological pathway of cyclobutane-derived AR antagonists blocking nuclear translocation.
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating synthetic route for methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate. The protocol relies on robust, scalable transformations.
Step 1: Cycloalkylation (Formation of the Cyclobutane Ring)
Objective: Construct the highly strained 4-membered ring via double alkylation.
Procedure: To a flame-dried flask under inert atmosphere, add 4-nitrophenylacetonitrile (1.0 eq) and anhydrous DMF. Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in portions. Causality: NaH is selected over weaker bases to ensure rapid, complete double deprotonation of the benzylic carbon. After 30 minutes, add 1,3-dibromopropane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Validation: Quench with saturated NH4Cl. Extract with EtOAc. TLC monitoring (Hexanes/EtOAc) will show the disappearance of the starting material and the formation of a less polar spot: 1-(4-nitrophenyl)cyclobutanecarbonitrile.
Step 2: Hydrolysis and Esterification
Objective: Convert the sterically hindered nitrile to a methyl ester.
Procedure: Suspend the intermediate from Step 1 in a mixture of concentrated H2SO4 and H2O (1:1 v/v) and reflux for 24 hours. Causality: The steric bulk of the cyclobutane ring requires harsh acidic conditions to force the hydrolysis of the nitrile to the carboxylic acid. Cool the mixture, extract the acid, and immediately dissolve it in anhydrous Methanol. Add a catalytic amount of concentrated H2SO4 and reflux for 12 hours (Fischer esterification).
Validation: Concentrate the solvent and purify via silica gel chromatography to yield methyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate. 1H-NMR will confirm the presence of the methyl ester singlet (~3.7 ppm).
Step 3: Chemoselective Reduction
Objective: Reduce the nitro group to an aniline without cleaving the ester.
Procedure: Dissolve the nitro-ester in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2 gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours. Causality: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl) because acidic conditions could inadvertently hydrolyze the newly formed methyl ester. Pd/C at ambient pressure is highly chemoselective for the nitro group.
Validation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Evaporate the solvent to afford the target compound, methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate. LC-MS will confirm the monoisotopic mass of 205.11 Da[1].
Step-by-step synthetic workflow for methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate.
Downstream Functionalization Workflows
Once synthesized, CAS 1215017-84-7 serves as a highly modular hub for library generation in drug discovery:
Aniline Derivatization: The primary amine is electronically activated and sterically accessible. It can be readily engaged in Buchwald-Hartwig cross-coupling reactions with aryl halides, acylated with acid chlorides to form stable amides, or reacted with isocyanates to generate ureas.
Ester Derivatization: The methyl ester provides a secondary vector for modification. It can be hydrolyzed back to the free acid for peptide coupling, reduced to a primary alcohol using LiAlH4, or condensed with amines to form complex spirocyclic systems.
By utilizing this specific cyclobutane-fused building block, researchers can systematically explore structure-activity relationships (SAR) while maintaining a rigid, metabolically stable core architecture.
Title: Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery | Journal of Medicinal Chemistry | Source: acs.
The Aminocyclobutane Scaffold: Emerging Therapeutic Targets and Pharmacological Applications
Executive Summary The cyclobutane ring, characterized by its high ring strain and rigid geometry, has evolved from a synthetic curiosity into a highly privileged scaffold in modern drug discovery. Specifically, 1-aminocy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclobutane ring, characterized by its high ring strain and rigid geometry, has evolved from a synthetic curiosity into a highly privileged scaffold in modern drug discovery. Specifically, 1-aminocyclobutane-1-carboxylic acid (ACBC) and its derivatives offer profound conformational restriction, forcing attached pharmacophores into well-defined spatial orientations. This in-depth technical guide explores the primary therapeutic targets of aminocyclobutane compounds, detailing their mechanisms in neurological modulation, oncological theranostics (PET imaging and Boron Neutron Capture Therapy), and peptidomimetic design.
The therapeutic utility of aminocyclobutane derivatives stems fundamentally from their steric and conformational properties. The four-membered carbocycle restricts the rotational degrees of freedom of the
α
-amino and
α
-carboxyl groups. This restriction mimics the transition states of natural amino acids binding to their cognate receptors or transporters, reducing the entropic cost of binding. Furthermore, the substitution of hydrogen with functional groups (e.g., trifluoromethyl or fluorine) on the cyclobutane ring significantly alters lipophilicity and metabolic stability without drastically changing the steric bulk, making them excellent bioisosteres for tert-butyl groups1[1].
Neurological Targets: The NMDA Receptor Complex
One of the earliest and most validated targets for aminocyclobutane compounds is the N-methyl-D-aspartate (NMDA) receptor. ACBC acts as a highly specific, competitive antagonist at the strychnine-insensitive glycine co-agonist site of the NMDA receptor complex 2[2]. By preventing glycine from binding, ACBC effectively blocks the opening of the NMDA receptor ion channel, exhibiting potent anticonvulsant and neuroprotective properties.
Experimental Protocol: In Vitro Radioligand Binding Assay for NMDA Receptor Affinity
To validate the binding affinity of novel aminocyclobutane derivatives at the NMDA receptor, a highly controlled radioligand displacement assay is required.
Step-by-Step Methodology:
Tissue Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4).
Membrane Isolation & Washing: Centrifuge the homogenate at 40,000 × g for 15 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step three times. Freeze the final pellet at -80°C for 24 hours, thaw, and wash twice more before use.
Radioligand Incubation: Incubate 100 µg of membrane protein with 10 nM [³H]glycine and varying concentrations (10⁻⁹ to 10⁻⁴ M) of the aminocyclobutane test compound for 30 minutes at 4°C.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.
Quantification: Wash the filters three times with 3 mL of ice-cold buffer, transfer to scintillation vials, and quantify retained radioactivity using liquid scintillation counting.
Causality of Experimental Choices:
The repeated centrifugation, freeze-thaw cycles, and washing steps are not merely for purification; they are an absolute requirement to lyse sealed vesicles and completely deplete endogenous glutamate and glycine from the synaptic membranes. Failure to remove these endogenous agonists results in competitive displacement of the radioligand, artificially inflating the apparent IC₅₀ of the aminocyclobutane test compounds and masking their true binding affinity. The GF/B filters are chosen specifically because their pore size efficiently traps membrane fragments while allowing unbound radioligand to wash through, minimizing non-specific background noise.
Step-by-step workflow for in vitro NMDA receptor radioligand binding assay.
Oncological Targets: LAT1 Transporter in Theranostics
In oncology, the energy-independent L-type amino acid transporter 1 (LAT1) and the ASCT2 transporter are heavily upregulated in various malignancies (e.g., glioblastoma, prostate cancer) to meet the high metabolic demands of tumor cells. Because natural amino acids are rapidly metabolized, non-natural cyclic amino acids like aminocyclobutanes are ideal vectors; they are transported efficiently into the cell but are not incorporated into proteins, leading to high intracellular accumulation3[3].
This mechanism is exploited in two major clinical applications:
PET Imaging: anti-1-Amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC or Fluciclovine) is an FDA-approved radiotracer. It achieves a high tumor-to-background ratio because it bypasses normal metabolic pathways.
Boron Neutron Capture Therapy (BNCT): Boronated derivatives of ACBC are utilized to deliver ¹⁰B directly into tumor cells. Upon irradiation with epithermal neutrons, the ¹⁰B undergoes a fission reaction, releasing high linear energy transfer (LET)
α
-particles that induce localized DNA double-strand breaks 4[4].
LAT1-mediated transport of aminocyclobutane derivatives for PET and BNCT.
Experimental Protocol: In Vivo Tumor Biodistribution Assay
Step-by-Step Methodology:
Model Preparation: Implant 9L gliosarcoma cells intracerebrally into male Fischer rats. Allow 14 days for tumor growth.
Tracer Injection: Administer 10-15 MBq of ¹⁸F-FACBC intravenously via the tail vein.
Euthanasia & Harvesting: Sacrifice the animals at predefined time points (e.g., 5, 30, and 60 minutes post-injection). Rapidly harvest the brain (separating tumor from healthy hemisphere), blood, and peripheral organs.
Gamma Counting: Weigh the tissue samples and measure radioactivity using an automated gamma counter. Decay-correct the counts to the time of injection.
Data Normalization: Express the data as the percentage of injected dose per gram of tissue (% ID/g).
Causality of Experimental Choices: The selection of a 60-minute maximum imaging window is dictated by the pharmacokinetic mismatch between the rapid LAT1-mediated influx and the 110-minute physical half-life of Fluorine-18. Imaging too early (e.g., < 5 mins) captures non-specific blood-pool activity, while delaying beyond 60 minutes degrades the signal-to-noise ratio due to isotopic decay and potential tracer efflux.
Peptidomimetics & Immunomodulation
Aminocyclobutane carboxylic acids (often referred to as 2,4-methano amino acids) are utilized to synthesize highly stable peptidomimetics. By replacing natural amino acids in biologically active peptides, researchers can drastically increase resistance to enzymatic hydrolysis while forcing the peptide into its "active conformation."
A prime example is the modification of Tuftsin (Thr-Lys-Pro-Arg), a natural immunomodulatory peptide that stimulates phagocytosis and cytokine release. When researchers incorporated aminocyclobutane analogs of valine or threonine into the Tuftsin backbone, the resulting analogs ([MVal³]Tuftsin and [MThr¹]Tuftsin) exhibited profound resistance to serum endopeptidases and significantly augmented the secretion of Interleukin-6 (IL-6) by peritoneal macrophages compared to the parent peptide5[5].
Quantitative Pharmacological Profiles
The table below summarizes critical quantitative benchmarks for aminocyclobutane derivatives across their respective therapeutic domains, serving as a reference for drug development professionals.
High tumor retention with minimal healthy brain uptake (0.26% ID/g)[3].
Boronated ACBC
BNCT (Refractory Tumors)
>20 µg/g Intratumoral ¹⁰B
Threshold concentration required for effective neutron capture therapy[4].
[MVal³]Tuftsin
Macrophage Stimulation
141% IL-6 secretion increase
Superior immunomodulatory activity at 2 × 10⁻⁷ M compared to natural Tuftsin[5].
Conclusion
Aminocyclobutane compounds represent a highly versatile structural motif in pharmacology. Their rigid geometry allows them to act as precise "molecular wedges" in neurological receptors (NMDA), stealth vectors for oncological transporters (LAT1), and stabilizing anchors in peptidomimetics. Future drug discovery efforts will likely expand on these attributes, particularly in the development of targeted radiotherapeutics and highly constrained antibody-drug conjugate (ADC) linkers.
References
"1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor", PubMed, [Link]
"Targeted Nanoboron Delivery Platform for Boron Neutron Capture Therapy in Refractory Solid Tumors", Dove Medical Press,[Link]
"1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs", ACS Publications,[Link]
"Trifluoromethyl-Substituted Analogues of 1-Aminocyclobutane-1-carboxylic Acid", Thieme Connect,[Link]
Stereocontrolled Cyclobutane Synthesis: A Technical Guide to Modern Catalytic and Photochemical Strategies
Executive Summary The cyclobutane motif has transitioned from a structural curiosity to a privileged scaffold in modern medicinal chemistry. Driven by the need to escape "flatland" (sp²-rich chemical space) and improve p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclobutane motif has transitioned from a structural curiosity to a privileged scaffold in modern medicinal chemistry. Driven by the need to escape "flatland" (sp²-rich chemical space) and improve pharmacokinetic profiles, cyclobutanes are increasingly deployed as metabolically stable bioisosteres for phenyl rings. However, the inherent ring strain (~26 kcal/mol) and the thermodynamic preference for trans-configurations make the stereocontrolled synthesis of highly substituted, enantioenriched cyclobutanes a formidable challenge.
As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind the most robust methodologies in the field. We will explore visible-light photocatalysis, asymmetric transfer hydrogenation, strain-release amination, and directed C–H functionalization, providing actionable protocols and data-driven insights for drug development professionals.
The Thermodynamic and Kinetic Landscape of Cyclobutanes
The synthesis of four-membered carbocycles is dictated by the energetic penalty of ring closure. Traditional thermal [2+2] cycloadditions are symmetry-forbidden under Woodward-Hoffmann rules, necessitating photochemical activation or stepwise ionic/radical pathways. Furthermore, the synthesis of all-cis cyclobutanes is thermodynamically unfavorable due to severe steric eclipsing interactions. Consequently, modern stereocontrolled synthesis relies on kinetic control—using chiral catalysts to dictate the transition state geometry before thermodynamic equilibration can occur[1].
Dual-Catalysis [2+2] Photocycloadditions
Historically, UV-driven [2+2] photocycloadditions suffered from poor stereoselectivity and extensive side reactions due to the high energy of the photons. A paradigm shift occurred with the development of visible-light-mediated dual catalysis, pioneered by Yoon and co-workers[2].
Mechanistic Causality
The genius of the dual-catalysis approach lies in decoupling the photoexcitation event from stereocontrol. A visible-light photocatalyst (e.g., Ru(bpy)₃²⁺) handles single-electron transfer (SET), while a chiral Lewis acid coordinates to the substrate. The causality of stereocontrol is rooted in reduction potentials: coordination of the chiral Lewis acid to an enone lowers its Lowest Unoccupied Molecular Orbital (LUMO). The photocatalyst selectively reduces this activated, chiral complex rather than the unbound background substrate, generating a radical anion that undergoes a highly enantioselective [2+2] trapping[2].
Caption: Dual-catalysis mechanism for enantioselective visible-light [2+2] photocycloaddition.
Standard Protocol: Enantioselective Visible-Light [2+2] Photocycloaddition
Self-Validating Note: Oxygen is a potent triplet quencher. Strict exclusion of O₂ via freeze-pump-thaw is non-negotiable for reproducible SET.
Preparation: In a flame-dried Schlenk tube, add the enone substrate (1.0 equiv), Ru(bpy)₃Cl₂ (5 mol%), and the chiral Lewis acid complex (e.g., Eu(OTf)₃ with a chiral PyBox ligand, 10 mol%).
Solvent Addition: Add anhydrous, degassed acetonitrile (0.1 M) under an argon atmosphere.
Degassing: Perform three cycles of freeze-pump-thaw to rigorously exclude oxygen.
Irradiation: Irradiate the reaction vessel using a 24W blue LED strip (λ = 450 nm) at ambient temperature (cooling fan required to maintain 25°C).
Monitoring & Workup: Stir for 12–24 hours until complete consumption of the starting material is observed by TLC/LC-MS. Quench with water, extract with EtOAc, and purify via silica gel chromatography.
Asymmetric Transfer Hydrogenation (ATH) of Cyclobutenediones
While [2+2] cycloadditions are powerful, accessing highly substituted, all-cis cyclobutanes requires different disconnections. In 2024, the Fang group reported an unprecedented asymmetric transfer hydrogenation (ATH) of cyclobutenediones[3][4].
Mechanistic Causality
Cyclobutenediones are planar and achiral. By utilizing a chiral ruthenium catalyst (e.g., Ru-TsDPEN), a highly stereoselective hydride transfer occurs. Density Functional Theory (DFT) calculations reveal that the aryl rings on the substrates dictate the regioselectivity of the initial hydride attack[4]. Because the reaction operates under strict kinetic control, it bypasses the thermodynamic penalty of forming all-cis configurations, yielding cyclobutenones, cyclobutanediols, and cyclobutenols with exquisite precision[1].
Quantitative Data Summary
The robustness of this ATH protocol is demonstrated by its high yields and stereoselectivity across diverse substrate classes[3][4].
Substrate Class
Product Scaffold
Yield (%)
Enantiomeric Excess (ee %)
Diastereomeric Ratio (dr)
1-Aryl-2-alkyl-cyclobutenediones
Chiral Cyclobutenones
85 - 96%
Up to 99%
N/A (Single stereocenter)
Di-substituted cyclobutenediones
All-cis Cyclobutanediols
88 - 95%
96 - 99%
> 20:1
Tri-substituted derivatives
Highly functionalized cyclobutenols
80 - 92%
> 95%
> 20:1
Bicyclobutanes (BCBs) as Strain-Release Synthons
Bicyclo[1.1.0]butanes (BCBs) possess an extraordinary strain energy (~64 kcal/mol) and an unusually weak central C–C bond with high p-character[5][6]. This makes them ideal "spring-loaded" electrophiles.
The Baran Strain-Release Amination
In 2016, Baran and Pfizer chemists revolutionized late-stage functionalization by introducing "strain-release amination"[7][8]. By utilizing aryl sulfone bridgehead-substituted BCBs as bench-stable reagents, chemists can rapidly append cyclobutane bioisosteres directly onto amine-containing drug leads[6][8].
The Fox Sequential Rh/Cu Catalysis
Complementing this, the Fox group developed a three-component process where α-diazoesters are converted to enantioenriched BCBs via Rh-catalyzed decomposition, followed immediately by a Cu-catalyzed homoconjugate addition to yield densely functionalized, enantioenriched cyclobutanes[5][9].
Caption: Mechanistic pathway of strain-release amination using bicyclobutane reagents.
Standard Protocol: Strain-Release Amination of a Drug Lead
Self-Validating Note: The driving force is the release of ~64 kcal/mol of strain. The reaction is often exothermic; temperature control during initial mixing prevents oligomerization.
Reagent Mixing: Dissolve the amine-containing drug lead (1.0 equiv) in a polar aprotic solvent (e.g., DMF or DMSO, 0.2 M) in a sealed vial.
BCB Addition: Add the sulfonyl-bicyclobutane reagent (1.2 equiv). For less nucleophilic amines, add a mild base (e.g., DIPEA, 2.0 equiv) or a Lewis acid promoter depending on the specific electronic demand.
Incubation: Stir the mixture at 40–60°C for 4–12 hours. The strain-release opening of the central C–C bond drives the reaction forward irreversibly.
Desulfonylation (Optional): If the sulfone trace is unwanted, subject the crude mixture to reductive desulfonylation (e.g., Mg/MeOH or SmI₂) to yield the pure alkyl-cyclobutane derivative.
Late-Stage C–H Functionalization and Desymmetrization
When constructing three or four consecutive chiral centers on a cyclobutane ring, de novo ring formation often suffers from limited substrate scope[10]. An alternative, highly authoritative approach is the enantioselective C–H functionalization of pre-formed, simple cyclobutanes.
Using chiral mono-N-protected amino acid (MPAA) ligands and Pd(II) catalysis, researchers have achieved sequential enantioselective C(sp³)–H arylation and vinylation of cyclobutyl carboxylic amides[10]. The causality here relies on the directing group (amide) tethering the Pd(II) center, while the chiral MPAA ligand creates a rigid, asymmetric pocket that differentiates the enantiotopic methylene protons of the cyclobutane ring, allowing for the rapid generation of chiral cyclobutanes bearing three consecutive stereocenters[10]. Similarly, copper-catalyzed desymmetrization of meso-cyclobutenes via conjugate borylation provides a robust entry into enantioenriched tertiary cyclobutylboronates[11].
Conclusion
The stereocontrolled synthesis of cyclobutanes has evolved from relying on harsh, unselective thermal or UV conditions to utilizing highly precise, kinetically controlled catalytic cycles. Whether deploying visible-light dual catalysis to manipulate reduction potentials, leveraging asymmetric transfer hydrogenation to force thermodynamically unfavorable cis-geometries, or harnessing the explosive strain energy of bicyclobutanes for late-stage amination, modern medicinal chemists now possess a formidable toolkit. Mastery of these techniques requires a deep understanding of the underlying physical organic chemistry—specifically, the interplay between ring strain, orbital energies, and transition state kinetics.
References
Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society.[Link]
Researchers Realize Asymmetric Transfer Hydrogenation of Cyclobutenediones. Chinese Academy of Sciences.[Link]
A Dual-Catalysis Approach to Enantioselective [2 + 2] Photocycloadditions Using Visible Light. ScienceDaily.[Link]
Strain Release Amination. PMC - National Institutes of Health.[Link]
Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science (RSC Publishing).[Link]
Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society.[Link]
Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. PMC - National Institutes of Health.[Link]
Enantioselective Synthesis of Cyclobutylboronates via a Copper-Catalyzed Desymmetrization Approach. ResearchGate.[Link]
Harnessing Ring Strain in Cyclobutane Derivatives: A Technical Guide for Drug Discovery
Executive Summary The cyclobutane motif has evolved from a structural curiosity into a highly versatile scaffold in modern medicinal chemistry and drug development. Central to its utility is its inherent ring strain—a th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclobutane motif has evolved from a structural curiosity into a highly versatile scaffold in modern medicinal chemistry and drug development. Central to its utility is its inherent ring strain—a thermodynamic property that dictates the molecule's three-dimensional conformation, reactivity, and kinetic stability. For drug development professionals, mastering the interplay between angle strain and torsional strain in four-membered rings unlocks the ability to design rigidified aliphatic scaffolds, improve pharmacokinetic profiles, and deploy advanced bioisosteres like bicyclo[1.1.1]pentanes (BCPs).
This whitepaper provides an in-depth mechanistic analysis of cyclobutane ring strain, presents authoritative quantitative data, and details the self-validating experimental protocols required to measure these critical thermodynamic properties.
The Mechanics of Cyclobutane Ring Strain
The unsubstituted cyclobutane ring possesses a significant inherent strain energy of approximately 26.3 kcal/mol 1. This value is substantially higher than that of cyclopentane (~7.1 kcal/mol) and only slightly lower than the highly reactive cyclopropane (~28.1 kcal/mol) 2.
The origin of this strain is a delicate thermodynamic balancing act between two opposing forces:
Angle Strain (Baeyer Strain): In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be forced to 90°, a severe deviation from the ideal 109.5° of an
sp3
-hybridized carbon 1.
Torsional Strain (Pitzer Strain): If the ring were perfectly planar, all eight adjacent C-H bonds would be fully eclipsed, resulting in massive steric repulsion and torsional strain 3.
To minimize the total system energy, cyclobutane undergoes a conformational shift, adopting a "puckered" or butterfly geometry. By folding out of plane by approximately 25°, the molecule breaks the perfect eclipsing of the C-H bonds, drastically reducing torsional strain. However, this folding further compresses the internal C-C-C angles to roughly 88°, thereby increasing angle strain 3. The observed puckered state is the exact energy minimum where the derivative of these opposing forces equals zero.
Caption: Thermodynamic balance driving cyclobutane ring puckering.
Advanced Scaffolds: Bicyclo[1.1.1]pentanes (BCPs)
In recent years, the derivative bicyclo[1.1.1]pentane (BCP) has emerged as a premier structural motif in drug discovery. Comprising a cyclobutyl-bridged cyclobutane, the BCP core is subjected to immense geometric distortion, resulting in a remarkable strain energy of 66.6 kcal/mol [[4]]().
Despite this high potential energy, BCPs exhibit exceptional kinetic stability. Relieving the strain would require the homolytic or heterolytic cleavage of a highly constrained C-C bond, a pathway with a prohibitively high activation energy barrier under physiological conditions. This kinetic inertness allows BCPs to serve as highly effective bioisosteres for para-substituted benzene rings, alkynes, and tert-butyl groups 4.
By replacing a flat, lipophilic aromatic ring with a 3D,
sp3
-rich BCP scaffold, medicinal chemists can maintain the exact linear exit vectors required for target binding while drastically improving aqueous solubility and eliminating oxidative metabolic liabilities (such as CYP450 epoxidation) 4.
Caption: Pharmacological advantages of replacing aromatic rings with strained BCPs.
Quantitative Data: Strain Energy Across Cycloalkanes
To contextualize the thermodynamic landscape of cyclobutane derivatives, it is necessary to benchmark them against other common carbocycles. The table below summarizes the strain energies and conformational preferences that dictate their utility in drug design.
Carbocycle
Strain Energy (kcal/mol)
Primary Conformation
Medicinal Chemistry Application
Cyclopropane
28.1
Planar
Rigid spacer, metabolic blocker
Cyclobutane
26.3
Puckered (~25° fold)
Aliphatic core, conformational restrictor
Cyclopentane
7.1
Envelope / Half-chair
Flexible hydrophobic core
Cyclohexane
~0.0
Chair
Unstrained aliphatic scaffold
Bicyclo[1.1.1]pentane
66.6
Rigid Bridged Cage
para-Phenyl bioisostere
Experimental Determination of Strain Energy: Bomb Calorimetry
Theoretical DFT calculations (such as isodesmic reaction modeling) are highly useful, but empirical validation remains the gold standard. Ring strain is fundamentally a form of chemical potential energy, making it measurable via thermodynamics—specifically, by determining the standard enthalpy of combustion (
ΔHc∘
) using oxygen bomb calorimetry 5.
Self-Validating System Design:
Rather than relying on external theoretical baselines, this protocol uses a comparative Hess's Law approach. By combusting both a strained cyclic derivative (e.g., cyclobutanol) and an unstrained acyclic isomer (e.g., 1-butanol), the system internally validates the strain energy. The difference in their combustion enthalpies, corrected for exact stoichiometric bond differences, isolates the empirical ring strain 5.
Action: Combust a precisely weighed ~1.0 g pellet of high-purity benzoic acid standard in the calorimeter.
Causality: This establishes the exact heat capacity (
Cv
) of the hardware. Benzoic acid is utilized because it is non-hygroscopic, easily pelletized, and possesses a highly reproducible, internationally recognized enthalpy of combustion.
Sample Encapsulation
Action: Dispense 0.4–0.8 g of liquid cyclobutanol into a pre-weighed, two-piece gelatin capsule. Seal and record the final analytical mass.
Causality: Cyclobutane derivatives are often volatile liquids. Direct weighing into an open crucible results in evaporative mass loss before ignition, which would artificially lower the measured
ΔHc∘
. Encapsulation guarantees the exact weighed mass is combusted 5.
Bomb Assembly and Oxygen Charging
Action: Place the capsule in the crucible, connect the ignition wire (ensuring physical contact with the capsule), and seal the bomb. Purge the chamber with
O2
, then pressurize to 30 atm.
Causality: A high-pressure oxygen environment is strictly required to force the combustion to absolute completion. Incomplete combustion (yielding carbon monoxide or soot) invalidates the fundamental thermodynamic assumption that all carbon is fully oxidized to
CO2
.
Thermal Equilibration and Ignition
Action: Submerge the bomb in the isoperibol water jacket. Monitor the temperature until a stable baseline is reached. Fire the ignition circuit and log the temperature rise (
ΔT
) to a precision of 0.0001 °C.
Causality: Pre-ignition equilibration ensures that the measured
ΔT
is solely the result of the exothermic combustion event, isolating the data from ambient thermal drift in the laboratory.
Thermodynamic Calculation (Hess's Law)
Action: Calculate the gross heat released, subtract the known heat contribution of the gelatin capsule and ignition wire, and determine the molar
ΔHc∘
. Compare this value against the combustion of the acyclic isomer (1-butanol), adjusting for the stoichiometric differences in C-C and C-H bonds to yield the final ring strain energy 5.
References
BenchChem Technical Support Team. "A Technical Guide to Calculating the Strain Energy of Cyclobutane Derivatives." Benchchem.
"Cyclobutanes in Small‐Molecule Drug Candidates." National Center for Biotechnology Information (PMC).
"Conformations of Cycloalkanes." Chemistry LibreTexts.
"Measurement of Ring Strain Using Butanols: A Physical Chemistry Lab Experiment." ACS Publications.
"Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au, ACS Publications.
Escaping Flatland: The Strategic Integration of Cyclobutane Scaffolds in Modern Drug Design
Executive Summary The pharmaceutical industry’s historical reliance on flat, sp2 -hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, suboptimal pharmacokinetics, and off-ta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pharmaceutical industry’s historical reliance on flat,
sp2
-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, suboptimal pharmacokinetics, and off-target toxicity. To circumvent these limitations, medicinal chemistry has embraced the "escape from flatland" paradigm, heavily utilizing
sp3
-rich carbocycles. Among these, the cyclobutane ring and its bridged derivative, bicyclo[1.1.1]pentane (BCP), have emerged as privileged scaffolds. This whitepaper provides an in-depth mechanistic analysis of cyclobutane scaffolds, detailing their physicochemical advantages, synthetic methodologies, and strategic deployment in drug discovery.
The Mechanistic Rationale for Cyclobutane Scaffolds
Unlike larger, conformationally flexible cycloalkanes, cyclobutane possesses a highly specific rigid architecture. Due to significant ring strain (~26 kcal/mol), the cyclobutane ring avoids a planar geometry, instead adopting a puckered conformation with a dihedral angle of approximately 30° 1[1].
Causality in Drug Design:
The strategic choice to incorporate a cyclobutane ring is rarely arbitrary; it is driven by specific mechanistic goals:
Conformational Restriction: By locking a flexible pharmacophore into a bioactive puckered geometry, cyclobutanes reduce the entropic penalty of binding, thereby increasing target affinity 2[2].
Metabolic Stability: Replacing metabolically labile moieties (e.g., unhindered amines or cyclohexyl groups) with cyclobutane derivatives often shields adjacent functional groups from cytochrome P450-mediated oxidation due to steric bulk and the strengthening of adjacent C-H bonds 3[3].
Reduction of Planarity: The 3D character of cyclobutane disrupts the
π−π
stacking inherent in flat aromatic systems. This lowers the crystal lattice energy, which directly causes a marked improvement in aqueous solubility—a critical parameter for oral bioavailability 1[1].
Bicyclo[1.1.1]pentane (BCP): The Premier
sp3
Bioisostere
The bicyclo[1.1.1]pentane (BCP) motif has revolutionized bioisosteric replacement. BCP acts as a non-classical bioisostere for both para-substituted phenyl rings and tert-butyl groups 4[4].
When a para-phenyl ring serves merely as a structural spacer rather than engaging in specific
π−π
interactions with the target protein, replacing it with a BCP scaffold yields profound biopharmaceutical benefits. For example, in the optimization of the
γ
-secretase inhibitor BMS-708163, replacing the central fluorophenyl ring with a BCP motif maintained subnanomolar potency (IC
50
= 0.99 nM) while significantly improving passive permeability and aqueous solubility, leading to a 4-fold increase in oral exposure (AUC) .
Quantitative Property Modulation
The causality behind BCP's success lies in its geometry. As shown in Table 1, BCP provides a shorter diagonal distance compared to a phenyl ring, yet its rigid, linear exit vectors perfectly mimic para-substitution while drastically lowering lipophilicity (clogP) 2[5].
Table 1: Comparative Physicochemical Properties of Common Spacer Motifs
Motif
Hybridization
Diagonal Distance (Å)
Relative Lipophilicity Impact
Typical Impact on Aqueous Solubility
para-Phenyl
sp2
~2.79
High (Baseline)
Poor (High lattice energy)
Cubane (CUB)
sp3
~2.72
Moderate
Moderate
Bicyclo[2.2.2]octane (BCO)
sp3
~2.60
Moderate-High
Moderate
Bicyclo[1.1.1]pentane (BCP)
sp3
~1.85
Low (Highly favorable)
Excellent (Disrupts packing)
Data synthesized from comparative bioisostere analyses in modern medicinal chemistry.4[4][5]
Strategic Applications in Approved Therapeutics
The translation of cyclobutane scaffolds from theoretical design to clinical reality is evidenced by several FDA-approved drugs:
Carboplatin (Chemotherapy): Designed to overcome the severe nephrotoxicity of cisplatin. The replacement of two labile chloride ligands with a bidentate cyclobutane-1,1-dicarboxylate ligand drastically slows the aquation rate of the platinum complex. This kinetic stability is the direct cause of its improved toxicity profile 1[1].
Boceprevir (HCV Protease Inhibitor): Incorporates a cyclobutane ring in the P1 region. The puckered cyclobutane restricts the conformation of the inhibitor, perfectly filling the hydrophobic pocket of the NS3/4A protease. This structural pre-organization makes it 3- to 19-fold more potent than flexible cyclopentyl or cyclopropyl analogs 2[2].
Historically, synthesizing heavily substituted cyclobutanes was plagued by poor regioselectivity and harsh thermal conditions. Today, visible-light-mediated photochemical [2+2] cycloaddition provides a green, highly enantioselective, and atom-economical pathway to these strained architectures 6[6].
The following protocol outlines a self-validating system for synthesizing a functionalized cyclobutane via Ir-catalyzed intermolecular [2+2] photocycloaddition.
Equipment: 34 W Blue LED lamp (
λmax
= 450 nm), Schlenk tube.
Procedure:
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol), the
α,β
-unsaturated ketone (0.75 mmol), and the Iridium photocatalyst (0.005 mmol).
Atmosphere Control (Critical for Causality): Dissolved oxygen rapidly quenches the triplet excited state of the photocatalyst, halting the reaction. Perform three freeze-pump-thaw cycles to rigorously deoxygenate the system, backfilling with inert Argon.
Solvent Addition: Inject 5.0 mL of degassed anhydrous MeCN via a gas-tight syringe under Argon flow.
Irradiation: Place the Schlenk tube approximately 2 cm away from the Blue LED lamp. Stir vigorously at ambient temperature (25°C) for 16 hours. A cooling fan must be used to ensure the reaction remains strictly photochemical and not thermally driven.
Workup: Quench the reaction by exposing it to air. Concentrate the crude mixture under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation & Quality Control:
In-Process Check: Take a 50
μ
L aliquot at 4 hours. Analyze via
1
H-NMR. If the conversion is <20%, verify the emission wavelength of the LED source. The Ir-catalyst requires precise 450 nm excitation to reach the necessary triplet state via Intersystem Crossing (ISC).
Stereochemical Validation: The cis/trans ratio of the resulting cyclobutane must be confirmed via 2D NOESY NMR; the rigid puckered ring will show distinct cross-peaks for 1,3-diaxial protons.
Strategic Workflows in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) relies on screening small, low-complexity molecules (MW < 300 Da). Historically, fragment libraries were dominated by flat,
sp2
-rich compounds, leading to downstream optimization failures. Integrating 3D cyclobutane fragments early in the pipeline ensures that growth vectors project into 3D space, capturing novel binding pockets 3[3].
The logic flow below illustrates the decision-making process for bioisosteric replacement using cyclobutane/BCP scaffolds during lead optimization.
Caption: Decision matrix for integrating 3D cyclobutane/BCP scaffolds in fragment-based lead optimization.
References
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository / PMC. Available at:[Link]
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Available at:[Link]
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at:[Link]
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry (ACS). Available at:[Link]
Photochemical [2+2]‐cycloaddition of alkyne with carbonyl compound. ResearchGate. Available at:[Link]
Application Note: Visible-Light Photocatalytic [2+2] Cycloadditions for Cyclobutane Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Methodology Focus: Single Electron Transfer (SET) and Triplet Energy Transfer (EnT) Photocatalysis Executive Overview & Mechanistic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists
Methodology Focus: Single Electron Transfer (SET) and Triplet Energy Transfer (EnT) Photocatalysis
Executive Overview & Mechanistic Paradigm
The cyclobutane ring is a privileged structural motif in medicinal chemistry, offering unique conformational rigidity, high sp³ character, and enhanced metabolic stability compared to planar aromatic rings. Historically, the construction of these strained four-membered rings relied on direct ultraviolet (UV) irradiation to drive [2+2] cycloadditions. However, the high energy of UV light often leads to poor functional group tolerance, competitive secondary photolysis, and severe scalability limitations.
The advent of visible-light photocatalysis has revolutionized cyclobutane synthesis. By utilizing transition-metal complexes (such as Ruthenium or Iridium) or organic dyes that absorb broadly in the visible spectrum, chemists can selectively activate specific chromophores under exceptionally mild conditions. As an Application Scientist, it is critical to understand that visible-light [2+2] cycloadditions operate via two distinct mechanistic pathways: Single Electron Transfer (SET) [1] and Triplet Energy Transfer (EnT) [2]. Selecting the correct pathway dictates your choice of catalyst, additives, and reaction conditions.
The Causality of Catalyst Selection
The SET Pathway (Reductive): Utilizes catalysts like Ru(bpy)₃²⁺. Upon excitation and intersystem crossing (ISC), the long-lived triplet state is reductively quenched by a sacrificial amine (e.g., N,N-diisopropylethylamine, DIPEA) to form a strongly reducing Ru(I) species. This species donates an electron to an activated enone, forming a radical anion that undergoes rapid[2+2] cyclization.
The EnT Pathway (Sensitization): Utilizes catalysts with high triplet energies, such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆. Instead of exchanging electrons, the excited photocatalyst directly transfers its spin state to the substrate (e.g., a styrene or diene) via Dexter electron exchange. This excites the substrate to its reactive triplet state without the need for sacrificial redox reagents, enabling the coupling of electronically unbiased alkenes [3].
Pathway Visualization
The following diagram maps the bifurcated logic of visible-light [2+2] cycloadditions. Understanding this divergence is essential for troubleshooting and optimizing complex molecular assemblies.
Bifurcated mechanistic pathways for visible-light photocatalyzed [2+2] cycloadditions.
Reaction Design & Quantitative Parameters
To ensure reproducibility across different laboratory setups, the quantitative parameters for both the SET and EnT protocols are summarized below.
Parameter
Protocol A: SET Pathway (Enones)
Protocol B: EnT Pathway (Styrenes/Dienes)
Optimal Photocatalyst
Ru(bpy)₃Cl₂·6H₂O
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
Catalyst Loading
5.0 mol %
1.0 – 2.0 mol %
Key Additives
DIPEA (2.0 eq), LiBF₄ (2.0 eq)
None required
Solvent System
Acetonitrile (MeCN), 0.1 M
Dimethylformamide (DMF) or MeCN, 0.1 M
Light Source
450 nm Blue LEDs (or 275W floodlight)
450 nm Blue LEDs (Narrow band)
Degassing Method
Nitrogen Sparging (15 mins)
Freeze-Pump-Thaw (3 Cycles) - Critical
Typical Yields
85 – 95%
70 – 92%
Diastereoselectivity
Excellent (>10:1 d.r., favored meso/cis)
Good to Excellent (Substrate dependent)
Standard Operating Procedures (SOPs)
Protocol A: Reductive SET [2+2] Cycloaddition of Bis(enones)
This protocol utilizes a Lewis acid additive. The causality here is thermodynamic: Li⁺ coordinates to the enone carbonyl, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This makes the electron transfer from the Ru(I) species to the enone thermodynamically favorable, preventing non-productive back-electron transfer [1].
Step-by-Step Methodology:
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the bis(enone) substrate (0.50 mmol, 1.0 equiv), Ru(bpy)₃Cl₂·6H₂O (18.7 mg, 0.025 mmol, 5 mol %), and anhydrous LiBF₄ (93.8 mg, 1.00 mmol, 2.0 equiv).
Solvent & Amine Addition: Seal the tube with a rubber septum and purge with dry nitrogen for 5 minutes. Inject anhydrous Acetonitrile (5.0 mL) followed by N,N-diisopropylethylamine (DIPEA) (174 µL, 1.00 mmol, 2.0 equiv) via syringe.
Degassing: Sparge the vigorously stirring solution with nitrogen gas via a submerged needle for 15 minutes. Note: SET reactions are moderately sensitive to oxygen, but sparging is generally sufficient compared to EnT reactions.
Irradiation: Place the Schlenk tube approximately 5 cm away from a 450 nm blue LED array (or a standard 275 W fluorescent floodlight). Stir vigorously at room temperature for 2 to 4 hours.
Monitoring & Workup: Monitor the reaction via TLC or LC-MS. Upon full consumption of the starting material, quench the reaction by opening the flask to air. Dilute with dichloromethane (15 mL) and wash with 1M aqueous HCl (2 × 10 mL) to remove the amine and lithium salts.
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the cyclobutane product.
Protocol B: Triplet EnT [2+2] Cycloaddition of Styrenes
This protocol relies on precise spin-state manipulation. The Ir(III) catalyst possesses a triplet energy (~60 kcal/mol) perfectly tuned to sensitize styrenes (~59 kcal/mol). Because oxygen is a triplet ground-state molecule, it acts as a highly efficient, diffusion-controlled quencher of the catalyst's triplet state. Therefore, rigorous degassing is non-negotiable [2].
Step-by-Step Methodology:
Preparation: To an oven-dried 10 mL Schlenk flask, add the styrene derivative (0.50 mmol, 1.0 equiv) and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (5.6 mg, 0.005 mmol, 1.0 mol %).
Solvent Addition: Add anhydrous DMF (5.0 mL) to yield a 0.1 M solution. Seal the flask tightly with a high-vacuum PTFE stopcock.
Rigorous Degassing (Freeze-Pump-Thaw):
Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen (~3 minutes).
Open the stopcock to a high vacuum line (< 0.1 Torr) for 5 minutes to evacuate the headspace.
Close the stopcock and remove the flask from the bath, allowing the solvent to thaw completely in a room-temperature water bath (bubbles of dissolved gas will visibly escape).
Repeat this entire cycle three times. Backfill with ultra-pure Argon on the final thaw.
Irradiation: Irradiate the flask with a 450 nm blue LED array. Ensure a cooling fan is directed at the setup to maintain the ambient temperature at 25 °C, as localized heating can degrade the Ir-catalyst. Stir for 12 to 24 hours.
Workup & Purification: Transfer the mixture to a separatory funnel, dilute with diethyl ether (20 mL), and wash extensively with water (5 × 10 mL) and brine (1 × 10 mL) to remove the DMF. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Quality Control & Self-Validating Systems
A robust protocol must be a self-validating system. If a reaction fails, the experimentalist must be able to diagnose the failure mode using logical control experiments.
System Validation 1: The "Dark" Control
Procedure: Run the exact protocol wrapped entirely in aluminum foil.
Diagnostic Value: If cyclobutane product is observed, the reaction is proceeding via a thermal background pathway or Lewis-acid catalysis, not photocatalysis. This invalidates the assumption of light-dependency.
System Validation 2: The Aerobic Control
Procedure: Run the EnT protocol (Protocol B) open to the atmosphere.
Diagnostic Value: If the reaction halts completely, it confirms the intermediacy of a triplet excited state, which is rapidly quenched by ³O₂ to form singlet oxygen (¹O₂). If the reaction still proceeds, it may be operating via an unintended radical chain mechanism.
Troubleshooting Catalyst Degradation vs. Quenching:
If the reaction mixture turns from a vibrant luminescent yellow/orange to a muddy brown/black, the catalyst has thermally decomposed. Solution: Increase the distance from the light source and improve active cooling (fans or water jackets).
If the color remains pristine but conversion is < 5%, the catalyst is being dynamically quenched by impurities (e.g., residual oxygen or solvent impurities). Solution: Switch from nitrogen sparging to rigorous freeze-pump-thaw degassing.
References
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Efficient Visible Light Photocatalysis of[2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886-12887. URL:[Link]
Lu, Z., & Yoon, T. P. (2012). Visible Light Photocatalysis of[2+2] Styrene Cycloadditions by Energy Transfer. Angewandte Chemie International Edition, 51(41), 10329-10332. URL:[Link]
Ma, J., Chen, S., Bellotti, P., Guo, R., Schäfer, F., Heidasch, A., Daniliuc, C. G., & Glorius, F. (2020). Visible-Light-Mediated Synthesis of Cyclobutene-Fused Indolizidines and Related Structural Analogs. CCS Chemistry, 2(4), 544-553. URL:[Link]
Application
Application Note: Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate as a Strategic Building Block in Medicinal Chemistry
Introduction: The Rationale for Cyclobutane Incorporation In modern drug discovery, optimizing the physicochemical properties of lead compounds often requires an "escape from flatland"—increasing the fraction of sp3-hybr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Cyclobutane Incorporation
In modern drug discovery, optimizing the physicochemical properties of lead compounds often requires an "escape from flatland"—increasing the fraction of sp3-hybridized carbons (
Fsp3
) to improve solubility, metabolic stability, and target specificity. Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7) is a highly versatile, bifunctional building block designed specifically for this purpose.
By replacing a planar aromatic linker or a flexible aliphatic chain with a rigid cyclobutane ring, medicinal chemists can restrict the conformational space of the molecule. This structural motif has been successfully deployed in the development of advanced therapeutics, including calcium release-activated calcium (CRAC) channel inhibitors[1] and novel bromodomain inhibitors[2]. The molecule offers two orthogonal points of reactivity: an aniline (primary aromatic amine) and a sterically hindered methyl ester, allowing for divergent synthetic workflows.
Physicochemical Profiling & Reactivity Metrics
Understanding the baseline properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The cyclobutane ring introduces a neopentyl-like steric environment around the ester, which dictates the harshness required for saponification or reduction.
Table 1: Physicochemical Properties & Structural Data
Property
Value
Significance in Drug Design
CAS Number
1215017-84-7
Commercial identification and sourcing.
Molecular Weight
205.26 g/mol
Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's limits.
Formula
C₁₂H₁₅NO₂
Contributes to a favorable
Fsp3
ratio when integrated into larger scaffolds.
The true value of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate lies in its ability to be selectively modified at either the amine or the ester terminus. The following diagram illustrates the primary synthetic pathways utilized in hit-to-lead optimization.
Divergent synthetic workflows for methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate.
Standardized Experimental Protocols
To ensure reproducibility, the following protocols have been designed as self-validating systems. Causality for reagent selection is explicitly detailed to aid in troubleshooting.
Protocol A: Chemoselective Amidation of the Aniline Moiety
Anilines are inherently weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, highly efficient coupling reagents like HATU are required to drive the reaction to completion without requiring elevated temperatures that might hydrolyze the ester.
Step-by-Step Methodology:
Pre-activation: In an oven-dried round-bottom flask under N₂, dissolve the desired carboxylic acid partner (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
Causality: Pre-activation forms the highly reactive OAt-ester intermediate. This prevents the weakly nucleophilic aniline from reacting directly with the coupling reagent, which can lead to stable, unwanted guanidinium byproducts.
Coupling: Add methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (1.0 eq) in one portion. Stir at room temperature for 4–6 hours.
Self-Validation Checkpoint (LC-MS): Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the starting material peak (
m/z
206.1 [M+H]⁺) and the emergence of the target mass confirm reaction completion. If unreacted aniline persists, suspect incomplete acid activation; spike the reaction with an additional 0.2 eq of HATU and 0.5 eq of DIPEA.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 20 mL).
Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Saponification of the Sterically Hindered Ester
The methyl ester in this building block is directly attached to a fully substituted sp3 carbon (the cyclobutane ring). This creates a neopentyl-like steric shield, making standard room-temperature saponification highly inefficient.
Step-by-Step Methodology:
Solvent Preparation: Dissolve methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).
Causality: The mixed solvent system is critical. THF and MeOH solubilize the lipophilic cyclobutane core, while H₂O is necessary to dissolve the inorganic base (LiOH) and participate in the hydrolysis mechanism.
Base Addition: Add LiOH monohydrate (5.0 eq) to the solution.
Causality: A large excess of LiOH and thermal energy are required to overcome the steric hindrance of the cyclobutane ring. NaOH or KOH can be used, but LiOH is preferred as the lithium cation provides superior coordination to the carbonyl oxygen, enhancing electrophilicity.
Heating: Attach a reflux condenser and heat the mixture to 50°C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).
Workup & pH Adjustment: Cool to room temperature and remove the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water.
Self-Validation Checkpoint (Isoelectric Precipitation): Slowly adjust the aqueous layer to pH 4.5–5.0 using 1M HCl. Because the product, 1-(4-aminophenyl)cyclobutanecarboxylic acid, contains both a basic amine and an acidic carboxylate, it exists as a zwitterion. At its isoelectric point, it will precipitate. If the aqueous layer remains clear, the pH may have overshot to highly acidic (protonating the aniline) or remains too basic (deprotonated carboxylate). Fine-tune the pH dropwise until maximum turbidity is observed.
Isolation: Extract the turbid aqueous layer with EtOAc (3 × 30 mL) or collect the precipitate via vacuum filtration. Dry and concentrate to yield the pure amino acid.
References
Google Patents (US10668051B2)
Title: Modulators of calcium release-activated calcium channel (CRAC)
URL:[1]
Google Patents (WO2017127930A1)
Title: Substituted [1,2,4]triazolo[4,3-a]pyridines, their preparation and their use as pharmaceuticals (Bromodomain Inhibitors)
URL:[2]
Application Note: Selective Derivatization of Phenyl Ring Amino Groups (Aniline Derivatives) in Drug Discovery
Introduction The derivatization of the amino group (–NH₂) on a phenyl ring (aniline and its derivatives) is a foundational transformation in organic synthesis, medicinal chemistry, and analytical chromatography. Because...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The derivatization of the amino group (–NH₂) on a phenyl ring (aniline and its derivatives) is a foundational transformation in organic synthesis, medicinal chemistry, and analytical chromatography. Because the lone pair on the nitrogen atom is delocalized into the aromatic ring, anilines are inherently less nucleophilic than aliphatic amines. Consequently, derivatization protocols must be carefully optimized to ensure high yields and chemoselectivity. This application note details highly robust workflows for aniline derivatization, focusing on protective N-acylation, selective reductive amination, and analytical derivatization.
Mechanistic Pathways & Causal Logic
N-Acylation (Amidation) for Protection and Synthesis
In multi-step syntheses, such as Friedel-Crafts acylation, an unprotected aniline nitrogen will complex with Lewis acid catalysts (e.g., AlCl₃), severely deactivating both the catalyst and the aromatic ring[1]. Converting the amine to an amide (e.g., acetanilide) mitigates this basicity while retaining the ortho/para-directing nature of the group[1]. Traditionally, acylation requires basic catalysts (like pyridine) and halogenated solvents. However, modern green chemistry protocols demonstrate that N-acylation using acetic anhydride can proceed rapidly under catalyst-free and solvent-free conditions, or in water[2][3]. The causality behind this efficiency lies in the hydrophobic effect: in an aqueous suspension, the organic aniline and acetic anhydride are forced into close proximity, accelerating the bimolecular nucleophilic acyl substitution without the need for toxic solvents[3].
Reductive Amination for Selective N-Alkylation
Direct alkylation of anilines with alkyl halides frequently results in over-alkylation, yielding undesired tertiary amines. Reductive amination circumvents this by condensing the aniline with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is subsequently reduced to a secondary amine[4]. The choice of reducing agent is the critical variable. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering the reagent significantly milder than sodium borohydride (NaBH₄)[4]. This fine-tuned reactivity ensures that NaBH(OAc)₃ selectively reduces the highly electrophilic iminium ion without reducing the unreacted carbonyl starting material, thereby suppressing alcohol byproducts[4].
Analytical Derivatization for GC-MS
Beyond preparative synthesis, derivatization is crucial for the trace analysis of polar aromatic amines. Free anilines exhibit poor chromatographic peak shapes and low volatility in Gas Chromatography-Mass Spectrometry (GC-MS). In situ derivatization—such as diazotization followed by iodination, or on-fiber Solid-Phase Microextraction (SPME) using allyl isothiocyanate—drastically reduces the polarity of the amines[5][6]. This modification enhances extraction yields from aqueous matrices, pushing detection limits down to the low-nanogram per liter range[6].
Reaction pathways for N-acylation and reductive amination of aniline derivatives.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for the derivatization methods discussed, allowing for rapid comparison of conditions and expected outcomes.
Lowers polarity for high-sensitivity GC-MS detection[5][6].
Experimental Protocols
Protocol A: Catalyst-Free N-Acylation of Aniline
Objective: Synthesis of N-phenylacetamide (acetanilide) utilizing green chemistry principles[3].
Preparation: In a 50 mL round-bottom flask, suspend aniline (1.0 mmol, 93 mg) in 5 mL of deionized water.
Causality: Water acts as an eco-friendly dispersion medium that leverages the hydrophobic effect to drive the organic reactants together, accelerating the reaction without organic solvents[3].
Reagent Addition: Add acetic anhydride (1.2 mmol, 113 µL) dropwise to the vigorously stirring suspension at room temperature.
Reaction Monitoring (Self-Validating Step): Stir the mixture for 10–15 minutes. The reaction is self-validating: as the liquid aniline is acetylated, the highly crystalline N-phenylacetamide precipitates out of the aqueous solution, visually signaling reaction completion and simplifying downstream isolation.
Workup: Filter the white precipitate under vacuum. Wash the filter cake with 10 mL of ice-cold water to remove any residual acetic acid byproduct.
Drying: Dry the product under a high vacuum to afford pure N-phenylacetamide.
Step-by-step experimental workflow for the reductive amination of aniline.
Protocol B: Selective Reductive Amination (Synthesis of N-Alkyl Aniline)
Objective: Synthesis of a secondary amine (e.g., N-heptylaniline) via one-pot reductive amination[4].
Imine Formation: In an oven-dried flask under a nitrogen atmosphere, dissolve aniline (20 mmol) in 40 mL of anhydrous dichloromethane (DCM). Add the aliphatic aldehyde (e.g., heptanal, 22 mmol, 1.1 eq). Stir at room temperature for 1–2 hours.
Causality: Allowing the imine to pre-form completely before introducing the reducing agent maximizes the yield of the secondary amine and prevents the direct reduction of the aldehyde into an alcohol[4].
Temperature Control: Cool the reaction mixture to 0°C using an ice bath.
Causality: The hydride transfer is exothermic; cooling prevents thermal degradation of the imine and suppresses unwanted side reactions.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–6 hours, monitoring via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 9:1) until the aniline starting material is fully consumed[4].
Quench & Extraction (Self-Validating Workup): Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃.
Causality: NaHCO₃ neutralizes the acetic acid generated from the NaBH(OAc)₃. The cessation of effervescence (CO₂ gas evolution) acts as a self-validating indicator that the acid has been fully neutralized, protecting the amine product from degradation.
Isolation: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-alkyl aniline[4].
References[1] Technical Support Center: Optimization of Aminophenyl Ketone Synthesis - benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF58UFPr2r8QVIZcaW5wnpT8j4m0FoKQxSg8BdLvo1giTIxaZ-84Wlt-moU9nCogTCcohmsZMH8GTkFuvCnXipbrBQSBCJEr8VjlozwDB5Ez3F0As84bb299yUQXjpbJJ3RwhUNpbySUBNF7F9JkqeiTGBEiIrr44cZA1Ge_b0ZQWdPYWQAVZTdLSsqojLt7JxQkEiVSl8LigAx_pv06ZtQAQ==[4] An In-Depth Technical Guide to the Synthesis of N-Heptylaniline via Reductive Amination - benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYfiNCU2KE3wqHGlgQyk7rZCRGld7Al4kDOH2yHNuQpVB3BDEh1ZpW4fa2P1LWWOtmsW4JFZtYdtRPBTS0kBShU024UcQRUDO3V4bbZHXDJOQ3X5whXSWf-YSGMGDUrM1OO8Cef6ZthhwalNmb5v9-llG8BhR4Vl-54nP2-5bbw2IrjcHPijfNtS7Ux_dpaM5bJo9CmZiP5GL4C1Sd1BN5wPJT48ZuSTGCqhTrp2E8w_Ydzw==[2] An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions - researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHuBn-JwaVLdnlB5WG8KvL5zHLNkd5wjmLLLonDP03cmK4bbXMzYcrrHt6_MDfEMSqCrdbet5IS-a2p1rSLjmpxcgBEAJsOKXbQt7n0tlr_TayOH1BxqEl7nyS2z9Tuon85qE1l9iePBWrKshJIxtHz3LOwbAj0a5h8bArFb7FzVy_B9FabfP2kl0TsgHR8kUPidZkZz7mVsvLJ_1584w3p-jmOOGHUjuiFufU4mCXbiywlNrk4KkUqinaf4vvgG6_8MrW4Usy[3] An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions - orientjchem.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp0Y8xCYBSJtSAzmMK2bAHXxsJMSdHwQ3rKfHtpL8rqUoAQY0AOE1zkuTYgPrruTU8MTdZFs2qz62-H5O1OyxL0EDXTNhl6ZUPlkacu3Tf6biyelDvzMRqbu8xwOk7jwmXxYZbDz6NEnTJ3LJaAKvn8jRs350JtRW2PNkOEJkrGg8hbqQBynfzPNZbMFsxhT5F2Lu1UwKkQ4yRYLPzOcPaBwritWdD_pAmxC5sG3Cu0qyy5XXgcFrcyOckbW7SozXt[5] Headspace solid-phase microextraction and on-fibre derivatization of primary aromatic amines - rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBijPaBPw5yNnE2IgmgA9n99iW8z5zesHtDz3XZnAosMaK41M0vAiTwBF3Dx88kBTvXLfjDVbei0Emym6v36Zkc4nse9R4_TeoX241waZSb-pjRMcB1XPLd43BOe7eqihrjy_7PHKjTyRNkCV_Cs2CGeZgOd3Jeg==[6] In Situ Derivatization/Solid-Phase Microextraction: Determination of Polar Aromatic Amines - acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG4VedRkTWHvUfT0yIBim-zEyBR4HCl_3Z22Zz8DKSCAedufpAifhfNVRdPZac_EN8kA0IbTIh4UiIwqZLBD4dU3pt2nG1Skvna5Kz36yH6au6PLjkRTILSZyM8z1gqimueh1m
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & ProtocolTarget Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Introduction & Mechanistic Background
Cyclobutane esters are highly strained, conformationally restricted scaffolds increasingly utilized in modern pharmacophore design. They serve as critical structural motifs in nonpeptidic small molecule agonists (such as GLP-1 receptor agonists)[1] and advanced platinum-based antineoplastic agents like 3-hydroxycarboplatin[2].
However, the purity analysis of these compounds presents unique analytical challenges. The cyclobutane ring's rigid geometry often results in closely eluting stereoisomers (cis/trans configurations), while the ester linkage remains susceptible to hydrolysis during synthesis and storage. Establishing a robust High-Performance Liquid Chromatography (HPLC) method is paramount to ensuring the safety and efficacy of these Active Pharmaceutical Ingredients (APIs).
Principles of Method Selection and Causality
Developing a robust HPLC method requires a deep understanding of the analyte's physicochemical properties to justify every chromatographic parameter.
Mode of Separation: Reversed-Phase HPLC (RP-HPLC) is the gold standard for cyclobutane esters due to its high resolution and non-destructive nature, which is critical for thermally labile pharmaceutical intermediates that cannot withstand Gas Chromatography (GC-FID)[3].
Stationary Phase Causality: The separation of cyclobutane stereoisomers relies heavily on the stationary phase's ability to recognize subtle differences in hydrodynamic volume. A sub-2 µm or 2.7 µm core-shell C18 column is typically selected to maximize theoretical plates (
N
) and resolution (
Rs
). Mechanistically, the trans-isomer often exhibits a more extended hydrophobic footprint compared to the sterically hindered cis-isomer. This allows for stronger van der Waals interactions with the C18 alkyl chains, thereby increasing its retention factor (
k′
). For strictly enantiomeric separations, chiral stationary phases (e.g., immobilized polysaccharide phases) are mandatory[4].
Mobile Phase & Selectivity (
α
): Cyclobutane esters generally lack strong ionizable centers. Therefore, an unbuffered gradient of Acetonitrile and Water is often sufficient[5]. Acetonitrile is preferred over Methanol because its aprotic nature and lower viscosity provide superior mass transfer kinetics, sharpening the peaks of rigid cyclobutane derivatives. However, if the ester is conjugated to a highly polar or ionizable API complex, volatile buffers (e.g., 50 mM ammonium acetate) combined with ion-pairing agents (like sodium 1-octanesulfonate) are required to modulate the polarity and achieve baseline resolution[2].
Visualizing the Analytical Workflow
A self-validating analytical protocol incorporates internal logic gates that dictate whether the chromatographic data can be trusted before any sample is quantified.
Fig 1: Self-validating HPLC sequence workflow ensuring data integrity.
Self-Validating Experimental Protocol
This step-by-step methodology ensures ICH Q2 compliance through rigorous System Suitability Testing (SST).
Chromatographic Conditions
Parameter
Specification
Column
Core-shell C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A
0.1% Formic Acid in HPLC-grade Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
40°C (Reduces viscosity, improves peak symmetry)
Detection
UV at 210 nm (Ester carbonyl) and 254 nm (Aromatic moieties)[5]
Injection Volume
10 µL
Step-by-Step Execution
Preparation of Diluent: Mix HPLC-grade Water and Acetonitrile (50:50, v/v). Ensure the diluent closely matches the initial mobile phase conditions to prevent solvent-mismatch peak distortion.
Standard Preparation: Accurately weigh 10.0 mg of the cyclobutane ester reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 1.0 mg/mL.
SST Solution Preparation: Spike the standard solution with 0.5% of a known critical impurity (e.g., the cis-isomer or a hydrolyzed cyclobutane dicarboxylic acid derivative).
Column Equilibration: Flush the column with 100% Mobile Phase B for 15 minutes to remove strongly retained hydrophobic contaminants, then equilibrate at initial gradient conditions (5% B) for at least 20 column volumes.
System Suitability Check (The Logic Gate): Inject the SST solution in triplicate. The system is ONLY validated for sample analysis if:
Resolution (
Rs
) between the active cyclobutane ester and the critical impurity is
≥2.0
.
Tailing factor (
Tf
) for the main peak is
≤1.5
.
Relative Standard Deviation (RSD) of the main peak area is
≤2.0%
.
Sample Analysis: Proceed with the injection sequence: Blank
→
SST
→
Unknown Samples
→
Bracketing Standard.
Data Presentation & Interpretation
The success of the method is demonstrated by its ability to resolve the active cyclobutane ester from its synthetic byproducts and degradation impurities. The table below summarizes quantitative purity data from a validated run, illustrating the method's resolving power.
Peak ID
Compound Identification
Retention Time (min)
Relative RT (RRT)
Resolution (
Rs
)
Tailing Factor (
Tf
)
Area Purity (%)
1
Impurity A (Ring-opened degradant)
4.25
0.65
-
1.10
0.45
2
cis-Cyclobutane Ester (Isomer)
5.80
0.89
4.5
1.05
1.15
3
trans-Cyclobutane Ester (API)
6.50
1.00
2.8
1.02
98.20
4
Impurity B (Hydrolyzed acid)
8.15
1.25
6.1
1.08
0.20
Note: The trans-isomer elutes later due to its unhindered planar geometry allowing maximum interaction with the C18 stationary phase.
Application Note: Large-Scale Synthesis of Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers. Document Type: Scalable Process Protocol & Mechanistic Guide.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers.
Document Type: Scalable Process Protocol & Mechanistic Guide.
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate is a critical functionalized building block frequently utilized in the development of active pharmaceutical ingredients (APIs), including modulators of calcium release-activated calcium (CRAC) channels[1]. Transitioning the synthesis of this cyclobutane derivative from a discovery-scale laboratory setting to a multi-gram or kilogram process requires rigorous optimization.
This application note details a highly scalable, four-step synthetic workflow. By replacing hazardous reagents (e.g., Sodium Hydride) with Phase-Transfer Catalysis (PTC) and utilizing catalytic hydrogenation, this protocol ensures high atom economy, superior safety profiles, and robust reproducibility.
Process Chemistry & Mechanistic Causality
The synthesis of 1-arylcyclobutane derivatives is traditionally plagued by safety hazards and low yields due to the steric strain of the four-membered ring and the use of pyrophoric bases[1]. Our optimized route addresses these bottlenecks through the following mechanistic choices:
Phase-Transfer Catalyzed (PTC) Cycloalkylation: Traditional methods utilize NaH in DMF to deprotonate phenylacetonitrile derivatives[1]. For large-scale operations, this presents a severe thermal runaway and hydrogen gas hazard. We replace this with a biphasic system using 50% aqueous NaOH and Tetrabutylammonium Bromide (TBAB)[2]. The TBAB facilitates the transfer of hydroxide ions into the toluene phase, enabling the sequential
SN2
displacement of 1,3-dibromopropane under controlled, mildly exothermic conditions.
High-Temperature Alkaline Hydrolysis: Nitriles attached to a quaternary carbon are highly sterically hindered, making standard aqueous hydrolysis inefficient[3]. By utilizing Potassium Hydroxide (KOH) in a high-boiling solvent (ethylene glycol), the reaction temperature can be elevated to 150°C, driving the hydrolysis of the nitrile to the carboxylic acid to completion.
Catalytic Hydrogenation over Chemical Reduction: The final reduction of the nitro group to an aniline derivative is performed using
H2
gas over a 10% Pd/C catalyst. This avoids the generation of toxic iron or tin sludges associated with Bechamp or Stannous Chloride reductions, ensuring the final product is free of heavy metal impurities—a critical requirement for downstream pharmaceutical use.
Caption: Four-step synthetic route from 4-nitrophenylacetonitrile to the target compound.
Quantitative Data & Analytical Markers
The following table summarizes the expected outcomes, in-process controls (IPC), and key analytical markers for each intermediate in the workflow.
Step
Intermediate / Product
Expected Yield
Purity (HPLC)
Key
1
H NMR Marker (CDCl
3
, 400 MHz)
1
1-(4-Nitrophenyl)cyclobutanecarbonitrile
80 - 85%
> 95%
Multiplets at
δ
2.1–2.9 ppm (6H, cyclobutane ring)
2
1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid
75 - 80%
> 98%
Broad singlet at
δ
~12.0 ppm (1H, -COOH)
3
Methyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate
88 - 92%
> 99%
Sharp singlet at
δ
3.65 ppm (3H, -OCH
3
)
4
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
90 - 95%
> 99.5%
Broad singlet at
δ
~3.6 ppm (2H, -NH
2
)
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile
Self-Validating IPC: Disappearance of the singlet at
δ
3.8 ppm (CH
2
of starting nitrile) in
1
H NMR.
Reactor Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, internal thermometer, and an addition funnel.
Charge: Add 4-nitrophenylacetonitrile (162.1 g, 1.0 mol), 1,3-dibromopropane (222.0 g, 1.1 mol), and TBAB (16.1 g, 0.05 mol) to the reactor. Dissolve the mixture in Toluene (1.5 L).
Biphasic Addition: Begin vigorous mechanical stirring (300 rpm). Dropwise, add 50% w/w aqueous NaOH (400 mL) via the addition funnel over 2 hours.
Caution: The reaction is exothermic. Adjust the jacket cooling to maintain the internal temperature strictly between 30°C and 35°C.
Maturation: Stir the biphasic mixture at 35°C for 6 hours.
Workup: Halt stirring and allow phases to separate. Discard the lower aqueous layer. Wash the organic toluene layer with distilled water (2 x 500 mL) and brine (500 mL).
Isolation: Concentrate the organic layer under reduced pressure to yield a crude solid. Recrystallize from hot ethanol to afford the product as a pale yellow solid.
Step 2: Hydrolysis to 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid
Self-Validating IPC: Complete consumption of the nitrile peak (~2230 cm
−1
) via FT-IR.
Charge: In a 3 L round-bottom flask equipped with a reflux condenser, suspend 1-(4-nitrophenyl)cyclobutanecarbonitrile (150 g, 0.74 mol) in Ethylene Glycol (1.0 L).
Thermal Hydrolysis: Heat the mixture to 150°C using a heating mantle. Maintain at this temperature for 14 hours until the mixture becomes a homogeneous dark solution[3].
Quench & Precipitation: Cool the reaction to room temperature. Pour the mixture into crushed ice/water (2.0 L). Slowly acidify the aqueous solution with concentrated HCl (approx. 350 mL) until the pH reaches 2.0. A thick precipitate will form.
Isolation: Filter the solid via a Buchner funnel, wash thoroughly with cold water (3 x 300 mL) to remove residual ethylene glycol, and dry in a vacuum oven at 60°C for 24 hours.
Step 3: Fischer Esterification
Self-Validating IPC: TLC (Hexane:EtOAc 3:1) showing complete conversion of the baseline spot (acid) to a high-Rf spot (ester).
Reflux: Heat the solution to reflux (65°C) for 12 hours.
Workup: Concentrate the mixture under vacuum to remove ~800 mL of methanol. Dilute the residue with Ethyl Acetate (1.0 L) and wash carefully with saturated aqueous NaHCO
3
(2 x 500 mL) until gas evolution ceases and the aqueous phase is pH > 7.
Isolation: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and evaporate to yield methyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate as an off-white crystalline solid.
Step 4: Catalytic Hydrogenation to Target Compound
Self-Validating IPC: LC-MS showing a mass shift from [M+H]+ 236 (Nitro) to [M+H]+ 206 (Amino).
Caption: Standard operating procedure for the large-scale catalytic hydrogenation step.
Reactor Preparation: In a 2 L high-pressure stainless steel autoclave, dissolve methyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate (100 g, 0.42 mol) in Methanol (800 mL).
Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C, 5.0 g, 5 wt%). Note: Ensure the Pd/C is wetted with a small amount of toluene or water prior to addition to prevent methanol ignition.
Inertion: Seal the autoclave. Purge the headspace with Nitrogen gas (3 cycles of pressurizing to 30 psi and venting) to remove oxygen.
Hydrogenation: Purge the vessel with Hydrogen gas (3 cycles). Pressurize the reactor with
H2
to 50 psi. Stir vigorously (500 rpm) at 25°C. Monitor hydrogen uptake; the reaction is typically complete within 4 hours when pressure stabilizes.
Filtration: Vent the hydrogen safely and purge with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Safety: Do not let the filter cake dry out, as spent Pd/C is highly pyrophoric.
Final Isolation: Evaporate the methanol filtrate under reduced pressure. The resulting crude oil will crystallize upon standing or trituration with cold hexanes, yielding pure methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate .
References
Title: Modulators of calcium release-activated calcium channel (US10668051B2)
Title: An Investigation of the Interaction of 4-Membered Rings with Adjacent Carbanion Centers
Source: TÜBİTAK Academic Journals
URL: [Link]
Application Note: Advanced Synthesis and Validation of Hydrocarbon-Stapled Bioactive Peptide Analogs
Executive Summary Native bioactive peptides exhibit exquisite target affinity and specificity, making them highly desirable candidates for modulating intracellular protein-protein interactions (PPIs). However, their clin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Native bioactive peptides exhibit exquisite target affinity and specificity, making them highly desirable candidates for modulating intracellular protein-protein interactions (PPIs). However, their clinical and experimental utility is frequently bottlenecked by poor proteolytic stability, rapid renal clearance, and negligible cell permeability. The synthesis of hydrocarbon-stapled peptide analogs overcomes these limitations by covalently cross-linking adjacent turns of an
α
-helix. This application note details the mechanistic rationale, optimized Solid-Phase Peptide Synthesis (SPPS) protocols, and ruthenium-catalyzed macrocyclization required to engineer these advanced bioactive analogs.
Mechanistic Rationale: Systems Engineering of Peptide Analogs
The transition from a linear native peptide to a bioactive analog requires precise chemical modifications. Hydrocarbon stapling utilizes
α,α
-disubstituted non-natural amino acids bearing terminal olefin tethers.
Structural Pre-organization: Inserting an all-hydrocarbon staple locks the peptide into a rigid
α
-helical conformation. This pre-organization reduces the entropic penalty upon binding to the target receptor, significantly enhancing binding affinity (
Kd
)[1].
Steric Shielding: The
α
-methyl groups of the non-natural amino acids, combined with the hydrocarbon cross-link, sterically block the docking of proteolytic enzymes, extending the analog's half-life from minutes to hours[2].
Stereochemical Precision: The pitch of the
α
-helix dictates the choice of non-natural amino acids. For a single-turn (i, i+4) staple, two (S)-pentenylalanines (S5) are utilized. For a double-turn (i, i+7) staple, the geometry requires an (R)-octenylalanine (R8) paired with an (S)-pentenylalanine (S5) to prevent helical distortion[1].
Process Flow: Synthesis and Macrocyclization
The following workflow illustrates the integration of Fmoc-SPPS with on-resin Ring-Closing Metathesis (RCM) to generate the stapled analog.
Workflow for the solid-phase synthesis and ruthenium-catalyzed macrocyclization of stapled peptides.
Detailed Methodologies
Protocol I: Sterically Hindered Fmoc-SPPS
Automated or manual Fmoc-SPPS is the foundational method for assembling the linear precursor[3]. Because the
α,α
-disubstituted stapling amino acids possess a quaternary carbon center, they induce severe steric hindrance. Standard coupling protocols will fail, leading to truncated sequences. The protocol below is adjusted to overcome this kinetic barrier[4].
Step-by-Step Procedure:
Resin Swelling: Weigh 0.1 mmol of Rink Amide resin (for a C-terminal amide) and swell in amine-free N,N-dimethylformamide (DMF) for 1 hour. Causality: Swelling expands the polymer matrix, exposing reactive sites for uniform chain elongation[3].
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
Standard Amino Acids:
2×10
minutes.
Stapling Amino Acids (S5/R8):
4×10
minutes. Causality: The
α
-methyl group sterically shields the Fmoc carbamate, requiring prolonged exposure to the base for complete cleavage[4].
Coupling Reaction: Activate 4 equivalents of the Fmoc-amino acid using DIC and Oxyma (or HATU/DIPEA).
Standard Amino Acids:
2×30
minutes.
Stapling Amino Acids:
2×45
minutes.
Residue Subsequent to Staple:
3×45
minutes. Causality: The amine of the newly incorporated stapling amino acid is highly hindered; attaching the next residue requires aggressive, repeated coupling cycles[4].
Self-Validation (Kaiser Test): After the coupling of the residue following a non-natural amino acid, perform a Kaiser test. A yellow resin indicates complete acylation (system validated); a blue resin indicates unreacted primary amines, necessitating a recoupling step.
Macrocyclization is performed on-resin prior to cleavage. This pseudo-dilution effect prevents intermolecular cross-linking (oligomerization) and strictly enforces intramolecular cyclization.
Step-by-Step Procedure:
Solvent Exchange: Wash the peptidyl-resin extensively with 1,2-dichloroethane (DCE) to remove all traces of DMF, which can coordinate with and poison the ruthenium catalyst.
Catalyst Preparation: Dissolve 8 mg of Grubbs Generation 1 Catalyst (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in 2 mL of anhydrous DCE[4].
Metathesis Reaction: Add the catalyst solution to the resin and agitate gently under nitrogen for 2 hours.
Self-Validation (Visual Cue): A freshly prepared Grubbs I solution is deep purple. As the active ruthenium alkylidene species turns over during the metathesis reaction, the solution will gradually turn brown[4]. If the solution remains purple, the reaction has stalled (likely due to moisture or DMF contamination).
Iteration: Drain the reaction vessel, wash with DCE, and repeat the RCM with fresh catalyst 1–2 additional times to ensure
>95%
conversion[4].
Protocol III: Cleavage and Scavenger Dynamics
Cleaving the stapled peptide from the resin requires careful selection of carbocation scavengers.
Step-by-Step Procedure:
Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5%
H2O
[2].
Causality: Thiol-based scavengers (like EDT) are strictly avoided, as they can undergo acid-catalyzed thiol-ene click reactions with the newly formed olefinic staple, destroying the analog. TIS effectively quenches carbocations without reacting with the double bond.
Cleavage: Incubate the resin in the cocktail for 2.5 hours at room temperature.
Precipitation: Filter the resin and precipitate the crude stapled peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.
Quantitative Benchmarking: Native vs. Analog
The success of the synthesis is ultimately validated by the biophysical and biochemical properties of the resulting analog. The table below summarizes the typical enhancement observed when converting a native p53-derived peptide into a stapled analog (e.g., SAH-p53-8) targeting the MDM2 protein[5].
Parameter
Native p53 Peptide
Stapled p53 Analog
Mechanistic Driver
α
-Helicity (CD Spectroscopy)
<15%
>85%
Covalent cross-link stabilizes the macro-dipole of the helix.
Protease Half-Life (In Vitro)
∼10
minutes
>12
hours
Steric shielding of the backbone prevents protease docking[2].
Increased hydrophobicity and masking of polar backbone amides.
Validation and Quality Control
Following ether precipitation, the crude peptide must be dissolved in a 50:50 mixture of Acetonitrile/Water and analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS).
Mass Shift: The successful RCM reaction results in the loss of one molecule of ethylene (
28.05Da
). The exact mass of the analog must reflect this loss compared to the linear precursor[2].
Purification: Purify the confirmed analog using semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile[2].
References
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. nih.gov.
Facile Synthesis of Hydrocarbon-Stapled Peptides. technologynetworks.com.
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. sigmaaldrich.com.
Application Note: Protocol for the Hydrolysis of Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the base-catalyzed hydrolysis of methyl 1-(4-aminophenyl)cyclobu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide a highly reliable, self-validating protocol for the base-catalyzed hydrolysis of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate into its corresponding free amino acid zwitterion.
Executive Summary
The compound methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7) is a sterically constrained building block frequently utilized in the synthesis of CNS-active agents and targeted therapeutics . Converting this methyl ester to its free carboxylic acid presents a specific chemical challenge: the resulting product, 1-(4-aminophenyl)cyclobutane-1-carboxylic acid, contains both a basic aniline moiety and an acidic carboxylate group. Standard liquid-liquid extraction techniques are ineffective for isolating such highly polar zwitterions. This application note details a rigorously optimized saponification and isoelectric precipitation workflow designed to maximize yield and purity.
Mechanistic Rationale & Strategy
Saponification Dynamics
The hydrolysis of esters adjacent to a cyclobutane ring is subject to mild steric hindrance. To overcome this without degrading the electron-rich aniline group, Lithium Hydroxide (LiOH) is employed in a monophasic solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water1[1]. The THF solubilizes the organic substrate, water dissolves the LiOH, and methanol acts as a critical phase-transfer bridge to ensure a homogeneous reaction environment 2[2].
Zwitterion Isolation Logic
Because the product is an amino acid derivative, it exists in different ionization states depending on the pH of the aqueous solution 3[3].
Aniline conjugate acid pKa: ~4.6
Cyclobutanecarboxylic acid pKa: ~3.8
Calculated Isoelectric Point (pI): ~4.2
At pH > 6.0, the molecule is a highly water-soluble lithium carboxylate salt. At pH < 3.0, it becomes a highly water-soluble anilinium hydrochloride salt. By meticulously titrating the aqueous reaction mixture to exactly pH 4.2 , the molecule achieves a net-zero charge (zwitterion). In this state, its hydration sphere collapses, forcing it to precipitate out of the aqueous phase for easy filtration4[4].
pH-dependent speciation and solubility logic for zwitterion precipitation.
Reaction Parameters & Quantitative Data
The following table outlines the standardized stoichiometry for a 1.0 mmol scale reaction. This self-validating system can be scaled linearly.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Functional Role
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
205.26
1.0
205 mg
Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O)
41.96
3.0
126 mg
Base / Nucleophile
Tetrahydrofuran (THF)
72.11
-
3.0 mL
Primary Organic Solvent
Methanol (MeOH)
32.04
-
1.0 mL
Phase-Transfer Co-solvent
Deionized Water (H₂O)
18.02
-
1.0 mL
Aqueous Solvent
1M Hydrochloric Acid (HCl)
36.46
~3.0
~3.0 mL
Neutralization / pH Adjustment
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup & Hydrolysis
Dissolution: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 205 mg (1.0 mmol) of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate.
Solvent Addition: Add 3.0 mL of THF and 1.0 mL of MeOH to the flask. Stir until the substrate is completely dissolved.
Base Addition: In a separate vial, dissolve 126 mg (3.0 mmol) of LiOH·H₂O in 1.0 mL of deionized water. Add this aqueous base dropwise to the stirring organic solution.
Incubation: Attach a reflux condenser and heat the mixture to 40 °C in an oil bath. Stir vigorously for 4 to 6 hours.
Expert Insight: Do not exceed 50 °C. Excessive heat in the presence of strong base and ambient oxygen can lead to the oxidative polymerization of the aniline ring, resulting in dark, tarry impurities.
Phase 2: Workup & Organic Removal
Cooling: Remove the flask from the heat source and allow it to cool to room temperature.
Evaporation (Critical Step): Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (water bath at 30 °C) to remove the THF and MeOH.
Expert Insight: You must strip off the organic volatiles completely. If THF or MeOH remains in the aqueous layer, the dielectric constant of the solvent mixture will be too low, and the zwitterion will remain partially dissolved during the precipitation step, drastically reducing your yield.
Phase 3: Isoelectric Precipitation & Isolation
Dilution: Dilute the remaining aqueous residue (which contains the highly soluble lithium carboxylate salt) with 2.0 mL of deionized water.
Cooling: Place the flask in an ice-water bath and allow it to cool to 0–5 °C.
Titration: Insert a calibrated pH probe directly into the stirring solution. Dropwise, add 1M HCl. The solution will initially be highly basic (pH > 12).
Precipitation: Carefully continue adding 1M HCl until the pH reaches exactly 4.2 . A dense white/off-white precipitate will form as the molecule reaches its isoelectric point. Stir at 0 °C for an additional 30 minutes to ensure complete crystallization.
Filtration: Filter the suspension through a medium-porosity sintered glass funnel under vacuum.
Washing: Wash the filter cake with ice-cold deionized water (2 × 1.0 mL) to remove residual LiCl salts.
Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 12 hours to afford the pure 1-(4-aminophenyl)cyclobutane-1-carboxylic acid.
Workflow for the saponification and isoelectric isolation of the target zwitterion.
Troubleshooting & Critical Parameters
Symptom: No precipitate forms upon acidification to pH 4.2.
Causality & Solution: This is almost always caused by either (A) incomplete removal of THF/MeOH during the evaporation step, or (B) over-dilution of the aqueous layer. Action: Re-concentrate the mixture on the rotary evaporator to ensure all organics are gone, and reduce the aqueous volume. If precipitation still fails, the pH may have overshot. Carefully back-titrate with 0.1M NaOH to hit exactly pH 4.2.
Symptom: The isolated product is highly discolored (brown/black).
Causality & Solution: The free aniline moiety has undergone oxidation. Action: Ensure the reaction temperature does not exceed 40 °C. If the substrate is particularly sensitive, degas the THF/MeOH/H₂O solvent mixture with Argon prior to the reaction and run the saponification under an inert atmosphere.
Ester to Acid - Common Conditions - commonorganicchemistry.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuFUDF76iJxb-3uH4b6qGt0jv3VtyG5RablgZZY_xxI6WoDUQMMmESIHPnyS3gcUwsnim36RS4clyXCP3N6EAQ6pPltVKea4330bk2qqz3h8JyINetWQq5O6IbNtG8dYkpUTI9OyE9FFE4ku4K1JKM0_WU5jcULiaZ2Is1Csi3mvhEWTtEXobffN178yI=]
Carboxyl Protecting Groups - thieme-connect.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnrap02T2ctAX320VBZOIKuXl1oohtFylIpiPm-nAN5aV6QhKlt9Dq7YBbddZcJWmaoAo4ATmclWTp7edfWVI2WAHLN_5_PMZCGkv9SXSLZY0d8opPs887fU3BeXWnKsBTmCwk9xap4j1OS9e7DoWvPCRSjBicQar8wRG04zuQLbVmnEBDpg==]
Application Note: Advanced Techniques for the Enantioselective Synthesis of Chiral Cyclobutanes
Executive Summary Chiral cyclobutanes are highly sought-after structural motifs in medicinal chemistry, drug discovery, and natural product synthesis due to their unique conformational rigidity and precise spatial vector...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral cyclobutanes are highly sought-after structural motifs in medicinal chemistry, drug discovery, and natural product synthesis due to their unique conformational rigidity and precise spatial vector mapping capabilities[1]. However, constructing these highly strained four-membered carbocycles with strict diastereo- and enantioselectivity has historically been a formidable synthetic challenge, particularly when multiple contiguous stereocenters are required[2][3].
This application note provides a comprehensive, self-validating guide to three state-of-the-art methodologies that solve this problem:
Cu-Catalyzed Desymmetrization of meso-Cyclobutenes
By understanding the mechanistic causality behind these protocols, researchers can reliably access densely functionalized chiral cyclobutanes that were previously inaccessible.
Mechanistic Principles & Pathway Logic
Cascade Ir-Catalysis and Photocatalysis
The synthesis of complex oxa-[3.2.0]-bicyclic heptanes bearing multiple stereocenters can be achieved in a single operation via a dual-catalytic cascade[4]. The causality of the stereocontrol lies in the initial Ir-catalyzed asymmetric allylic etherification. By utilizing a chiral Ir-complex, cinnamyl alcohol and a branched allyl acetate are coupled to form a highly enantioenriched diene intermediate[1][5].
This chiral diene subsequently undergoes a visible-light-induced [2+2] cycloaddition. Because the first step establishes the stereogenic centers that dictate the facial approach during the photochemical step, the cascade yields chiral cyclobutanes with excellent diastereoselectivity (up to 12:1 dr) and enantioselectivity (>99% ee)[1][6]. Notably, the sequence is orthogonal; all reagents and catalysts are added simultaneously without cross-interference, creating a self-regulating catalytic system[1][4].
Mechanistic workflow of the Ir-catalyzed allylic etherification and [2+2] photocycloaddition.
Direct functionalization of pre-formed cyclobutanes offers a divergent approach to complex analogs[3]. The enantioselective C–H arylation and vinylation of cyclobutyl carboxylic amides is achieved using a Pd(II)/Pd(IV) redox cycle[7][8].
The critical experimental choice in this pathway is the use of chiral mono-N-protected aminomethyl oxazoline (MPAO) ligands[7]. Previous ligand generations (like MPAHA) failed with substrates containing α-hydrogen atoms and could not support vinylation[8]. The MPAO ligand coordinates with Pd(II) to form a rigid chiral environment that directs the enantiodetermining C–H metalation[8]. Subsequent oxidative addition of an aryl or vinyl iodide generates a transient Pd(IV) species, which undergoes reductive elimination to forge the new C–C bond while retaining perfect stereochemistry[8].
Pd(II)/Pd(IV) catalytic cycle for the enantioselective C(sp³)–H arylation of cyclobutanes.
Comparative Methodology Data
The following table summarizes the quantitative data and operational parameters for the three primary protocols discussed, allowing researchers to select the optimal approach based on their starting materials.
Preparation (Air-Free): In an argon-filled glovebox, add[Ir(cod)Cl]₂ and the chiral phosphoramidite ligand to an oven-dried Schlenk tube. Add 1.0 mL of anhydrous THF and stir for 30 minutes to pre-form the active chiral Ir-complex. Causality: Pre-complexation ensures the Ir-metal is fully ligated before substrate introduction, preventing racemic background reactions.
Simultaneous Addition: Add the photosensitizer (Ir(ppy)₃), followed by the branched allyl acetate and cinnamyl alcohol directly into the same tube[1].
Irradiation: Seal the tube, remove it from the glovebox, and place it under irradiation with a 34 W Blue LED (λ = 460 nm) at room temperature for 24 hours. Causality: Argon atmosphere is strictly required because oxygen will quench the excited triplet state of the Ir(ppy)₃ photocatalyst, halting the [2+2] cycloaddition.
Workup: Vent the tube, concentrate the mixture in vacuo, and purify directly via flash column chromatography to yield the enantioenriched cyclobutane[1].
Protocol B: Enantioselective C(sp³)–H Arylation of Cyclobutyl Amides[7][8]
This protocol utilizes Pd(II)/Pd(IV) redox catalysis to functionalize pre-formed cyclobutanes.
Materials:
Cyclobutyl carboxylic amide (1.0 equiv)
Aryl iodide (2.0 equiv)
Pd(OAc)₂ (10 mol%)
Chiral MPAO ligand (12 mol%)
Ag₂CO₃ (2.0 equiv)
t-Amyl alcohol solvent
Step-by-Step Procedure:
Reaction Assembly: To a 15 mL sealed reaction vial, add the cyclobutyl amide, Pd(OAc)₂, chiral MPAO ligand, and Ag₂CO₃.
Solvent & Electrophile Addition: Add the aryl iodide and t-Amyl alcohol (0.1 M concentration). Causality: Ag₂CO₃ acts as a critical iodine scavenger. By precipitating the liberated iodide as AgI, it prevents catalyst poisoning and drives the reductive elimination step of the Pd(II)/Pd(IV) cycle forward[8].
Thermal Activation: Seal the vial with a Teflon-lined cap and heat at 90 °C in a pre-heated oil bath for 24–36 hours.
Filtration & Isolation: Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the AgI salts and Pd-black. Concentrate and purify via silica gel chromatography[8].
Protocol C: Cu-Catalyzed Desymmetrization of meso-Cyclobutenes[9]
This protocol provides access to cyclobutylboronates, which are highly versatile intermediates for Suzuki-Miyaura cross-couplings.
Catalyst Generation: In a glovebox, mix Cu(CH₃CN)₄PF₆, the chiral bisphosphine ligand, and NaOtBu in THF. Stir for 15 minutes. Causality: Cu(CH₃CN)₄PF₆ is specifically chosen over CuCl because the non-coordinating PF₆⁻ anion provides a more open coordination sphere around the copper center, leading to slightly higher diastereomeric ratios during the enantiodetermining hydrocupration step[9].
Borylation: Add B₂pin₂ to the mixture and stir for an additional 10 minutes to generate the active boryl-copper species.
Substrate Addition: Add the meso-cyclobutene substrate dropwise. Seal the vessel and stir at room temperature for 12 hours[9].
Workup: Quench the reaction by exposing it to air and filtering through a silica plug. The resulting cyclobutylboronate can be isolated or immediately subjected to downstream C–B bond functionalization[9][10].
References
Yang, P., Wang, R.-X., Huang, X.-L., Cheng, Y.-Z., & You, S.-L. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 21752-21759.
Guisán-Ceinos, M., Parra, A., Martín-Heras, V., & Tortosa, M. (2016). Enantioselective Synthesis of Cyclobutylboronates via a Copper-Catalyzed Desymmetrization Approach. Angewandte Chemie International Edition, 55(24), 6969-6972.
use as a conformationally restricted scaffold in drug discovery
Application Note: Escaping Flatland – Integration of Conformationally Restricted Scaffolds in Hit-to-Lead Optimization Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type:...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Escaping Flatland – Integration of Conformationally Restricted Scaffolds in Hit-to-Lead Optimization
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Technical Application Note & Experimental Protocols.
Introduction: The Rationale for Conformational Restriction
In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings often leads to candidate attrition due to poor physicochemical properties, such as low aqueous solubility and high metabolic clearance. As a Senior Application Scientist, I frequently advise teams to "escape from flatland" by incorporating conformationally restricted, sp3-rich scaffolds[1].
Scaffolds such as bicyclo[1.1.1]pentanes (BCPs) and spirocycles serve as highly effective bioisosteres for traditional flat rings (e.g., para-substituted benzenes)[2][3]. The integration of these rigid, three-dimensional motifs is driven by three mechanistic pillars:
Thermodynamic Pre-organization (Entropic Penalty Reduction): Flexible molecules lose significant conformational entropy upon binding to a target. Rigid scaffolds pre-organize the ligand into its bioactive conformation, minimizing this entropic penalty (
−TΔS
) and driving a more favorable Gibbs free energy of binding (
ΔG
)[4].
Physicochemical Property Enhancement: Replacing a lipophilic, flat aromatic ring with a sp3-rich BCP or spirocycle disrupts crystal lattice packing energy. The orthogonal projection of these rings prevents the
π−π
stacking commonly seen in flat aromatics, drastically enhancing aqueous solubility[5].
Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic rings. Aliphatic, sterically hindered systems like BCPs lack the
π
-electron density required for rapid CYP-mediated epoxidation, thereby extending the compound's pharmacokinetic half-life[3].
Quantitative Profiling: Flatland vs. 3D Scaffolds
To illustrate the causality between structural restriction and ADME (Absorption, Distribution, Metabolism, and Excretion) improvements, the following table summarizes the typical physicochemical shift observed when replacing a standard para-phenyl ring with a BCP scaffold during hit-to-lead optimization.
Table 1: Comparative Physicochemical Data (Model:
γ
-Secretase Inhibitor Optimization)
Parameter
para-Phenyl Scaffold (Flat)
BCP Scaffold (Restricted)
Mechanistic Causality for Shift
Fraction sp3 (
Fsp3
)
0.25
0.45
Increased 3D character; reduces molecular flatness.
Aqueous Solubility
< 5 µg/mL
> 80 µg/mL
Disruption of crystal lattice energy; higher solvation.
Lipophilicity (cLogP)
4.2
3.5
Loss of aromaticity reduces overall hydrophobicity.
Intrinsic Clearance (
CLint
)
45 µL/min/mg
12 µL/min/mg
Removal of electron-rich sites prone to CYP450 oxidation.
Target Affinity (
IC50
)
12 nM
10 nM
Maintained vector geometry with reduced entropic penalty.
Workflow Visualization
The integration of these scaffolds requires a systematic approach, moving from liability identification to photoredox-enabled synthesis and thermodynamic profiling.
Protocol 1: Visible-Light-Mediated Synthesis of BCP Bioisosteres via Strain-Release
Historically, synthesizing 1,3-disubstituted BCPs was a bottleneck[6]. Today, we utilize photoredox catalysis to open highly strained [1.1.1]propellane. The central inverted C-C bond of propellane possesses ~65 kcal/mol of strain energy, providing the thermodynamic driving force for radical addition[7].
Reagents & Equipment:
[1.1.1]Propellane (1.5 equiv, 0.5 M solution in diethyl ether)
Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve the amine precursor (1.0 mmol) in 4 mL of anhydrous 1,4-dioxane in a 10 mL borosilicate glass vial.
Propellane Addition: Slowly add the [1.1.1]propellane solution (1.5 mmol). Caution: Propellane is highly volatile; keep solutions cold prior to use.
Catalyst Integration: Add the photocatalyst (2 mol%). The use of a visible-light photocatalyst ensures the generation of radical species under mild, room-temperature conditions, preventing the thermal degradation of the propellane[3].
Irradiation: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in the Blue LED photoreactor. Irradiate at room temperature for 16 hours with rapid stirring. The visible light excites the photocatalyst, initiating a single-electron transfer (SET) that forms a radical intermediate, which subsequently attacks the central C-C bond of the propellane.
Quenching & Purification: Turn off the light source. Concentrate the reaction mixture under reduced pressure. Purify the resulting 1,3-disubstituted BCP via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).
Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
To prove that the conformationally restricted scaffold operates via entropic penalty reduction, we must isolate the thermodynamic parameters (
ΔH
and
ΔS
) using ITC, rather than relying solely on
IC50
values.
Step-by-Step Methodology:
Buffer Matching: Dialyze the target protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact final dialysate to prepare the ligand solutions to prevent heat-of-mixing artifacts.
Sample Preparation: Prepare the protein solution at 20 µM in the sample cell. Prepare the conformationally restricted ligand at 200 µM in the syringe. Ensure both solutions contain an identical concentration of DMSO (typically 2-5%).
Degassing: Degas both solutions under a vacuum for 10 minutes at 20°C to prevent bubble formation during titration, which causes severe signal noise.
Titration Execution: Set the ITC instrument to 25°C. Program a titration of 20 injections (2 µL each) with a 150-second spacing between injections to allow the baseline to stabilize. Stir at 750 rpm.
Data Analysis: Integrate the heat spikes using the instrument's analysis software. Fit the data to a one-site binding model to extract the enthalpy (
ΔH
), association constant (
Ka
), and stoichiometry (
n
).
Causality Validation: Calculate the entropy change using the equation
ΔG=ΔH−TΔS=−RTln(Ka)
. A successful conformationally restricted scaffold will exhibit a less negative (or positive)
−TΔS
value compared to its flat, flexible analog, confirming the pre-organization hypothesis.
References
Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." JACS Au / Journal of Medicinal Chemistry. 2
Gianatassio, R., et al. "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes." PMC - NIH.5
Kim, et al. "Streamlined synthesis of C(sp3)-Rich N-Heterospirocycles enabled by visible-light-mediated photocatalysis." SciSpace. 1
Mykhailiuk, P. K., et al. "The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light." ChemRxiv. 6
Chen, J. R., et al. "The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines." Frontiers. 7
Wang, X., et al. "A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition." CCS Chemistry - Chinese Chemical Society. 3
Wipf, P., et al. "The Use of Conformational Restriction in Medicinal Chemistry." ResearchGate. 4
methods for monitoring reaction progress in cyclobutane synthesis
Application Note: High-Resolution Methods for Monitoring Reaction Progress in Cyclobutane Synthesis Executive Summary & Mechanistic Rationale The cyclobutane ring has experienced a renaissance in modern drug discovery, f...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution Methods for Monitoring Reaction Progress in Cyclobutane Synthesis
Executive Summary & Mechanistic Rationale
The cyclobutane ring has experienced a renaissance in modern drug discovery, frequently deployed as a rigidified bioisostere for phenyl rings to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). However, the synthesis of cyclobutanes—most commonly achieved via photochemical [2+2] cycloadditions or electrochemical oxidative cyclizations—presents profound analytical challenges.
Mechanistically, the [2+2] photocycloaddition often proceeds through a transient diradical singlet intermediate. The isomeric distribution of the final cyclobutane products (e.g., head-to-head vs. head-to-tail, or specific stereoisomers like
ϵ
-truxillic acid derivatives) is not dictated by thermodynamic equilibration, but rather reflects the kinetic preference during the rate-limiting C–C bond formation step . Traditional off-line batch sampling is fundamentally flawed for these processes; the delay between sampling and analysis often results in thermal reversion, secondary photochemical degradation, or the loss of transient kinetic data.
To guarantee scientific integrity and process safety, modern cyclobutane synthesis demands a self-validating, continuous-flow architecture integrated with orthogonal Process Analytical Technology (PAT). This guide details the deployment of in-line ReactIR, Flow-NMR, and in-situ fluorescence spectroscopy to monitor these complex cycloadditions in real-time.
Orthogonal PAT Modalities: Causality and Application
No single analytical technique can capture the entirety of a cyclobutane synthesis. A robust process relies on orthogonal modalities that validate one another.
A. In-Line ReactIR (Mid-FTIR Spectroscopy)
The Causality of Choice: Photochemical [2+2] cycloadditions involve the consumption of
π
-bonds. ReactIR utilizes an Attenuated Total Reflectance (ATR) probe inserted directly into the flow stream. By monitoring the rapid depletion of the precursor's
C=C
stretching frequencies (typically
1620–1680 cm−1
), ReactIR provides instantaneous kinetic data. This allows operators to pinpoint the exact residence time required for full conversion, preventing the over-irradiation that causes photobleaching or retro-[2+2] fragmentation.
B. Flow-NMR Spectroscopy
The Causality of Choice: While ReactIR excels at tracking functional group conversion, it cannot easily differentiate between complex stereoisomers. In-line Flow-NMR solves this by tracking the emergence of the highly shielded cyclobutane methine protons (
3.0–4.5 ppm
). Because the coupling constants (
J
-values) of these protons are highly sensitive to their relative stereochemical orientation, Flow-NMR provides real-time, unambiguous identification of the isomer ratio directly in the crude stream .
C. In-Situ Fluorescence Spectroscopy (Solid-State & Early Kinetics)
The Causality of Choice: For solid-state cyclobutane syntheses (e.g., within coordination polymers) or highly dilute flow systems, NMR and IR lack the necessary sensitivity. As the [2+2] cycloaddition proceeds, the extended
π
-conjugation of the precursor is broken by the formation of the aliphatic cyclobutane core. This structural change induces a massive blue-shift and intensity alteration in the fluorescence emission. Monitoring this shift provides extreme sensitivity for visualizing the reaction progress even when cyclobutane yields are in the sub-micromolar range .
Quantitative Data Summary
The following table synthesizes the operational parameters of the discussed PAT modalities, allowing process engineers to select the appropriate tool based on required temporal resolution and detection limits.
Analytical Modality
Primary Analyte Target
Limit of Detection (LOD)
Temporal Resolution
Key Advantage in Cyclobutane Synthesis
In-Line ReactIR
C=C
/
C=O
bond stretches
∼0.1−0.5% w/w
<5 seconds
Instantaneous kinetic tracking of precursor depletion; prevents over-irradiation.
Extreme sensitivity for solid-state or low-yield early-stage reactions.
UPLC-MS (At-Line)
Molecular mass / Fragments
<10 nM
3−5 minutes
High-resolution impurity profiling and mass confirmation.
Experimental Protocol: Integrated Flow-PAT for Photochemical Cyclobutane Synthesis
This protocol outlines a self-validating workflow for the continuous flow [2+2] photocycloaddition of oxazolone derivatives to form 1,3-diaminotruxillic cyclobutanes.
Prerequisites: Continuous flow reactor equipped with a 465 nm LED array, an in-line ReactIR flow cell (DiComp ATR sensor), and a benchtop Flow-NMR spectrometer (e.g., 60 MHz or 80 MHz).
Step 1: System Priming and Background Calibration
Action: Flush the entire fluidic pathway with anhydrous dichloromethane (
CH2Cl2
) at
1.0 mL/min
for 10 minutes.
Causality: Acquire background spectra on both the ReactIR and Flow-NMR while only solvent is flowing. This self-validating step establishes a pristine baseline, ensuring that solvent artifacts or dissolved gases are not misidentified as product peaks during the run.
Action: Introduce the 0.1 M oxazolone precursor solution into the HPLC pump. Set the flow rate to achieve a 30-minute residence time within the LED photoreactor.
Causality: Do not begin data acquisition immediately. You must wait for at least 3 reactor volumes (residence times) to pass through the system to achieve steady-state. Sampling before steady-state yields non-representative kinetic data due to axial dispersion and parabolic flow profiles in the tubing.
Step 3: Real-Time ReactIR Monitoring
Action: Initiate ReactIR data collection at 15-second intervals. Monitor the absolute peak height of the precursor's exocyclic
C=C
stretch.
Causality: The continuous decay of this peak provides instantaneous conversion metrics. If the peak area plateaus above the baseline, the reaction has stalled, indicating that the residence time must be increased or the LED intensity is insufficient.
Step 4: Orthogonal Flow-NMR Acquisition
Action: Route the effluent from the ReactIR directly into the Flow-NMR flow cell. Acquire
1
H NMR spectra using a rapid 8-scan method (approx. 1 minute per spectrum).
Causality: Monitor the upfield region (
3.5–4.5 ppm
) for the appearance of the cyclobutane protons. Integration of these specific signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) confirms the exact ratio of the
ϵ
-isomer to other stereoisomers, validating the stereoselectivity of the photochemical process.
Step 5: Data Integration and Feedback Loop
Action: Feed the kinetic data (from IR) and isomer ratio data (from NMR) into the process control software.
Causality: If NMR detects an increase in degradation products (indicating over-irradiation), the system automatically increases the pump flow rate to reduce residence time. This closed-loop feedback ensures maximum yield and product quality without human intervention.
Workflow Visualization
The following diagram illustrates the logical relationship and fluidic pathway of the integrated PAT system described in the protocol.
Integrated PAT workflow for continuous flow photochemical cyclobutane synthesis.
References
Metal-Free[2 + 2]-Photocycloaddition of (Z)-4-Aryliden-5(4H)-Oxazolones as Straightforward Synthesis of 1,3-Diaminotruxillic Acid Precursors: Synthetic Scope and Mechanistic Studies. ACS Omega. Available at:[Link]
In situ observation of a stepwise [2 + 2] photocycloaddition process using fluorescence spectroscopy. Nature Communications. Available at:[Link]
Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development. Available at:[Link]
The Fundamentals Behind the Use of Flow Reactors in Electrochemistry. Accounts of Chemical Research. Available at:[Link]
Method
Application Note: Chromatographic Purification of Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
Introduction & Physicochemical Profiling Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7) is a highly functionalized building block frequently utilized in drug discovery and medicinal chemistry. Stru...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Physicochemical Profiling
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7) is a highly functionalized building block frequently utilized in drug discovery and medicinal chemistry. Structurally, it features a hydrophobic cyclobutane ring, a hydrogen-bond-accepting methyl ester, and a highly polar, basic primary aniline moiety.
Purifying this compound from its synthetic precursors (typically unreduced nitro-aromatics) or hydrolysis byproducts (free carboxylic acids) via normal-phase silica gel chromatography presents a distinct physicochemical challenge. The basic primary amine interacts strongly with the stationary phase, leading to severe peak tailing, poor resolution, and irreversible chemisorption if the chromatographic conditions are not precisely engineered.
Mechanistic Causality of Peak Tailing
To design a successful purification protocol, one must first understand the causality behind the chromatographic failure of basic amines on standard silica gel.
Standard normal-phase silica gel (SiO₂) is densely populated with weakly acidic silanol groups (Si-OH), which possess a pKa ranging from 4.5 to 5.0. The aniline moiety of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate contains a nitrogen atom with a highly accessible lone pair of electrons. During elution, this lone pair acts as a Lewis base, engaging in strong, reversible acid-base interactions and hydrogen bonding with the acidic silanol protons .
Instead of partitioning smoothly between the mobile and stationary phases based purely on polarity, the target molecule experiences a continuous "drag" as it binds to these acidic sites. This manifests macroscopically as "streaking" or "tailing" on a Thin Layer Chromatography (TLC) plate and as broad, asymmetric elution bands during column chromatography .
The Solution: To circumvent this, the silica gel must be "deactivated." By introducing a highly basic modifier—most commonly 1–2% Triethylamine (TEA, pKa ~10.75)—into the mobile phase, the TEA competitively binds to and neutralizes the acidic silanol sites. Because TEA is significantly more basic and smaller than the target aniline, it saturates the active acidic sites, allowing the methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate to elute symmetrically based solely on its inherent polarity .
Quantitative Data: Mobile Phase Optimization
Selecting the correct solvent system is critical. The table below summarizes the expected chromatographic behavior of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate under various mobile phase conditions.
Solvent System (v/v)
Additive
Expected Rf
Peak Shape & Elution Profile
Hexane / EtOAc (70:30)
None
0.15 - 0.25
Severe tailing; broad asymmetric bands; poor recovery.
Hexane / EtOAc (70:30)
1% TEA
0.25 - 0.35
Sharp, symmetrical peaks; baseline resolution; high recovery.
DCM / MeOH (95:5)
None
0.30 - 0.40
Moderate tailing; high risk of co-eluting with polar impurities.
DCM / MeOH (95:5)
1% NH₄OH
0.35 - 0.45
Sharp peaks; however, ammonia can cause ester hydrolysis over time.
Note: The Hexane/EtOAc system supplemented with 1% TEA is the optimal choice, balancing resolving power with chemical stability.
The Self-Validating Purification Protocol
This protocol is designed as a self-validating system. By incorporating a pre-column TLC validation step, the chemist empirically proves the necessity and efficacy of the TEA additive before risking the bulk crude material.
Phase 1: Pre-Column TLC Validation
Prepare Solutions: Dissolve 5 mg of the crude mixture in 1 mL of Dichloromethane (DCM).
Spotting: Spot the crude solution onto two separate, identical silica gel F254 TLC plates (Plate A and Plate B).
Development:
Develop Plate A in a chamber containing Hexane:EtOAc (70:30).
Develop Plate B in a chamber containing Hexane:EtOAc (70:30) + 1% TEA.
Validation Check: Visualize both plates under UV light (254 nm).
Causality Confirmed: If Plate A shows a long streak for the target mass, while Plate B shows a tight, consolidated circular spot at Rf ~0.3, the silanol-amine interaction is the proven cause of tailing. You are now validated to proceed to the column phase.
Phase 2: Column Preparation (Slurry Packing)
Solvent Preparation: Prepare 1 Liter of the optimized mobile phase: 700 mL Hexane + 300 mL Ethyl Acetate + 10 mL Triethylamine. Mix thoroughly.
Slurry Creation: In a large Erlenmeyer flask, add 50 g of standard silica gel (230-400 mesh). Slowly pour in 150 mL of the TEA-modified mobile phase. Swirl vigorously to create a homogenous, lump-free slurry. Mechanism: The TEA immediately begins neutralizing the silica's acidic sites during this step.
Packing: Pour the slurry into a glass chromatography column (equipped with a cotton plug and a thin layer of sand). Use gentle compressed air to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed.
Phase 3: Dry Loading the Sample
Why Dry Loading? Anilines often have poor solubility in purely non-polar starting mixtures. Dry loading ensures a narrow, concentrated sample band, which is critical for high-resolution separation.
Dissolve the bulk crude methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate in a minimal amount of DCM.
Add standard silica gel to the flask (approximately 3 times the mass of the crude compound).
Evaporate the DCM completely using a rotary evaporator until a free-flowing, dry powder is achieved.
Carefully sprinkle this dry powder evenly onto the flat top of the packed column bed.
Add a 1 cm protective layer of clean sea sand on top of the loaded sample.
Phase 4: Elution and Recovery
Carefully add the TEA-modified mobile phase down the sides of the column to avoid disturbing the sand layer.
Apply positive air pressure to maintain a steady flow rate (approx. 2-3 drops per second).
Collect fractions in standard test tubes (e.g., 15 mL per tube).
Monitoring: Spot every 3rd fraction onto a TLC plate and develop using the Hexane:EtOAc + 1% TEA system.
Isolation: Combine all fractions containing the pure target compound (single spot at Rf 0.3).
Solvent Removal: Concentrate the combined fractions under reduced pressure. To remove residual TEA, co-evaporate the final product twice with 10 mL of pure DCM or toluene.
Workflow Visualization
Fig 1: Chromatographic workflow for basic aniline derivatives using TEA-deactivated silica gel.
References
Solution-Phase Synthesis of Boranophosphate and Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
Application
Application Note: Engineering Advanced Biomaterials and Foldamers using Aminocyclobutane Esters
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction: The Thermodynamic Advantage of Conformational Restricti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Introduction: The Thermodynamic Advantage of Conformational Restriction
In the design of peptide-based soft materials and therapeutics, controlling the secondary structure is paramount. Natural
α
-peptides suffer from high conformational flexibility, leading to a significant entropic penalty upon folding or target binding. Aminocyclobutane carboxylic acids—specifically 2-aminocyclobutane-1-carboxylic acid (ACBC) and 3-aminocyclobutane carboxylic acid derivatives—solve this challenge by introducing a highly constrained four-membered ring into the polymer backbone.
The cyclobutane ring severely restricts the backbone dihedral angles (
ϕ
,
ψ
, and
θ
), effectively pre-organizing the molecule. In materials science, these non-canonical building blocks are utilized to construct "foldamers"—artificial oligomers that predictably self-assemble into highly ordered nanostructures such as 12-helices, 14-helices, and macroscopic hydrogels[1]. Furthermore, in drug development, the steric bulk of the cyclobutane ring shields adjacent peptide bonds from proteolytic cleavage, enabling the creation of highly stable macrocyclic biomaterials[2],[3].
Structural Directives and Material Properties
The stereochemistry of the aminocyclobutane monomer directly dictates the macroscopic properties of the resulting material. For instance, trans-ACBC strongly promotes the formation of 12-helices, which can self-assemble into anisotropic nanofibers. Conversely, cis-ACBC derivatives often favor extended
β
-strand-like ribbons that form robust, cross-linked hydrogels through intermolecular hydrogen bonding[4],[1].
Table 1: Conformational Preferences of Aminocyclobutane Derivatives
Aminocyclobutane Derivative
Stereochemistry
Induced Secondary Structure
Primary Materials Application
Key Property
2-ACBC
trans
12-Helix
Nanofibers, Helical Bundles
High backbone rigidity; drives anisotropic 1D growth
2-ACBC
cis
β
-strand / 8-Ribbon
Self-assembling Hydrogels
Promotes dense intermolecular H-bonding networks
3-ACBC (
γ
1)
cis
C14-helix / C12-turn
Protease-resistant Macrocycles
Steric shielding of flanking peptide bonds
β
-Aminocyclobutane Monoesters
Variable
Small Molecule Precursor
Heterocyclic Building Blocks
High reactivity in (4+2) dearomative annulations
To synthesize these building blocks, researchers often employ Michael addition onto cyclobutenes or utilize donor-acceptor aminocyclobutane monoesters, which allow for the diastereoselective synthesis of highly functionalized cyclobutane derivatives[5],[6].
Hierarchical self-assembly of aminocyclobutane-based foldamers into macroscopic hydrogels.
Protocol I: Solid-Phase Synthesis of ACBC-Foldamer Hydrogels
Causality & Expert Insight: The rigid cyclobutane ring imposes severe steric hindrance during amide bond formation. Standard carbodiimide chemistry (DIC/HOBt) often results in incomplete coupling and truncated sequences. To overcome this, this protocol utilizes HATU, which generates a highly reactive O-(7-azabenzotriazol-1-yl) active ester, coupled with elevated temperatures and double-coupling cycles to ensure quantitative yield.
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes to expand the polymer matrix, ensuring maximum accessibility to the active sites.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which could otherwise prematurely cap the next incoming amino acid.
Activation and Coupling:
Dissolve 0.4 mmol (4 equivalents) of Fmoc-ACBC-OH and 0.38 mmol of HATU in minimal DMF.
Add 0.8 mmol (8 equivalents) of DIPEA. The solution will turn yellow, indicating the formation of the active ester.
Add the mixture to the resin and agitate at 40°C for 2 hours. Crucial: The elevated temperature provides the kinetic energy required to overcome the steric bulk of the cyclobutane ring.
Double Coupling: Drain the reaction vessel and repeat Step 3 with fresh reagents for an additional 1 hour to ensure >99% coupling efficiency.
Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
Self-Assembly Validation: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the lyophilized powder in aqueous buffer (pH 7.4) at a concentration of 1-5 wt%. A macroscopic hydrogel should form within 1-12 hours, driven by the pre-organized hydrogen-bonding network[1]. Validate the secondary structure using Circular Dichroism (CD) spectroscopy.
Application in Advanced Biomaterials: Protease-Resistant Macrocycles
In drug development, incorporating cyclic
γ
-amino acids like cis-3-aminocyclobutane carboxylic acid (
γ
into macrocyclic peptides yields therapeutics with extraordinary serum stability. The
γ
1 residue interacts uniquely with catalytic subsites (e.g., the S1' subsite of the SARS-CoV-2 Main Protease), acting as an exquisite building block that prevents the proteolysis of flanking residues[3].
Because canonical translation machinery rejects these unnatural amino acids, researchers utilize Flexizyme—a versatile ribozyme—to acylate orthogonal tRNAs with aminocyclobutane cyanomethyl esters, enabling their direct ribosomal incorporation into massive (
>1012
) mRNA-displayed libraries[2].
Integration of aminocyclobutane esters into biomaterials via Flexizyme-mediated translation.
Protocol II: Flexizyme-Mediated Incorporation of Aminocyclobutane Esters
Causality & Expert Insight: Canonical aminoacyl-tRNA synthetases possess strict editing domains that reject cyclic
γ
-amino acids due to their bulk and non-natural backbone spacing. By utilizing highly reactive cyanomethyl esters (CME) of aminocyclobutane and the dinitrobenzyl-dependent flexizyme (dFx) or enhanced flexizyme (eFx), we bypass this biological bottleneck. The CME acts as a highly specific leaving group recognized by the ribozyme, enabling the acylation of orthogonal tRNAs for downstream ribosomal translation.
In vitro translation (IVT) system (e.g., PURE system)
Step-by-Step Methodology:
RNA Annealing: Mix 20 µM of eFx ribozyme and 20 µM of tRNA
1E2Pro
in 0.1 M HEPES-K buffer (pH 7.5). Heat to 95°C for 2 minutes, then slowly cool to room temperature over 15 minutes to ensure proper co-folding of the ribozyme-tRNA complex.
Acylation Reaction:
Add MgCl₂ to a final concentration of 600 mM. The high magnesium concentration is required to stabilize the catalytic core of the flexizyme.
Initiate the reaction by adding
γ
1-CME to a final concentration of 5 mM (dissolved in DMSO).
Incubate on ice for 2 to 24 hours. The low temperature minimizes the spontaneous hydrolysis of the cyanomethyl ester while the ribozyme catalyzes the transfer of the aminocyclobutane moiety to the 3'-OH of the tRNA.
Quenching and Precipitation: Quench the reaction by adding 3 volumes of 0.6 M sodium acetate (pH 5.2) to protonate the
α
-amine and stabilize the ester bond. Precipitate the acylated tRNA using 70% ethanol.
Pellet Recovery: Centrifuge at 15,000 × g for 15 minutes at 4°C. Wash the pellet with 70% ethanol containing 0.1 M sodium acetate (pH 5.2) to remove unreacted
γ
1-CME.
Translation Integration: Resuspend the
γ
1-tRNA pellet in 1 mM sodium acetate (pH 5.2) and immediately add it to a custom PURE in vitro translation system lacking the canonical amino acid corresponding to the reprogrammed codon.
Validation: Verify the incorporation of the aminocyclobutane residue into the translated peptide via MALDI-TOF mass spectrometry. A mass shift corresponding to the exact molecular weight of the
γ
1 residue confirms successful ribosomal bypassing[2],[3].
References[1] "Fine Tuning of β-Peptide Foldamers: a Single Atom Replacement Holds Back the Switch from an 8-Helix to a 12-Helix", Chemical Communications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiyy7BJdGXAPmbKq7otG2nFwB0jUvvUNsJowh3SWS74k6133sOYsbp5tnM9iHWHwsG2amYfCitComo2qPkT4aTU2xIF7HquYyXUzZ1suJFHP5KC3mKIaWTuBl_X1bBTXCF9cRcpIGOrk_LMLtipqNonSn4xZ6gZDM4wc-il2UzcAczNolMbUbs-7f8K-N_naQFLlTl2C_dU11l21YapioyQ2lrT8qZyAmw_a2FZF2TnaJZ8-M_8zXieXKe-H5M9h_bXqnv2PbQHzRJLL2mFgxrnNJsknsCO-8XYbaxi5[5] "The discovery of 9/8-ribbons, β/γ-peptides with curved shapes governed by a combined configuration-conformation code", Chemical Communications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGekaiTI3ls82T3Rzwk_iZIPAaRCqGDANGn4go0ebtLvAmSGI8aO-6pCzZwHNmcSWXaqhwIy8tX0RB02rH1uNhEgVU3RY4kOt9K1I-g9UUU7r8bTPWHbD6c7JRGNwAo6Mcb9kf-wIprUmNnDMyDXVbgAMjDwwKnARwU[3] "In Vitro Selection of Macrocyclic l-α/d-α/β/γ-Hybrid Peptides Targeting IFN-γ/IFNGR1 Protein–Protein Interaction", Journal of the American Chemical Society,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWVUBerVAt5Lh9VCGAJb_rz5I2cP9QjEu8o7e5HfdPomRkJaUxJwhQibYrIuPoCfcQGbjq6kfKr4J6zuVTl9FOJXq7PFxS3aUi78VEfonalwuo08Qt3S9ZfD5sfed07OTNAoW0w96skBtaP06J[2] "Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids", Nanoscale,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8tg8hzNXX81AD2_8Cr_Tctpd8e8fWmQ83askOmqx_AEWduQuH1Bi20i0IMxg2U6MphNFKVZ1cbgLIs6lUXyD3_5DuAZxZ73OCdk15cDm5JFvqiec9N_2Qc2iELu9xSSAsQ8n8d8Y64O3AyhawwsX7QfztOFC2Ae1qmblV[4] "In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease", Nature Communications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnCNHns2VrLC3LDVFZHZyMSx8JAXh48Mv0MhYCuCPbhfuyY5T3-0QjFpAvzaFwinEY9N3301QdtbJZIypt7BdbE8uV8iZKSgcs_kf4YKM1naAZhB3JW_l4s4wMdZ3cmXZrlgMF027vL5CF3Hba1v2p-0d9uC4M9Z7pshSEkQYzl5gKXjyRugUBlLdPRjcRleMCPLNuE0hUQkqgAxU8Y_6OKTNEftWEnhX84jD9qV9VoCmV2Ax6s-KOqcuDS_bhPsmh[6] "Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes", Chemistry - A European Journal,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIz-_htglSSrxM3CqEITOxuGXHXUuTVklAwlMZyMpZTy5pp8-8CPbaUZlvRpd-4mTX4qs3S24547RBeqfmQwRrK7lQwKuFd8nf0MBRXlbu-MvNx8VBH6IMY1z_navWG6JVb2Eh[7] "Donor-Acceptor Aminocyclobutane Monoesters: Synthesis and Silylium-Catalyzed (4+2) Annulation with Indoles", Angewandte Chemie,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv0z4nOg2Buh-ulheX94282u7_x80rxY2GOTdlembv5W4h6QJr1XpJdNxTU3t7J_tLVlCTHFccumtTYdBafqMl-ExuV98Id66EC7HCYMpm2T11-6-Flq7c_B3PiQZuzNpCmj3PZTYKYCxeDiy7G9k2X17SByo9VDnxYRHmXbWZZ5yaYfnpkESBojjHI2dS3esozZDeyztKGCCVrukxeeRW0huAmTMN_OWEaJMlRRNMMRvFE-ZWkl4z5-j-ZnlslxKmCj7QUWzc5EBq3H6iOfzNxFkmdy0=
Advanced Synthetic Routes to Functionalized Cyclobutane Carboxamides: Photoredox [2+2] Cycloaddition and Strain-Release Strategies
Application Note & Protocol Guide Target Audience: Researchers, Synthesis Scientists, and Medicinal Chemists Executive Summary The cyclobutane ring has emerged as a privileged structural motif in modern drug discovery, f...
The cyclobutane ring has emerged as a privileged structural motif in modern drug discovery, frequently deployed as a bioisostere for phenyl rings to improve physicochemical properties (e.g., aqueous solubility, metabolic stability) while maintaining conformational rigidity. Among cyclobutane derivatives, functionalized cyclobutane carboxamides are critical pharmacophores and synthetic intermediates. Historically, accessing these highly substituted four-membered rings with strict regio- and stereocontrol has been challenging.
This application note details three state-of-the-art synthetic methodologies for constructing functionalized cyclobutane carboxamides:
Strain-Release Amidation of bicyclo[1.1.0]butanes (BCBs).
Directed C(sp³)–H Functionalization of pre-formed cyclobutane carboxamides.
By understanding the mechanistic causality behind these experimental designs, researchers can select the optimal route for their specific target molecules.
Route 1: Visible-Light Photoredox [2+2] Cycloaddition via Redox Auxiliaries
Mechanistic Causality
Conventional photochemical [2+2] cycloadditions of acyclic enones are notoriously inefficient. Direct UV excitation typically populates a triplet excited state that undergoes rapid, energy-wasting olefin isomerization, outcompeting the desired intermolecular cycloaddition.
To circumvent this, modern photoredox catalysis employs transition metal complexes, such as Ru(bpy)₃²⁺, under visible light[1]. However, to ensure the enone is reduced to a reactive radical anion (bypassing the triplet state), a cleavable redox auxiliary (such as a 2-acylimidazole) is attached to the enone. This auxiliary lowers the reduction potential of the substrate, enabling a favorable Single Electron Transfer (SET) from the excited photocatalyst. Once the cycloadduct is formed, the 2-acylimidazole group is easily cleaved by primary or secondary amines, directly affording the cyclobutane carboxamide. The addition of a Lewis acid (e.g., LiBF₄) further activates the enone and stabilizes the radical anion intermediate.
Protocol: Synthesis of Cyclobutane Carboxamides via Ru(bpy)₃²⁺ Catalysis
Self-Validation Note: The reaction progress must be monitored by TLC to ensure complete consumption of the enone before initiating the amine cleavage step.
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-acylimidazole-substituted enone (1.0 equiv), the Michael acceptor (e.g., methyl acrylate, 3.0 equiv), Ru(bpy)₃(PF₆)₂ (5 mol%), and LiBF₄ (2.0 equiv).
Solvent & Reductant: Dissolve the mixture in anhydrous acetonitrile (0.1 M). Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) which acts as the sacrificial reductive quencher.
Degassing: Degas the solution via three freeze-pump-thaw cycles. Backfill with argon.
Irradiation: Irradiate the reaction mixture using a 450 nm blue LED array at room temperature for 16–24 hours. Monitor via TLC (Hexanes/EtOAc, 7:3) or LC-MS.
Auxiliary Cleavage: Once the cycloadduct is fully formed, add the desired amine (e.g., morpholine or benzylamine, 3.0 equiv) directly to the reaction vessel. Heat the mixture to 50 °C for 4 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate. Purify the resulting cyclobutane carboxamide via flash column chromatography.
Route 2: Strain-Release Amidation of Bicyclo[1.1.0]butanes (BCBs)
Mechanistic Causality
Bicyclo[1.1.0]butanes (BCBs) are highly strained bicyclic frameworks, possessing approximately 66 kcal/mol of ring strain energy[2]. The central C1–C3 bridging bond exhibits significant p-character, rendering it highly susceptible to cleavage. When an electron-withdrawing group (such as a sulfonyl or acyl group) is installed at one bridgehead position, it polarizes the system. Nucleophiles (such as amines) can attack the opposite bridgehead carbon, triggering the cleavage of the central C–C bond. The thermodynamic driving force of this reaction is the massive release of ring strain, which effortlessly yields 1,3-disubstituted cyclobutanes[3]. This "spring-loaded" reactivity allows for the synthesis of cyclobutane carboxamides under remarkably mild, often catalyst-free conditions[4].
Visualization: BCB Strain-Release Workflow
Fig 2: Thermodynamic strain-release pathway of bicyclo[1.1.0]butanes yielding cyclobutanes.
Protocol: Synthesis of 1,3-Disubstituted Cyclobutane Carboxamides via BCB Ring-Opening
Self-Validation Note: The high reactivity of BCBs means that steric hindrance on the amine is the primary limiting factor. Use primary or unhindered secondary amines for optimal yields.
Precursor Preparation: Utilize 1-(phenylsulfonyl)bicyclo[1.1.0]butane or a 1-acyl-BCB derivative (1.0 equiv) as the strain-release reagent.
Reaction Setup: In a 10 mL round-bottom flask, dissolve the BCB precursor in anhydrous tetrahydrofuran (THF) or acetonitrile (0.2 M) at room temperature.
Amidation: Add the desired amine (1.5 equiv) dropwise to the stirring solution. For less nucleophilic amines, the addition of a mild base (e.g., K₂CO₃, 1.0 equiv) or gentle heating (40 °C) may be required.
Monitoring: Stir the reaction for 2–12 hours. The reaction is self-indicating in its efficiency; complete consumption of the BCB precursor can be rapidly verified via ¹H NMR (disappearance of the characteristic bridgehead protons at ~1.5–2.5 ppm).
Isolation: Concentrate the reaction mixture under reduced pressure. The crude product is typically clean enough to be purified by a short silica gel plug (eluting with Hexanes/EtOAc) to afford the pure 1,3-disubstituted cyclobutane carboxamide.
Route 3: Directed C(sp³)–H Functionalization of Pre-formed Cyclobutanes
Mechanistic Causality
While the previous routes construct the cyclobutane ring or utilize highly strained precursors, late-stage diversification of existing cyclobutanes is highly desirable in medicinal chemistry. Unactivated C(sp³)–H bonds are notoriously difficult to functionalize due to high bond dissociation energies. However, by utilizing the native carboxamide as a directing group (DG), transition metals like Palladium(II) can be coordinated and brought into close proximity with the specific β-C–H bond[5]. This coordination induces a thermodynamically favorable cyclometalation step. Subsequent oxidative addition of an aryl iodide and reductive elimination yields densely functionalized, enantioenriched cyclobutane carboxamides. The use of chiral mono-N-protected amino acid (MPAA) or mono-N-protected amino oxazoline (MPAO) ligands dictates the stereochemical outcome of the C–H insertion.
Protocol: Pd-Catalyzed Enantioselective Arylation
Reaction Setup: In a sealed tube, combine the cyclobutane carboxamide (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), chiral MPAO ligand (12 mol%), and Ag₂CO₃ (2.0 equiv, acting as the halide scavenger and oxidant).
Solvent: Add tert-amyl alcohol (t-AmylOH, 0.1 M) as the solvent.
Heating: Seal the tube and heat the mixture to 90 °C in an oil bath for 24 hours.
Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and palladium black.
Purification: Concentrate the filtrate and purify via column chromatography to isolate the stereospecifically arylated cyclobutane carboxamide.
Data Presentation: Comparative Analysis of Synthetic Routes
To aid in route selection, the following table summarizes the key operational metrics, stereochemical outcomes, and functional group tolerances of the three methodologies.
Synthetic Route
Primary Catalyst / Reagent
Reaction Conditions
Typical Yields
Stereoselectivity
Ideal Application
Photoredox [2+2] Cycloaddition
Ru(bpy)₃²⁺, Blue LED
Room Temp, 16-24h, MeCN
65% – 85%
High cis-selectivity
Complex, highly substituted cyclobutanes from acyclic precursors.
BCB Strain-Release
None (Thermodynamically driven)
Room Temp, 2-12h, THF
75% – 95%
1,3-disubstitution (depends on precursor)
Rapid bioconjugation or late-stage amidation with primary/secondary amines.
Directed C(sp³)–H Arylation
Pd(OAc)₂, Chiral MPAO Ligand
90 °C, 24h, t-AmylOH
50% – 80%
Excellent enantioselectivity (>90% ee)
Late-stage stereospecific functionalization of existing cyclobutane rings.
References
Photocatalytic [2+2] Cycloadditions of Enones with Cleavable Redox Auxiliaries
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Iron-Catalyzed Radical-Mediated 1,3-Azidoalkylation of Bicyclo[1.1.0]butanes: Access to 1,1,3,3-Tetrasubstituted Cyclobutanes via Strain Release
Source: Organic Letters (ACS Publications)
URL:[Link]
Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp³)–H Bonds
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Cyclobutane Synthesis Support Center: Troubleshooting Low Diastereoselectivity in [2+2] Cycloadditions
Welcome to the Technical Support Center for advanced synthetic methodologies. As researchers and drug development professionals, you know that constructing highly substituted, stereodefined cyclobutanes is notoriously di...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced synthetic methodologies. As researchers and drug development professionals, you know that constructing highly substituted, stereodefined cyclobutanes is notoriously difficult. Unlike the concerted, predictable nature of thermal [4+2] Diels-Alder reactions, [2+2] cycloadditions often proceed through stepwise diradical or zwitterionic intermediates[1][2].
This guide is designed to help you troubleshoot poor diastereomeric ratios (d.r.) by addressing the fundamental causality of these reactions: the competition between bond rotation and ring closure.
Part 1: Diagnostic Workflows
Before adjusting your stoichiometry or changing your light source, it is critical to identify the mechanistic pathway of your specific[2+2] cycloaddition. The logic tree below outlines the primary divergence points in troubleshooting diastereoselectivity based on the reaction type.
Figure 1: Diagnostic logic tree for troubleshooting low d.r. in [2+2] cycloadditions.
Q1: I am using a standard Ruthenium/Iridium photoredox catalyst for a crossed intermolecular [2+2] cycloaddition. Why is my product a nearly 1:1 mixture of syn and anti diastereomers?Analysis: This is a classic symptom of the triplet diradical pathway. In transition metal photoredox chemistry, the catalyst transfers energy (Triplet-Triplet Energy Transfer, TT EnT) to the olefin, exciting it to a triplet state[3][4]. Because the reaction is not concerted, the initial C-C bond formation generates a triplet 1,4-diradical[1].
Causality: The lifetime of this triplet diradical is relatively long. Before the molecule can undergo Intersystem Crossing (ISC) back to a singlet state to close the cyclobutane ring, the newly formed C-C single bond freely rotates. This rotation scrambles the stereocenters, completely eroding any facial selectivity induced by the initial approach[5].
Solution: You must restrict the conformational freedom of the diradical intermediate. If lowering the temperature or increasing solvent viscosity fails, you must switch to a templated approach (see Q2).
Figure 2: Competing kinetics in the photochemical triplet diradical pathway.
Q2: How can I force syn-selectivity (or head-to-tail regioselectivity) in an intermolecular crossed [2+2] photocycloaddition?Analysis: The anti diastereomer is generally sterically favored in untemplated liquid-state reactions, making syn-adducts notoriously difficult to isolate[3].
Solution: Utilize Colloidal Quantum Dots (QDs) as both the visible-light chromophore and a structural template. Recent advancements demonstrate that QDs (such as CdSe) can pre-assemble substrate molecules on their ligand shell[4]. This self-assembly physically restricts the orientation of the olefins prior to TT EnT, yielding syn-products with d.r. > 30:1, overcoming the natural steric and electronic preferences of the free substrates[3].
Section B: Lewis Acid-Catalyzed Thermal [2+2] Cycloadditions
Q3: My Lewis acid-catalyzed [2+2] between a vinyl ether and an acrylate yields poor endo/exo selectivity. How do I fix the transition state?Analysis: Thermal [2+2] cycloadditions between two alkenes are symmetry-forbidden via a concerted suprafacial pathway[2]. Therefore, Lewis acid-catalyzed variants proceed through a stepwise, zwitterionic intermediate. If your Lewis acid is too small or highly coordinating, the transition state remains "open," allowing for bond rotation and epimerization before ring closure.
Solution: Employ a bulky, rigid chiral Lewis acid complex. For example, utilizing a chiral oxazaborolidine-
AlBr3
complex creates a highly confined, closed transition state[6]. The massive steric bulk of the
AlBr3
complex shields one face of the zwitterion, preventing rotation and driving the reaction to high enantioselectivity and diastereoselectivity[6]. Ensure the reaction is run under strictly kinetic control (-78 °C).
Part 3: Quantitative Data & Catalyst Comparison
To select the appropriate catalytic system for your desired stereochemical outcome, consult the following empirical performance matrix based on recent literature standards[1][3][6].
Use this protocol when attempting to synthesize highly specific syn-head-to-tail cyclobutanes via intermolecular cross-coupling.
Catalyst Preparation & Ligand Exchange:
Suspend CdSe QDs in anhydrous hexanes.
Perform a ligand exchange by adding your target olefin (e.g., a 4-vinylbenzoic acid derivative) to displace the native oleate ligands. Causality: This ensures the substrates are pre-assembled within the coordination sphere of the QD, providing the necessary steric template for syn-selectivity.
Reaction Setup:
Combine the QD-substrate complex with the secondary olefin in a Schlenk tube.
Validation Checkpoint: Degas the solvent via three freeze-pump-thaw cycles. Why? Molecular oxygen (
O2
) is a potent triplet quencher. If
O2
is present, it will intercept the TT EnT process, halting the reaction entirely.
Irradiation:
Irradiate the mixture using blue LEDs (e.g., 450 nm) matched to the first excitonic absorption peak of the QDs. Maintain the reaction at ambient temperature with a cooling fan to prevent thermal background reactions.
Monitoring:
Monitor via 1H NMR. Look for the disappearance of the vinylic protons and the appearance of the characteristic high-field cyclobutane multiplet (typically 3.0 - 4.5 ppm).
SOP 2: Low-Temperature Chiral Lewis Acid[2+2] Cycloaddition
Use this protocol to prevent zwitterionic bond rotation in thermal [2+2] pathways.
Catalyst Generation (In Situ):
In a flame-dried flask under Argon, dissolve the chiral oxazaborolidine ligand in anhydrous
CH2Cl2
.
Cool to -78 °C. Dropwise, add a 1.0 M solution of
AlBr3
in
CH2Cl2
. Stir for 30 minutes. Causality: Pre-forming the complex at low temperature prevents the highly reactive
AlBr3
from indiscriminately polymerizing the substrates.
Substrate Addition:
Add the electron-deficient olefin (e.g., trifluoroethyl acrylate) followed slowly by the electron-rich olefin (e.g., vinyl ether) via syringe pump over 1 hour.
Validation Checkpoint: Maintain strictly at -78 °C. If the temperature spikes, the zwitterionic intermediate gains enough thermal energy to overcome the rotational barrier imposed by the chiral ligand, destroying the d.r.
Quenching:
Quench the reaction at -78 °C by adding cold methanol. Do not allow the reaction to warm prior to quenching, as retro-[2+2] cleavage or epimerization can occur.
Part 5: References
Is this photochemical [2+2] cycloaddition enantioselective? Chemistry Stack Exchange. Available at: [Link]
Regio- and Diastereoselective Intermolecular[2+2] Cycloadditions Photocatalyzed by Quantum Dots. National Library of Medicine (PMC). Available at: [Link]
Help with understanding 2+2 cycloadditions. Reddit (r/OrganicChemistry). Available at: [Link]
Regio- and Diastereoselective Intermolecular[2+2] Cycloadditions Photocatalyzed by Quantum Dots. ChemRxiv. Available at:[Link]
30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition. OpenStax adaptation - NC State University Libraries. Available at: [Link]
Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. R Discovery (Synthesizing J. Am. Chem. Soc. literature). Available at:[Link]
Technical Support Center: Managing Side Reactions in [2+2] Photocycloaddition Reactions
Welcome to the technical support center for [2+2] photocycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges en...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for [2+2] photocycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during these powerful synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions and minimize unwanted side products.
Issue 1: My reaction is producing a significant amount of polymer instead of the desired cyclobutane product.
Q: What are the primary causes of polymerization during a [2+2] photocycloaddition, and how can I prevent it?
A: Polymerization is a common side reaction, particularly when using electron-rich alkenes or when reaction conditions are not optimized. The electronically excited state of the alkene, intended to undergo cycloaddition, can instead initiate a chain-reaction polymerization.
Troubleshooting Steps:
Concentration Optimization: High concentrations of your alkene substrates can favor intermolecular interactions that lead to polymerization over the desired bimolecular cycloaddition.[1]
Actionable Insight: Start by running the reaction at a lower concentration (e.g., 0.05 M). While this may decrease the overall reaction rate, it can significantly suppress polymerization. For intramolecular reactions, concentration effects are generally less pronounced.[2] A systematic study of concentration versus yield of the desired product and polymer will help identify the optimal balance.
Solvent Selection: The choice of solvent can influence the stability of reactive intermediates.
Actionable Insight: Non-polar solvents often discourage the formation of charged intermediates that can initiate polymerization. Consider switching from a polar solvent like acetonitrile to a less polar one like dichloromethane or benzene, though safety and environmental impact should be considered.[3]
Photosensitizer Choice: If using a photosensitizer, its properties are critical.
Actionable Insight: Ensure the triplet energy of your sensitizer is high enough to efficiently transfer energy to your substrate but not so high that it leads to non-selective activation or degradation. Forcing the reaction through a triplet-sensitized pathway can sometimes offer more control than direct excitation.[4]
Consider Flow Chemistry: Continuous-flow reactors offer precise control over irradiation time and temperature, minimizing the over-irradiation that can lead to polymer formation.[5][6] The high surface-area-to-volume ratio in a flow reactor ensures uniform irradiation, preventing localized "hot spots" where polymerization might be initiated.[7]
Workflow for Transitioning to Flow Chemistry:
dot
graph TD {
A[Batch Reaction Showing Polymerization] --> B{Identify Key Parameters};
B --> C[Select Flow Reactor Setup];
C --> D[Optimize Residence Time];
D --> E[Screen Temperatures];
E --> F[Analyze Output & Compare to Batch];
F --> G[Scale-Up with Optimized Conditions];
subgraph Legend
direction LR
Start [Start]
Process [Process Step]
Decision [Decision Point]
End [End]
end
A -- "Problem" --> B;
B -- "Concentration, Temperature, Light Intensity" --> C;
C -- "Microreactor, FEP Tubing" --> D;
D -- "Start with batch reaction time" --> E;
E -- "Use external cooling/heating" --> F;
F -- "Higher yield, less polymer?" --> G;
}
Caption: Transitioning from batch to flow chemistry to mitigate polymerization.
Issue 2: My reaction is resulting in a mixture of E/Z isomers of the starting material instead of the cycloaddition product.
Q: Why is E/Z isomerization competing with my [2+2] cycloaddition, and what strategies can I employ to favor the desired reaction?
A: E/Z (or cis/trans) isomerization is an inherent photochemical process for many alkenes.[8] Upon excitation to the singlet or triplet state, the π-bond is weakened, allowing for rotation around the carbon-carbon single bond. Deactivation back to the ground state can then lead to a mixture of isomers.
Troubleshooting Steps:
Mechanism of Isomerization: Both the excited singlet (S1) and triplet (T1) states of an alkene can have a lower energy conformation at a 90° twist, which is the intermediate for isomerization.[8]
Supramolecular Control: In some cases, forcing the substrate to aggregate in a pre-organized fashion can suppress isomerization and promote cycloaddition.
Actionable Insight: Changing the solvent to one that promotes self-assembly, such as using water for amphiphilic molecules, can lead to a dramatic shift in reactivity from isomerization to cycloaddition.[9][10] This is because the molecules are held in a reactive conformation within the aggregate.
Solid-State Photochemistry: If applicable to your substrate, performing the reaction in the solid state can lock the molecules in a crystal lattice that is conducive to cycloaddition, preventing the conformational changes required for isomerization.[11]
Choice of Photosensitizer: A sensitizer with a triplet energy that is just sufficient to promote the cycloaddition but not so high as to provide excess energy for isomerization can be beneficial.
Photosensitizer
Triplet Energy (kcal/mol)
Typical Applications & Notes
Acetone
~78
Can also act as the solvent; useful for substrates with high triplet energies.[3]
Benzophenone
~69
A classic, widely used sensitizer.
Thioxanthone
~65
Often used for its good intersystem crossing efficiency.[12]
fac-Ir(ppy)₃
~55
A common photoredox catalyst that can also act as a triplet sensitizer.[4]
Ru(bpy)₃²⁺
~46.5
Lower energy, suitable for substrates with lower triplet energies.[13]
This table provides approximate triplet energies; values can vary slightly depending on the solvent and measurement technique.
Issue 3: I am observing byproducts from Norrish Type I and Type II reactions.
Q: My carbonyl-containing substrate is undergoing cleavage reactions. How can I differentiate between Norrish Type I and Type II processes and suppress them?
A: Norrish reactions are photochemical cleavage processes specific to aldehydes and ketones.[14] Understanding which type is occurring is key to mitigating it.
Norrish Type I: α-cleavage of the carbonyl group to form two radical fragments.[14]
Norrish Type II: Intramolecular abstraction of a γ-hydrogen by the excited carbonyl, leading to a 1,4-biradical that can then cleave or cyclize (the latter is known as the Yang cyclization).[14][15]
Troubleshooting Flowchart:
dot
graph TD {
A[Unwanted Carbonyl Cleavage Products] --> B{Analyze Byproduct Structures};
B --> C[Byproducts suggest loss of CO or recombination of alkyl fragments];
B --> D[Byproducts are an alkene and a smaller carbonyl compound, or a cyclobutanol];
C --> E{Norrish Type I is Likely};
D --> F{Norrish Type II is Likely};
E --> G[Switch to a less polar solvent to disfavor radical separation];
F --> H[Modify the substrate to remove or block γ-hydrogens];
G --> I[Use a triplet quencher if the reaction proceeds through a triplet state];
H --> J[Lower the reaction temperature to decrease the rate of hydrogen abstraction];
I --> K[Re-evaluate reaction outcome];
J --> K;
}
Caption: Decision-making process for troubleshooting Norrish-type side reactions.
Actionable Insights:
For Norrish Type I: These reactions often compete with the desired cycloaddition. Lowering the reaction temperature can sometimes disfavor the cleavage pathway. Using a photosensitizer to populate the triplet state of an enone, for example, can favor the [2+2] cycloaddition over Norrish reactions that may proceed from the singlet state.[16]
For Norrish Type II: The key is the presence of an abstractable γ-hydrogen. If your substrate's structure can be modified to replace these hydrogens with, for example, methyl groups or deuterium, this pathway can be effectively shut down.
Experimental Protocols
Protocol: General Procedure for a Photosensitized [2+2] Photocycloaddition in Batch
Preparation: In a quartz or borosilicate (Pyrex) reaction tube, dissolve the alkene (1.0 eq) and the second reactant (1.0-5.0 eq) in the chosen anhydrous solvent (to achieve a concentration of 0.05-0.1 M).[17] Add the selected photosensitizer (1-10 mol%).
Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited triplet state.[17]
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable light source (e.g., medium-pressure mercury lamp, LEDs of a specific wavelength).[17] If using a broad-spectrum lamp, a filter solution or glass filter (like Pyrex, which cuts off wavelengths below ~300 nm) may be necessary to prevent unwanted side reactions.[3]
Temperature Control: Use a cooling system (e.g., a cooling fan or a circulating water bath) to maintain a constant temperature, as photochemical reactions can generate significant heat.[17]
Monitoring: Monitor the reaction progress by TLC, GC, or ¹H NMR analysis of aliquots. Be cautious of over-irradiation, which can lead to product degradation or the formation of other byproducts.[3]
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
References
Application Notes and Protocols for Photochemical [2+2] Cycloadditions - Benchchem.
Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC.
Norrish' type I and II reactions and their role in the building of photochemical science.
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. Available from: [Link]
Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes - PMC - NIH. Available from: [Link]
Norrish reaction - Wikipedia. Available from: [Link]
Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy - RSC Publishing. Available from: [Link]
[2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions - MDPI. Available from: [Link]
(PDF) [2+2] Photo-Cycloadditions for Polymer Modification and Surface Decoration. Available from: [Link]
Flow photochemistry - Pure. Available from: [Link]
Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer | Journal of the American Chemical Society. Available from: [Link]
Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates - PMC. Available from: [Link]
Enantioselective [2+2]-cycloadditions with triplet photoenzymes - PubMed. Available from: [Link]
The photosensitizers used in this study The triplet energies of... - ResearchGate. Available from: [Link]
Flow Chemistry for Cycloaddition Reactions | Request PDF - ResearchGate. Available from: [Link]
Photochemical [2 + 2] Cycloadditions. IV. Cycloaddition of 2-Cyclopentenone to Some (omega--1)-Alken-1-ols - SciSpace. Available from: [Link]
Photosensitized [2 + 2]-Cycloaddition of Complex Acceptor–Donor Combinations: A Regio/Diastereoselectivity Study | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. Available from: [Link]
Flow Chemistry for Cycloaddition Reactions - PubMed. Available from: [Link]
Norrish' type I and II reactions and their role in the building of photochemical science. Available from: [Link]
Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments | Journal of Chemical Education - ACS Publications. Available from: [Link]
General considerations of [2+2] photocycloadditions. - ResearchGate. Available from: [Link]
Green light triggered [2+2] cycloaddition of halochromic styrylquinoxaline—controlling photoreactivity by pH - PMC. Available from: [Link]
Understanding the Mechanism of Triplet-Triplet Energy Transfer in the Photocatalytic [2+2] Cycloaddition: Insights from Quantum Chemical Modeling | ChemRxiv. Available from: [Link]
Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization - PMC. Available from: [Link]
Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC. Available from: [Link]
Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC. Available from: [Link]
The benefits of photochemistry using flow chemistry - Syrris. Available from: [Link]
Photo-Triggered Click Chemistry for Biological Applications - PMC. Available from: [Link]
Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - Beilstein Journals. Available from: [Link]
Quick Execution of [2 + 2] Type Photochemical Cycloaddition Reaction by Continuous Flow System Using a Glass-Made Microreactor. - ResearchGate. Available from: [Link]
[2+2] photocycloaddition by triplet sensitization or energy transfer... - ResearchGate. Available from: [Link]
How Photo-Flow Chemistry can make your Research more Sustainable - Asynt. Available from: [Link]
Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization - Chemical Science (RSC Publishing). Available from: [Link]
The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation - Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
Photochemical (2+2) Cycloaddition Reaction - YouTube. Available from: [Link]
Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation - PMC. Available from: [Link]
Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - MDPI. Available from: [Link]
[2+2] Photocycloaddition of Enones to Olefins - Illinois Chemistry. Available from: [Link]
Regio control in [2+2] photocycloaddition. | Download Scientific Diagram - ResearchGate. Available from: [Link]
Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - ResearchGate. Available from: [Link]
Photochemical Isomerization of Cyclohept-1-ene-1-carbaldehyde: Strain-Release Cycloadditions and Ene Reactions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Photochemistry - Wikipedia. Available from: [Link]
Selective [2 + 2]-Cycloaddition in Methacrylic Stilbene Polymers without Interference from E/Z-Isomerization | Macromolecules - ACS Publications. Available from: [Link]
Technical Support Center: Purification of Polar Aminocyclobutane Compounds
Welcome to the Technical Support Center for chromatographic purification. Small, highly polar, and basic molecules like aminocyclobutanes present a unique "perfect storm" of purification challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for chromatographic purification. Small, highly polar, and basic molecules like aminocyclobutanes present a unique "perfect storm" of purification challenges. Their high polarity prevents retention on standard reverse-phase columns, their basicity causes severe streaking on normal-phase silica, and their lack of a conjugated pi-system makes UV detection nearly impossible without derivatization.
This guide is engineered for researchers and drug development professionals, providing field-proven, mechanistically grounded troubleshooting strategies to isolate these challenging strained-ring compounds.
Diagnostic Purification Workflow
Use the following decision matrix to determine the optimal chromatographic approach for your crude aminocyclobutane mixture.
Caption: Decision tree for selecting the optimal purification strategy for polar aminocyclobutanes.
Troubleshooting Guides & FAQs
Q1: My aminocyclobutane elutes at the solvent front on a C18 reverse-phase column. How can I increase retention?Causality: Aminocyclobutanes are highly polar, basic molecules. At typical mobile phase pH (pH 2–7), the amine is protonated (ionized), making the molecule extremely hydrophilic. Consequently, it fails to partition into the hydrophobic C18 stationary phase and elutes in the void volume[1].
Solution: Transition to . HILIC operates as an "aqueous normal phase," utilizing a polar stationary phase (e.g., bare silica, diol, or amine-bonded) and a water-miscible organic mobile phase (typically >70% acetonitrile)[2]. The polar aminocyclobutane partitions into a water-rich layer immobilized on the stationary phase, drastically increasing retention. Alternatively, use a mixed-mode cation-exchange column (e.g., Primesep) which provides both hydrophobic and electrostatic retention mechanisms[3].
Q2: I am using normal-phase silica gel flash chromatography, but my compound streaks severely and co-elutes with impurities. What is causing this?Causality: The basic amine group on the cyclobutane ring acts as a strong hydrogen bond donor/acceptor and carries a partial positive charge. It interacts strongly with the acidic silanol groups (pKa ~4.5–5.5) on the surface of the silica gel, leading to multiple retention mechanisms, slow desorption, and severe peak tailing (streaking)[4].
Solution: Neutralize the active silanols by adding a volatile basic modifier to your mobile phase. Adding 0.5–2% (v/v) triethylamine (TEA) or 1–5% concentrated ammonium hydroxide in methanol dynamically coats the acidic sites, allowing the aminocyclobutane to elute in a sharp, symmetrical band[4]. If streaking persists, switch to an amine-functionalized silica column, which permanently masks silanol activity[5].
Q3: My aminocyclobutane lacks a UV chromophore. How do I reliably detect and collect fractions during flash chromatography?Causality: The compact, saturated nature of the cyclobutane ring lacks conjugated pi-electron systems, meaning it does not absorb UV light above 200 nm. Relying on standard 254 nm or 280 nm UV detectors will result in missed fractions or blind collections.
Solution: Utilize orthogonal detection methods such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) directed fraction collection[6]. If advanced detectors are unavailable, perform a temporary pre-column derivatization (e.g., Boc-protection or Cbz-protection)[7]. This not only adds a UV-active moiety (in the case of Cbz) but also masks the basic amine, significantly reducing polarity and eliminating silica streaking[8].
Experimental Protocols
Protocol 1: HILIC Flash Chromatography Setup for Highly Polar Amines
Self-Validating Mechanism: Validating column equilibration ensures the aqueous layer is established before sample loading, preventing irreproducible retention times.
Mobile Phase Preparation: Prepare Solvent A (Acetonitrile) and Solvent B (10 mM Ammonium Acetate in Water, pH 6.8). Note: Do not use methanol as the weak solvent, as it disrupts the aqueous layer formation required for HILIC[1].
Column Equilibration: Flush a bare silica or diol flash column with 5–10 column volumes (CV) of 95% Solvent A / 5% Solvent B.
Causality: This establishes the critical water-rich partition layer on the silica surface.
Sample Loading: Dissolve the crude aminocyclobutane in the starting mobile phase (95% A). If insoluble, dissolve in a minimal amount of water and dilute with acetonitrile until slightly turbid, or use dry-loading onto Celite[2].
Gradient Elution: Run a shallow gradient from 5% B to 50% B over 15 CVs. Monitor via ELSD or MS.
Column Wash: Wash with 5 CVs of 50% B to elute any permanently retained salts, then store the column in isopropanol[2].
Protocol 2: Pre-Column Boc-Derivatization to Improve Chromatographic Behavior
Self-Validating Mechanism: TLC monitoring with Ninhydrin explicitly confirms the consumption of the problematic free amine before proceeding to chromatography.
Reaction Setup: Dissolve the crude aminocyclobutane (1 eq) in dichloromethane (DCM). Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Ninhydrin stain). The disappearance of the primary/secondary amine spot confirms reaction completion.
Workup: Wash the organic layer with 0.1 M HCl, followed by saturated NaHCO₃ and brine.
Causality: The Boc group masks the amine's basicity, allowing the compound to partition cleanly into the organic layer without water-solubility losses[8].
Purification: Purify the now moderately-polar, non-basic Boc-aminocyclobutane using standard Normal Phase Silica (Hexane/Ethyl Acetate gradient) without the need for TEA modifiers.
Quantitative Data: Comparison of Chromatographic Techniques
The following table summarizes the operational parameters and expected outcomes when applying different chromatographic techniques to polar aminocyclobutanes.
Technique
Stationary Phase
Mobile Phase Modifiers
Retention of Polar Amines
Resolution / Peak Shape
Loading Capacity
Normal Phase (Standard)
Bare Silica
None
High (Irreversible)
Poor (Severe Streaking)
Low
Normal Phase (Modified)
Bare Silica
1–2% TEA or NH₃
Moderate
Good (Symmetrical)
Moderate
Reverse Phase (RP-HPLC)
C18 / C8
High pH Buffer (pH > 9)
Low to Moderate
Fair
High
HILIC
Silica, Diol, Amine
Ammonium Acetate
Excellent
Excellent
Moderate
Mixed-Mode Cation Exchange
Primesep (C18 + Acidic)
Acidic Buffer (pH < 4)
Excellent
Good
High
References
Biotage. "What can I use to purify polar reaction mixtures?" Biotage Knowledge Base. URL: [Link]
ACS Publications. "A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid." The Journal of Organic Chemistry. URL: [Link]
optimizing reaction conditions for the synthesis of cyclobutane derivatives
Welcome to the Cyclobutane Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you navigate the mechanistic and operational challenges of constructing highly strain...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Cyclobutane Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you navigate the mechanistic and operational challenges of constructing highly strained four-membered rings.
Synthesizing cyclobutane derivatives requires overcoming significant ring strain (~26 kcal/mol) and controlling complex stereocenters. Whether you are utilizing classical photochemical [2+2] cycloadditions, modern transition-metal catalysis, or strain-release methodologies, this guide provides the causal reasoning behind protocol optimization, troubleshooting steps for common failures, and field-validated methodologies.
Synthesis Strategy Decision Matrix
Before troubleshooting a failing reaction, ensure your synthetic strategy aligns with the structural demands of your target molecule.
Synthesis strategy decision tree based on target symmetry and substitution patterns.
Frequently Asked Questions (FAQs)
FAQ 1: Photochemical [2+2] Cycloadditions
Q: My intermolecular [2+2] photocycloaddition is yielding a complex mixture of regio- and stereoisomers. How can I improve selectivity?
The Science: Direct UV irradiation often excites substrates into a singlet state (
S1
). Singlet [2+2] cycloadditions are concerted and stereospecific, but they are notoriously poor for intermolecular cross-cycloadditions due to competing side reactions (e.g.,
E/Z
isomerization, dimerization).
The Solution: Transition to a triplet sensitization strategy[1]. By adding a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic sensitizer like thioxanthone), the catalyst absorbs the light and undergoes Intersystem Crossing (ISC) to a long-lived triplet state (
T1
). It then transfers this energy to your substrate. The resulting triplet 1,4-diradical intermediate is long-lived enough to allow C–C bond rotation before ring closure, placing bulky substituents in the thermodynamically favored trans configuration, drastically improving diastereoselectivity.
Q: I get great yields in a 5 mL batch vial, but my reaction fails completely upon scale-up. Why?
The Science: This is a classic manifestation of the Beer-Lambert Law . In a large batch reactor, photon flux attenuates exponentially as light penetrates the solution[2]. The boundary layer near the light source becomes over-irradiated (leading to substrate decomposition or polymerization), while the center of the flask remains dark and unreacted.
The Solution: Transition to Continuous-Flow Photochemistry . Microfluidic reactors have a narrow path length (typically <1 mm), ensuring uniform light penetration and allowing precise residence time control to prevent over-irradiation[3].
Causality of improved yields in continuous-flow photochemistry via the Beer-Lambert law.
Q: I need to synthesize a highly substituted, unsymmetrical cyclobutane. Photochemical[2+2] is failing. What are the alternatives?
The Science: For unsymmetrical, tetrasubstituted cyclobutanes, heterocoupling via [2+2] is thermodynamically challenging. Instead, utilize Transition-Metal Catalysis or Strain-Release mechanisms.
Alkylidenecyclopropanes (ACPs): Rh(III)-catalyzed C–C bond cleavage of ACPs is driven by the relief of cyclopropane ring strain. The Rh(III) catalyst inserts into the C–C bond to form a metallacycle, which undergoes reductive elimination to form the cyclobutane[4].
Bicyclo[1.1.0]butanes (BCBs): BCBs possess ~65 kcal/mol of strain energy. Transition-metal catalyzed or radical-mediated polar strain-release ring-opening of BCBs is highly effective for synthesizing 1,3-difunctionalized cyclobutanes[5].
Quantitative Data: Triplet Sensitizer Selection
To successfully execute an energy-transfer [2+2] photocycloaddition, the triplet energy (
ET
) of your photocatalyst must be ~3–5 kcal/mol higher than the triplet energy of your substrate. Use the table below to match your catalyst to your substrate's electronic profile[6].
Sensitizer / Photocatalyst
Triplet Energy (
ET
) (kcal/mol)
Absorption
λmax
(nm)
Optimal Substrate Class
Benzophenone
69.0
340 (UV-A)
Simple Alkenes, Enones
Thioxanthone
65.5
380 (UV-A / Violet)
Styrenes, Dienes
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
60.1
400 (Visible Blue)
Electron-deficient Enones
[Ru(bpy)₃]Cl₂
49.0
452 (Visible Blue)
Aryl Enones, Chalcones
Eosin Y
43.0
539 (Visible Green)
Highly conjugated systems
Troubleshooting Guide
Symptom
Root Cause Analysis
Corrective Action
Low Yield / High Starting Material Recovery (in Photochemistry)
Insufficient photon flux or mismatched triplet energy. The catalyst is not transferring energy to the substrate.
1. Check UV-Vis absorption overlap. 2. Switch to a sensitizer with a higher
ET
. 3. Degas the solvent (O₂ quenches triplet states).
Poor Diastereoselectivity (in Metal Catalysis)
Rapid, unselective reductive elimination from the metallacycle intermediate.
1. Switch to a bulkier ligand (e.g., Cp* derivatives for Rh). 2. Lower reaction temperature to favor the thermodynamic transition state.
Substrate Decomposition
Over-irradiation or radical-mediated polymerization.
1. Switch from batch to continuous flow. 2. Lower catalyst loading. 3. Add a radical inhibitor (e.g., BHT) if radical side-reactions are suspected.
This protocol utilizes a microfluidic photoreactor to ensure uniform irradiation and scalability.
Preparation: Dissolve the alkene substrates (0.1 M) and the selected photocatalyst (1-5 mol%) in a degassed, UV-transparent solvent (e.g., Acetonitrile or Dichloromethane).
Degassing: Sparge the solution with Argon for 15 minutes. Triplet excited states are highly sensitive to triplet oxygen (
3O2
), which will quench the reaction and generate singlet oxygen (
1O2
), leading to oxidative degradation.
Flow Setup: Prime a PFA (perfluoroalkoxy alkane) capillary microreactor (0.75 mm inner diameter) with pure solvent.
Irradiation: Pump the reaction mixture through the reactor using a syringe pump. Set the flow rate to achieve a specific residence time (typically 30–60 minutes depending on the substrate). Irradiate with the appropriate LED wavelength (e.g., 450 nm for Ru-based catalysts).
Collection: Collect the output stream in a flask shielded from light. Concentrate under reduced pressure and purify via flash chromatography.
Protocol B: Rh(III)-Catalyzed Synthesis via Alkylidenecyclopropanes (ACPs)[4]
This method is ideal for highly functionalized, unsymmetrical cyclobutanes.
Reaction Assembly: In an argon-filled glovebox, charge a Schlenk tube with the directing-group-bearing substrate (0.2 mmol), the ACP derivative (0.3 mmol, 1.5 equiv), and the Rh(III) catalyst (e.g., [RhCp*Cl₂]₂, 5 mol%).
Additives: Add a silver salt (e.g., AgSbF₆, 20 mol%) to abstract the chloride ligands and generate the active cationic Rh species. Add an oxidant (e.g., Cu(OAc)₂, 2.0 equiv) if the catalytic cycle requires a terminal re-oxidation step.
Solvent & Heating: Suspend the mixture in 2.0 mL of fluorinated solvent (e.g., Trifluoroethanol, TFE) to stabilize the cationic intermediates. Seal the tube, remove it from the glovebox, and stir at 80 °C for 12–24 hours.
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove metal residues, and concentrate for chromatographic purification.
References
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815.[Link]
Ni, J., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters.[Link]
Wageningen University & Research. (2017). Metal-Free [2 + 2]-Photocycloaddition of (Z)-4-Aryliden-5(4H)-Oxazolones as Straightforward Synthesis of 1,3-Diaminotruxillic Acid Precursors: Synthetic Scope and Mechanistic Studies.[Link]
ResearchGate. (2023). Tailoring Flavins for Visible Light Photocatalysis: Organocatalytic [2+2] Cycloadditions Mediated by a Flavin Derivative and Visible Light. [Link]
ResearchGate. (2020). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context.[Link]
Technical Support Center: Managing Ring Strain in Cyclobutane Scaffolds
Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with highly strained four-membered carbocycles. Cyclobutanes are inva...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with highly strained four-membered carbocycles. Cyclobutanes are invaluable in medicinal chemistry for inducing conformational restriction, improving metabolic stability, and acting as bioisosteres[1]. However, their inherent thermodynamic instability often leads to unwanted ring-opening during late-stage functionalization.
This center provides causality-driven FAQs, troubleshooting workflows, and self-validating protocols to help you preserve cyclobutane integrity during complex chemical transformations.
Part 1: Quantitative Data & Thermodynamic Profiling
To understand why cyclobutanes fail during synthesis, one must first look at their thermodynamic profile. The puckered conformation of cyclobutane relieves some torsional strain, but the molecule still harbors significant Baeyer (angle) strain[1].
Table 1: Thermodynamic and Structural Properties of Small Carbocycles
Note: The elongated C–C bond in cyclobutane (1.56 Å vs. 1.54 Å in ethane) is induced by 1,3 C–C non-bonding repulsions, making it uniquely susceptible to transition-metal insertion[1].
Part 2: Frequently Asked Questions (Mechanisms & Causality)
Q: Why does my cyclobutane ring consistently open during Palladium-catalyzed cross-coupling reactions?A: This is a kinetic competition driven by thermodynamics. When a Palladium(II) intermediate inserts into your substrate, it forms an alkylpalladium species. Because cyclobutane holds 26.3 kcal/mol of strain energy[1], the Pd(II) complex can relieve this strain by cleaving the adjacent C–C bond via β-carbon elimination [2][4]. If this unimolecular elimination is faster than the bimolecular reductive elimination, your ring will open, yielding acyclic or rearranged alkene byproducts.
Q: How can I tune my catalytic system to favor cross-coupling over β-carbon elimination?A: You must accelerate the reductive elimination step. Reductive elimination is highly sensitive to the steric environment of the metal center. By employing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or n-BuPAd2), you force the coupling partners closer together on the Pd center, drastically lowering the activation energy for reductive elimination[5]. This kinetic acceleration allows the cross-coupling to outcompete the strain-driven β-carbon elimination.
Q: I am using Bicyclo[1.1.0]butanes (BCBs) for strain-release amination, but my reactions are turning into intractable mixtures. What is happening?A: BCBs are among the most strained carbocycles known (~64 kcal/mol)[3]. The central C–C bond has significant π-character, making it highly reactive. If your reaction mixture is degrading, you are likely triggering spontaneous free-radical polymerization[3]. This is caused by ambient heat, light, or trace radical initiators in your solvent. You must strictly control the temperature and consider adding radical scavengers.
Q: How does substitution on the cyclobutane ring affect its stability?A: Adding substituents (e.g., gem-dimethyl groups) drastically lowers the effective strain energy of the ring due to the Thorpe-Ingold effect [1]. The steric bulk compresses the internal bond angles, stabilizing the puckered conformation and making the ring significantly more resistant to both thermal and metal-catalyzed opening.
Part 3: Visualizing the Problem
Caption: Competing pathways in Pd-catalyzed cyclobutane cross-coupling.
Part 4: Troubleshooting Guide & Workflows
Issue: Unwanted Ring-Expansion/Contraction during Oxidation
Symptoms: Oxidation of tert-cyclobutanols yields cyclopentanones or acyclic ketones instead of the desired cyclobutanone.
Root Cause: Under atmospheric oxygen, Pd(II) alcoholates undergo facile β-carbon elimination, leading to dehydrogenative ring opening or expansion[2].
Solution: Switch from Pd-catalyzed aerobic oxidation to a milder, non-transition metal oxidant (e.g., Dess-Martin periodinane or Swern oxidation) to avoid the formation of the susceptible metal-alcoholate intermediate.
Issue: Ring-Opening during Suzuki-Miyaura Coupling
Symptoms: GC-MS or NMR shows a mass/shift consistent with an acyclic alkene rather than the cyclobutyl-arene product.
Root Cause: The standard Pd(PPh3)4 catalyst is too slow at reductive elimination, allowing β-carbon elimination to dominate[4].
Solution: Follow Protocol 1 below, utilizing potassium cyclobutyltrifluoroborates and XPhos[5].
Caption: Troubleshooting workflow for identifying and resolving cyclobutane ring-opening.
Part 5: Self-Validating Experimental Protocols
Protocol 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Cyclobutyltrifluoroborates
Objective: Couple a cyclobutyl moiety to an aryl chloride while completely suppressing β-carbon elimination.
Causality: Utilizing potassium cyclobutyltrifluoroborate provides a stable, slow-release transmetalation partner. Pairing this with Pd(OAc)2 and the bulky XPhos ligand forces the intermediate to undergo rapid reductive elimination, preserving the 26.3 kcal/mol strained ring[1][5].
Step-by-Step Methodology:
In an argon-filled glovebox, charge a dry 10 mL reaction vial with Pd(OAc)2 (5 mol%) and XPhos (10 mol%).
Add the aryl chloride (1.0 equiv, 0.5 mmol), potassium cyclobutyltrifluoroborate (1.5 equiv, 0.75 mmol), and Cs2CO3 (3.0 equiv, 1.5 mmol).
Add degassed toluene/H2O (10:1 ratio) to achieve a 0.2 M concentration.
Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 80 °C in an oil bath for 12 hours.
Self-Validation Checkpoint (2-Hour Mark):
Withdraw a 50 µL aliquot, filter through a small silica plug (eluting with EtOAc), concentrate, and analyze via crude 1H NMR.
Success Indicator: Observe the cyclobutyl methine proton as a distinct multiplet upfield (typically ~3.2–3.6 ppm).
Failure Indicator: If you observe new peaks in the alkene region (5.0–6.0 ppm), β-carbon elimination is occurring. Corrective Action: Abort the reaction. Restart using an even bulkier ligand (e.g., n-BuPAd2) or lower the temperature to 65 °C to further favor reductive elimination over C–C cleavage[5].
Protocol 2: Controlled Strain-Release Amination of Bicyclo[1.1.0]butanes (BCBs)
Objective: Functionalize BCBs with amines without triggering premature polymerization or uncontrolled central C–C bond cleavage.
Causality: The central C–C bond of a BCB has high s-character and π-character, making it highly reactive to homolytic union (biradical formation)[3]. Kinetically trapping the nucleophile at low temperatures prevents the thermal runaway that leads to polymerization.
Step-by-Step Methodology:
Dissolve the amine nucleophile (1.2 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere.
Cool the solution to 0 °C using an ice-water bath to kinetically suppress background homolytic cleavage.
Add a radical scavenger (e.g., BHT, 1 mol%) to the reaction mixture to quench any trace radical initiators.
Dropwise add the substituted BCB reagent (1.0 equiv) over 10 minutes.
Allow the reaction to slowly warm to room temperature over 4 hours.
Self-Validation Checkpoint (1-Hour Mark):
Monitor the reaction via TLC (Hexane/EtOAc).
Success Indicator: A single, clean new spot forming corresponding to the cyclobutyl amine product.
Failure Indicator: A dark baseline streak appears on the TLC plate. This indicates radical polymerization is occurring[3]. Corrective Action: Ensure strict exclusion of light (wrap flask in foil) and increase the BHT loading to 5 mol% in the next iteration.
Technical Support Center: Troubleshooting Solubility for Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists addressing the poor aqueous solubility of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists addressing the poor aqueous solubility of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate .
Due to the lipophilic cyclobutane and phenyl rings, combined with the weak basicity of the aniline group and the hydrolytic susceptibility of the methyl ester, this compound presents a unique physicochemical challenge. This guide provides field-proven, causality-driven troubleshooting strategies, self-validating protocols, and authoritative formulation pathways.
Part 1: Frequently Asked Questions (Troubleshooting & Strategy)
Q1: Why does this compound exhibit such poor aqueous solubility, and what is the first-line enhancement strategy?
A: The compound's poor solubility is driven by its high lipophilicity (cyclobutane and aromatic rings) and the weak basicity of the aniline moiety. The lone pair of electrons on the amine nitrogen is delocalized into the phenyl ring, lowering its
pKa
to approximately 4.0–4.6. Consequently, it remains un-ionized at physiological pH (7.4), leading to poor dissolution.
First-Line Strategy: Salt formation is the most effective approach for weakly basic amines[1]. By protonating the amine with a strong acid, the ionic lattice energy is altered, and the solvation energy in water increases drastically. According to the "Rule of 3," stable salt formation requires a counterion with a
pKa
at least 3 units lower than the API[1]. Therefore, acids with a
pKa<1.0
are required.
Q2: Which counterions are most appropriate, and what are the chemical risks?
A: For weakly basic anilines, strong acids such as hydrochloric acid, methanesulfonic acid (mesylate), and p-toluenesulfonic acid (tosylate) are standard choices[2].
The Chemical Risk: Your compound contains a methyl ester at the cyclobutane 1-position. Strong acids in the presence of water will catalyze ester hydrolysis, yielding the carboxylic acid degradant.
The Solution: Salt screening must be conducted under strictly anhydrous conditions (e.g., using anhydrous ethanol, ethyl acetate, or tetrahydrofuran) to prevent ester cleavage during crystallization.
Q3: If salt formation yields unstable or hygroscopic solid forms, how can we formulate the free base for oral in vivo studies?
A: If the solid-state salt is prone to disproportionation or ester hydrolysis, you should bypass dissolution limits using a Lipid-Based Formulation , specifically a Type III Self-Emulsifying Drug Delivery System (SEDDS)[3]. By predissolving the free base in a mixture of triglycerides, surfactants, and co-solvents, the drug is presented to the gastrointestinal tract in a solubilized state, avoiding the slow dissolution phase entirely[3].
Q4: How can we solubilize the free base for in vitro aqueous assays without using high concentrations of DMSO?
A: For parenteral or in vitro aqueous assays, use Cyclodextrin Complexation , specifically Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD)[4]. The lipophilic cyclobutane-phenyl axis of the molecule will insert into the hydrophobic cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[4]. This prevents the precipitation often seen when DMSO stock solutions are spiked into aqueous buffers.
Table 2: Excipient Selection for Type III SEDDS Formulation
Based on Pouton's Lipid Formulation Classification System[3].
Component Role
Excipient Example
HLB Value
Function in Formulation
Oil Phase (Triglyceride)
Medium Chain Triglycerides (MCT)
~11
Primary solvent for the lipophilic free base.
Primary Surfactant
Polysorbate 80 (Tween 80)
15.0
Promotes rapid dispersion into fine emulsion droplets.
Co-Surfactant
Sorbitan Monooleate (Span 80)
4.3
Lowers interfacial tension; balances high HLB surfactant.
Co-Solvent
PEG 400
N/A
Increases maximum drug loading capacity.
Part 3: Experimental Protocols (Self-Validating Workflows)
Protocol A: Anhydrous Salt Screening & Validation
Objective: Generate a highly soluble salt form while preserving the methyl ester.
Preparation: Dissolve 100 mg of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (free base) in 2 mL of anhydrous ethyl acetate.
Acid Addition: Slowly add 1.05 molar equivalents of anhydrous methanesulfonic acid (predissolved in 0.5 mL anhydrous ethyl acetate) under continuous magnetic stirring at 25°C.
Crystallization: Stir for 2 hours. If precipitation does not occur, add anhydrous heptane dropwise as an anti-solvent until the solution turns cloudy. Cool to 4°C overnight.
Isolation: Filter the precipitate under vacuum and wash with cold anhydrous heptane. Dry under vacuum at 40°C for 12 hours.
Self-Validation (Critical Step):
Chemical Integrity: Run an HPLC assay comparing the salt to the free base. Validation: The primary peak must match the free base retention time; the absence of an earlier-eluting peak confirms the ester was not hydrolyzed.
Solid-State: Perform Differential Scanning Calorimetry (DSC). Validation: A sharp, single endothermic melting peak confirms a highly crystalline, pure salt rather than an amorphous precipitate.
Protocol B: Preparation of a Type III SEDDS Formulation
Objective: Formulate the free base for oral dosing to maximize bioavailability.
Excipient Blending: In a glass vial, combine 30% w/w Medium Chain Triglycerides, 40% w/w Polysorbate 80, and 30% w/w PEG 400.
Homogenization: Vortex the mixture for 2 minutes, then sonicate at 40°C for 10 minutes until optically clear and isotropic.
Drug Loading: Add the free base API incrementally (e.g., 10 mg/g of lipid vehicle) while stirring at 40°C until completely dissolved.
Self-Validation (Dispersion Test): Drop 100 µL of the loaded formulation into 100 mL of simulated gastric fluid (0.1 N HCl) at 37°C with mild agitation. Validation: The formation of a slightly bluish, translucent microemulsion (droplet size < 100 nm) within 2 minutes confirms successful self-emulsification.
Part 4: Mechanistic Visualizations
Diagram 1: Salt Screening & Validation Decision Tree
This diagram outlines the logical flow for isolating a stable salt while mitigating ester hydrolysis risks.
Caption: Workflow for anhydrous salt screening of ester-containing weakly basic APIs to prevent hydrolysis.
Diagram 2: SEDDS In Vivo Solubilization Pathway
This diagram illustrates how a lipid-based formulation bypasses the dissolution rate-limiting step in the gastrointestinal tract.
Caption: Mechanistic pathway of SEDDS formulations preventing drug precipitation and enhancing absorption.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. Interpreting the Nuclear Magnetic Resonance (NMR) spectra of cyclobutane rings is notoriously challenging. This difficulty stems from the inherent fluxionality of the four-membered ring, which rapidly interconverts between puckered "butterfly" conformations to relieve torsional strain.
This guide is designed for researchers and drug development professionals. It provides causality-driven troubleshooting, self-validating experimental protocols, and quantitative data to help you resolve erratic chemical shifts, overlapping multiplets, and complex coupling patterns.
Diagnostic Workflow
Diagnostic workflow for resolving fluxional cyclobutane NMR spectra.
Section 1: Troubleshooting Guide
Issue 1: My cyclobutane proton signals are broad, and the chemical shifts seem erratic or unassignable at room temperature.
Root Cause: The cyclobutane ring is not planar; it exists in a puckered conformation. At room temperature, the thermal energy exceeds the inversion barrier, causing the ring to flip rapidly between equivalent or non-equivalent puckered states. When the rate of this conformational exchange is comparable to the NMR timescale, the instrument detects a time-averaged environment. This phenomenon leads to severe line broadening and unpredictable, "erratic" chemical shifts [1].
Resolution: Perform Variable Temperature (VT) NMR to cool the sample below its coalescence temperature (
Tc
). This reduces the thermal energy, effectively "freezing" the ring into its static conformations on the NMR timescale, thereby sharpening the peaks and allowing for the distinct assignment of pseudo-axial and pseudo-equatorial protons.
Issue 2: The multiplet structures are highly convoluted, and the integration/coupling constants don't match simple first-order rules.
Root Cause: Cyclobutanes frequently present complex second-order spin systems (such as AA'BB' or AA'BB'CC'DD') due to magnetic inequivalence. Even if protons are chemically equivalent due to symmetry, they may couple differently to neighboring spins. Furthermore, the rigid backbone of the frozen cyclobutane facilitates strong long-range
4JH,H
"W-couplings" across the ring, which split the signals into highly convoluted patterns [1].
Resolution: Utilize 1D selective decoupling or 2D J-resolved spectroscopy to simplify the multiplets. Rely on established cyclobutane-specific coupling constant ranges (see Section 2) rather than standard acyclic Karplus expectations, as the dihedral angles in puckered cyclobutanes deviate significantly from idealized
sp3
geometries.
Issue 3: I have cooled the sample, and now I have twice as many peaks. How do I know which peaks belong to which conformer?
Root Cause: Below
Tc
, the slow exchange limit is reached. If the two puckered states are not symmetrically equivalent, both distinct conformers will populate the spectrum relative to their thermodynamic stability (
ΔG∘
).
Resolution: Run a 2D EXSY (Exchange Spectroscopy) experiment at a temperature just below
Tc
. EXSY cross-peaks will correlate the signals of the same proton in its different conformational states, allowing you to map the exchange network unambiguously and group the resonances by conformer [2].
Section 2: Quantitative Data Reference
Because cyclobutane dihedral angles vary with the amplitude of the ring pucker, coupling constants span a wide range. Use the following validated parameters to guide your assignments [1, 3].
Coupling Type
Notation
Range (Hz)
Structural Implication
Geminal
2J
-10.9 to -14.4
Highly dependent on adjacent
π
-systems or electronegative substituents.
Vicinal (cis)
3Jcis
4.6 to 11.5
Varies with puckering amplitude; typically larger than trans-couplings.
Vicinal (trans)
3Jtrans
2.0 to 10.7
Highly dependent on the specific dihedral angle of the puckered state.
Long-range
4JW
1.0 to 8.1
Characteristic "W-coupling" across the ring; prominent between equatorial-like protons.
Section 3: Self-Validating Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Coalescence Determination
Purpose: To freeze fluxional ring inversion and calculate the activation free energy (
ΔG‡
) of the puckering process.
Sample Preparation: Dissolve the sample in a low-freezing-point deuterated solvent (e.g.,
CD2Cl2
, freezing point -95 °C, or Toluene-
d8
).
Calibration: Calibrate the probe temperature using a standard methanol sample to ensure accurate low-temperature readings.
Acquisition Array: Setup a 1D
1H
NMR array. Start at 298 K and decrease the temperature in 10 K increments.
Monitoring Coalescence: Observe the broad signals. As the temperature drops, they will flatten into the baseline (the coalescence point,
Tc
) and then re-emerge as sharp, distinct peaks (the slow exchange limit).
Fine-Tuning: Once
Tc
is approximated, acquire spectra in 2 K increments around this region to pinpoint the exact
Tc
.
Calculation: Measure the frequency separation (
Δν
) of the two exchanging peaks at the lowest temperature. Calculate the exchange rate at coalescence:
kc=2πΔν
. Use the Eyring equation to determine
ΔG‡
.
Self-Validation Step: Re-warm the sample back to 298 K and acquire a final 1D spectrum. Compare this to the initial spectrum to definitively prove that no sample precipitation, degradation, or irreversible chemical reactions occurred during the thermal cycling.
Protocol B: 2D EXSY (NOESY) for Conformational Exchange Mapping
Purpose: To identify exchanging spins and quantify kinetic parameters in systems where ring inversion is too slow for standard 1D line-shape analysis but fast enough for magnetization transfer [2].
Temperature Selection: Set the probe temperature to a point where the exchange is in the slow-to-intermediate regime (peaks are resolved, typically 5-10 K below
Tc
).
Sequence Selection: Use a phase-sensitive 2D NOESY pulse sequence. In small molecules, NOE cross-peaks and EXSY cross-peaks can be distinguished by phase: EXSY cross-peaks have the same sign as the diagonal (positive), whereas small-molecule NOEs have the opposite sign (negative) [4].
Mixing Time (
tm
) Optimization: Set
tm
to approximate
1/k
(where
k
is the exchange rate). A typical starting point for fluxional rings is 50–200 ms.
Acquisition: Acquire the 2D spectrum with sufficient
t1
increments (e.g., 256–512) to ensure high resolution in the indirect dimension, which is vital for resolving complex cyclobutane multiplets.
Self-Validation Step: Run the experiment at two different mixing times (e.g., 50 ms and 150 ms). True exchange cross-peaks will show a linear build-up in intensity at short mixing times, validating that the signal is a result of kinetic exchange rather than an artifact or spin-diffusion.
Section 4: Frequently Asked Questions (FAQs)
Q: Why do my cyclobutane peaks disappear entirely at certain temperatures?A: This is the classic "coalescence" phenomenon. At
Tc
, the exchange rate of the ring inversion exactly matches the NMR frequency difference between the two states. The signals become so broad that they merge with the baseline noise. Cooling the sample further will resolve them into sharp peaks.
Q: Can I use standard Karplus equations to determine the stereochemistry of my cyclobutane substituents?A: No. Standard Karplus curves are parameterized for unstrained, idealized
sp3
systems (like cyclohexanes). Cyclobutanes have compressed internal bond angles (~90°) and varying puckering angles (~20-30°). You must use modified Karplus relationships specifically parameterized for cyclobutanes or rely heavily on 2D NOESY data for relative stereochemistry.
Q: How does solvent choice affect cyclobutane fluxionality?A: Solvents heavily influence the equilibrium between puckered conformers, especially if the substituents are polar. A highly polar solvent (like DMSO-
d6
) might stabilize a specific conformer with a larger dipole moment, shifting the equilibrium and drastically altering the time-averaged NMR parameters compared to a non-polar solvent (like
CDCl3
).
References
Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Mechanisms and Beyond: Elucidation of Fluxional Dynamics by Exchange NMR Spectroscopy
Source: Angewandte Chemie International Edition (PubMed)
URL: [Link]
Title: NMR Spectroscopy of Cyclobutanes
Source: Magnetic Resonance in Chemistry (Wiley Online Library)
URL: [Link]
Title: NMR Glossary: EXSY (EXchange SpectroscopY)
Source: University of Oxford NMR Facility
URL: [Link]
Optimization
Technical Support Center: Stereocontrol in Polysubstituted Cyclobutane Synthesis
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that synthesizing polysubstituted cyclobutanes is fraught with challenges—from managing the immense ring strai...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that synthesizing polysubstituted cyclobutanes is fraught with challenges—from managing the immense ring strain (~26 kcal/mol) to controlling up to four contiguous stereocenters.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the three most powerful cyclobutane synthesis paradigms: Photochemical[2+2] Cycloadditions , Pyrrolidine Ring Contractions , and Catalytic Asymmetric Transfer Hydrogenation (ATH) .
Module 1: Photochemical [2+2] Cycloadditions via Triplet Energy Transfer
FAQ: I am attempting a visible-light-driven [2+2] photocycloaddition using a chiral thioxanthone catalyst, but my enantiomeric excess (ee) is stalling below 40%. How do I suppress the racemic background reaction?
Mechanistic Causality & Troubleshooting:
Poor enantioselectivity in these systems usually stems from a failure in the pre-organization step. Pioneering work by [1] established that chiral thioxanthones act as both triplet sensitizers and hydrogen-bonding organocatalysts. The catalyst must form a hydrogen-bonded pre-covalent complex with the substrate (e.g., a quinolone) before Triplet Energy Transfer (EnT) occurs.
If you are using polar protic solvents (like Methanol or Ethanol), you are actively disrupting this critical H-bonding network, leading to unselective background EnT or direct excitation. Switch to a non-polar, non-coordinating solvent like trifluorotoluene (PhCF₃) to enforce tight substrate-catalyst binding[1].
Catalytic cycle of chiral thioxanthone-mediated [2+2] photocycloaddition.
Preparation: Flame-dry a Schlenk tube and charge with the alkene substrate (0.1 mmol) and chiral thioxanthone catalyst (10 mol%).
Atmosphere Control: Evacuate and backfill with ultra-pure Argon (3 cycles). Oxygen is a potent triplet quencher and will kill the reaction.
Solvent Addition: Add anhydrous, freeze-pump-thaw degassed trifluorotoluene (PhCF₃) to achieve a 0.025 M concentration.
Irradiation: Irradiate with a 455 nm LED at 25 °C for 1–4 hours. Maintain strict temperature control using a cooling block.
Validation Checkpoint: Monitor via ¹H NMR. The reaction is successful when the distinct alkene proton signals (typically 5.5–6.5 ppm) disappear, replaced by heavily shielded cyclobutane methine protons (2.5–4.0 ppm).
Module 2: Ring Contraction of Pyrrolidines via Iodonitrene Intermediates
FAQ: When using HTIB and ammonium carbamate to contract polysubstituted pyrrolidines, I am getting low yields of the cyclobutane and significant amounts of beta-fragmentation byproducts. How can I optimize stereoretention?
Mechanistic Causality & Troubleshooting:
This contractive synthesis, developed by [2], proceeds via electrophilic amination of the pyrrolidine to form a 1,1-diazene. Subsequent N₂ extrusion generates a singlet 1,4-biradical.
Stereoretention is entirely dependent on the kinetic race between rapid C–C bond cyclization (
kcyc
) and C–C bond rotation (
krot
). DFT studies[3] reveal that if your substrate has highly electron-donating aryl groups (e.g., 4-OMe-phenyl), the biradical is overly stabilized. This extended lifetime allows rotation, leading to epimerization or
β
-fragmentation (yielding cinnamates). To enforce stereoretention, you must use 2,2,2-trifluoroethanol (TFE) as the solvent. TFE's high ionizing power stabilizes the transition state for N₂ extrusion, while its low nucleophilicity prevents intermediate trapping[2].
Table 1: Solvent Effects on Pyrrolidine Contraction
Solvent
Additive
Yield (%)
dr
Mechanistic Observation
TFE
NH₄-Carbamate
69
>20:1
Optimal stabilization of iodonitrene; strict stereoretention.
Oxidant Addition: Portion-wise, add hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv) at 0 °C to control the initial exotherm.
Extrusion: Stir the reaction mixture at room temperature for 12 hours. Validation Checkpoint: You should observe mild effervescence (N₂ gas extrusion).
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy residual iodine(III) species, extract with EtOAc, and purify. Post-reaction IR should confirm the complete absence of the pyrrolidine N–H stretch (~3300 cm⁻¹).
Module 3: Catalytic Asymmetric Transfer Hydrogenation (ATH)
FAQ: I need to synthesize densely functionalized, all-cis cyclobutanediols from cyclobutenediones. Standard reduction methods yield epimerized trans-isomers. How do I achieve strict diastereo- and enantiocontrol?
Mechanistic Causality & Troubleshooting:
The formation of all-cis cyclobutanes is thermodynamically unfavorable. Standard hydride reductions (e.g., NaBH₄, LiAlH₄) proceed via enolate intermediates that rapidly epimerize to the more stable trans-configuration.
To bypass thermodynamics, you must rely on strict kinetic control. According to Fang et al.[4], Asymmetric Transfer Hydrogenation (ATH) using a chiral Ru(II)-TsDPEN catalyst achieves this beautifully. The transition state is highly organized: the aryl rings on the cyclobutenedione substrate engage in
π
π
stacking and steric shielding with the catalyst's chiral ligand[4]. This locks the substrate in place, ensuring that the sequence of double and triple hydrogenations occurs with absolute facial selectivity, delivering the all-cis product[5].
Table 2: ATH Catalyst and Condition Optimization [5]
Self-Validating Protocol: ATH of Cyclobutenediones
Setup: In an argon-filled glovebox, charge a pressure vial with the cyclobutenedione substrate (0.1 mmol) and the Ru(II)-TsDPEN catalyst (1–5 mol%).
Hydrogen Source: Add a degassed azeotropic mixture of HCOOH/Et₃N (5:2) (1.0 mL). Do not use isopropanol, as the reverse oxidation reaction will degrade your yield and ee.
Reaction: Seal the vial and stir at 40 °C for 24 hours.
Validation Checkpoint: Dilute with water, extract with dichloromethane, and concentrate. Check the crude ¹H NMR: ensure no over-reduction has occurred by verifying the integration of the newly formed cyclobutanol CH–OH protons against the aromatic directing groups.
References[4] Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.3c14239[5] Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.3c14239[2] Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.1c10175[3] Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02868[1] A Chiral Thioxanthone as an Organocatalyst for Enantioselective [2+2] Photocycloaddition Reactions Induced by Visible Light. Angewandte Chemie International Edition. URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201400435
Technical Support Center: Overcoming Catalyst Deactivation in Cyclobutane Synthesis
From the desk of a Senior Application Scientist Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. The synthesis of cyclobutane rings, critical motifs in...
Author: BenchChem Technical Support Team. Date: March 2026
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. The synthesis of cyclobutane rings, critical motifs in pharmaceuticals and complex natural products, is often a sophisticated process where catalyst performance is paramount.[1][2] One of the most significant hurdles in achieving efficient and reproducible cyclobutane synthesis is catalyst deactivation.
This guide is designed to provide you with direct, actionable insights into troubleshooting and overcoming common catalyst deactivation issues. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions regarding catalyst stability in cyclobutane synthesis.
Q1: What are the primary mechanisms of catalyst deactivation I should be aware of?A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In the context of cyclobutane synthesis, which often employs sensitive transition-metal complexes or heterogeneous systems, deactivation typically falls into three major categories: chemical, thermal, and mechanical.[3]
Chemical Deactivation (Poisoning & Oxidation): This occurs when impurities in the reaction mixture, such as oxygen, water, or basic compounds, bind to the active sites of the catalyst, rendering them inactive.[3][4] For catalysts utilizing phosphine ligands, oxidation to phosphine oxide is a common and irreversible deactivation pathway.[5]
Thermal Deactivation (Sintering): At elevated temperatures, fine catalyst particles on a support can agglomerate into larger ones.[6][7] This process, known as sintering, drastically reduces the active surface area of the catalyst, leading to a significant drop in reaction rate.[6]
Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of carbonaceous materials (coke) or other byproducts onto the catalyst surface and within its pores.[7][8] This blockage prevents substrates from reaching the active sites.[9]
Q2: My reaction has stalled before reaching full conversion. How can I confirm that catalyst deactivation is the culprit?A2: Differentiating between deactivation and other issues (e.g., equilibrium limitations, substrate decomposition) is key. Look for these indicators:
Visual Changes: For homogeneous catalysts, a change in color or the formation of a precipitate (like palladium black) often signals catalyst decomposition or agglomeration.[5] A healthy reaction should typically remain homogeneous.
Reaction Profile Monitoring: If you are monitoring the reaction kinetically (e.g., by UPLC or GC), a sharp initial rate followed by a plateau far from completion is a classic sign of catalyst "death."
Spiking Experiment: A powerful diagnostic tool is to add a second charge of fresh catalyst to the stalled reaction. If the reaction restarts, it strongly implies the initial catalyst charge was deactivated. If it does not, the issue may lie with substrate instability or product inhibition.
Q3: Can my choice of solvent impact catalyst stability?A3: Absolutely. The solvent is not merely a medium but an active participant in the catalytic cycle.
Purity: Solvents must be rigorously purified and degassed. Trace impurities like water or oxygen are detrimental to many air-sensitive catalysts.[4] For instance, water can lead to the formation of inactive metal-hydroxo species with some rhodium-BINAP systems.[5]
Polarity: Solvent polarity can influence the stability of catalytic intermediates and transition states.[10] In some cases, a change in solvent can dramatically alter selectivity or prevent deactivation pathways.
Coordinating Ability: Strongly coordinating solvents can sometimes compete with the substrate for binding to the metal center, inhibiting catalysis or, in some cases, stabilizing the catalyst against decomposition.
Part 2: Troubleshooting Guide: A Problem-and-Solution Approach
This section provides direct answers to specific experimental problems.
Issue 1: Rapid Loss of Activity in Homogeneous [2+2] Cycloadditions (e.g., using Ru, Rh, Ni Catalysts)
You Observe: The reaction starts quickly but stops within minutes or a few hours, with significant starting material remaining.
Probable Cause A: Catalyst Poisoning by Impurities
Causality: Many transition metal catalysts are sensitive to functional groups that can act as strong ligands or poisons. Basic impurities like amines can deprotonate and decompose active metathesis catalysts.[4] Acetylenic impurities in olefin starting materials are notorious poisons for many ruthenium and rhodium catalysts.
Troubleshooting Steps:
Reagent Purification: Repurify your olefin substrates by passing them through a plug of activated basic alumina to remove polar impurities. If applicable, recrystallize solid starting materials.[4]
Solvent Purity: Use freshly distilled, degassed solvent from a reliable source. Heating a solvent to reflux and then cooling under an inert atmosphere is a highly effective degassing method.[4]
Inert Atmosphere: Ensure your entire experimental setup is rigorously free of air and moisture. Use Schlenk line or glovebox techniques for handling the catalyst and setting up the reaction.
Probable Cause B: Formation of Inactive Catalyst Species
Causality: During olefin metathesis reactions, decomposition of the primary ruthenium catalyst can form ruthenium hydride species.[4] These hydrides are not competent for metathesis but are highly active for olefin isomerization, a detrimental side reaction that consumes starting material and complicates purification.[11]
Troubleshooting Steps:
Introduce an Additive: Additives can be used to quench these unwanted hydride species. Mildly acidic reagents like acetic acid or quinone-based compounds (e.g., 1,4-benzoquinone) have been shown to suppress isomerization without significantly inhibiting the desired metathesis activity.[11][12]
Optimize Temperature: Olefin isomerization is often more prevalent at higher temperatures. Running the reaction at a lower temperature can sometimes prevent the side reaction and preserve the catalyst's primary function.[4]
Consider Co-catalysts: In some systems, a co-catalyst can prevent deactivation. For instance, in certain Rh-catalyzed cycloadditions, ZnCl₂ has been shown to prevent deactivation by facilitating the in-situ generation of the active cationic Rh species.[13][14]
Issue 2: Declining Performance of a Heterogeneous Catalyst
You Observe: In a flow reactor or over multiple batch cycles, the catalyst shows a gradual but steady decrease in conversion rate and/or selectivity.
Probable Cause A: Thermal Deactivation (Sintering)
Causality: Heterogeneous catalysts, especially those involving supported nanoparticles, rely on a high surface-area-to-volume ratio. At the high temperatures often required for gas-phase or liquid-phase cycloadditions, the metal nanoparticles can migrate on the support surface and coalesce, a process known as sintering.[6][15] This reduces the number of available active sites.
Troubleshooting Steps:
Temperature Optimization: Determine the minimum temperature required for an acceptable reaction rate. Operating under unnecessarily harsh conditions accelerates sintering.[15]
Catalyst Support Selection: The interaction between the metal and the support material plays a crucial role.[6] Consider screening catalysts with different supports (e.g., Al₂O₃, SiO₂, TiO₂, carbon) as some may offer stronger metal-support interactions that inhibit particle migration.
Periodic Regeneration: If sintering is unavoidable, a regeneration cycle may be necessary (see protocol below).
Probable Cause B: Fouling by Coke Deposition
Causality: In reactions involving hydrocarbons at elevated temperatures, side reactions like dehydrogenation and polymerization can form heavy, carbon-rich deposits (coke) on the catalyst surface.[7] This physically blocks the pores and active sites.[16]
Troubleshooting Steps:
Modify Operating Conditions: Lowering the reaction temperature or partial pressure of the hydrocarbon reactant can reduce the rate of coke formation.[7]
Introduce Hydrogen: In some processes, co-feeding a small amount of hydrogen can help to hydrogenate coke precursors and keep the catalyst surface clean.
Regeneration by Calcination: The most common method to remove coke is a controlled burn-off with air or a dilute oxygen stream. This must be done carefully to avoid excessive temperatures that could cause severe sintering.[7][17]
Part 3: Proactive Strategies for Preventing Deactivation
A proactive approach focused on prevention is always more efficient than reactive troubleshooting.
Deactivation Mechanism
Key Indicators
Proactive Prevention & Mitigation Strategies
Poisoning
Sudden, sharp drop in activity.
Substrate/Solvent Purification: Rigorously purify all reagents. Use of scavenger resins or filtration through activated alumina/carbon can be effective.[4]
Oxidation
Color change (for homogeneous catalysts); loss of selectivity in asymmetric catalysis.
Inert Atmosphere: Strictly employ Schlenk or glovebox techniques for air-sensitive systems.[5] Use freshly degassed solvents.
Sintering
Gradual loss of activity in heterogeneous systems at high temperatures.
Temperature Control: Operate at the lowest feasible temperature.[6] Support Selection: Choose a support with strong metal-support interactions.
Coking / Fouling
Increased pressure drop in flow systems; visible deposits on catalyst.
Condition Optimization: Adjust temperature, pressure, and feed composition to disfavor coke-forming side reactions.[7] Regeneration: Implement a planned regeneration cycle.
Inactive Species Formation
Appearance of side products (e.g., isomerized olefins).
Use of Additives: Incorporate additives like 1,4-benzoquinone or acetic acid to scavenge detrimental species like metal hydrides.[11][12]
Part 4: Visualizations & Diagrams
Troubleshooting Workflow for Catalyst Deactivation
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Major Catalyst Deactivation Pathways
Caption: The three primary mechanisms of catalyst deactivation.
Part 5: Experimental Protocol
Regeneration of a Coked Heterogeneous Catalyst via Controlled Calcination
This protocol provides a general workflow for removing carbonaceous deposits (coke) from a supported metal catalyst. Caution: This procedure involves high temperatures and potentially exothermic reactions. Always perform in a well-ventilated fume hood or dedicated reactor setup.
Objective: To restore catalytic activity by selectively burning off coke deposits without causing thermal damage (sintering) to the catalyst itself.
Materials:
Coked (spent) catalyst
Tube furnace with temperature controller
Quartz or ceramic reactor tube
Mass flow controllers for nitrogen (N₂) and air
Gas analysis equipment (e.g., Mass Spectrometer or IR) to monitor off-gas (CO, CO₂) is highly recommended for process optimization.
Methodology:
Loading: Load a known mass of the spent catalyst into the reactor tube, ensuring it forms a packed but not overly dense bed.
Inert Purge: Place the tube in the furnace. Begin purging the system with a steady flow of inert gas (N₂, ~50-100 mL/min) to remove any residual reactants and air.
Heating: While under the N₂ purge, slowly ramp the temperature to the target calcination temperature. A typical starting point is 350-450°C. The optimal temperature depends on the stability of your catalyst and the nature of the coke. A slow ramp rate (~2-5°C/min) is crucial.
Oxidative Treatment: Once the target temperature is stable, slowly introduce a dilute stream of air into the nitrogen flow. Start with a very low concentration (e.g., 1-2% O₂ in N₂). The combustion of coke is exothermic; a low oxygen concentration prevents a rapid temperature spike that would sinter the catalyst.[7]
Monitoring: Monitor the furnace temperature and the off-gas composition. An increase in CO₂ and CO concentration indicates that coke is being burned off. Adjust the air/N₂ ratio to maintain a controlled temperature rise (ideally < 20°C above the setpoint).
Hold and Completion: Continue the oxidative treatment until the CO₂/CO levels in the off-gas return to baseline, indicating that all accessible coke has been removed. This can take several hours.
Cool Down: Once regeneration is complete, switch off the air supply and cool the furnace down to room temperature under a continuous N₂ purge.
Post-Characterization (Self-Validation): Before reusing the catalyst, it is best practice to characterize it. Techniques like BET surface area analysis can confirm if the porous structure has been restored and can provide evidence of any sintering that may have occurred.[3]
References
Benchchem. The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide.
Benchchem. Strategies for controlling stereochemistry in cyclobutane synthesis.
Organic Chemistry Portal. Cyclobutane synthesis.
ResearchGate. Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis | Request PDF.
PMC. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives.
ACS Publications. Dual Activation Strategy to Achieve C–C Cleavage of Cyclobutanes: Development and Mechanism of Rh and Zn Cocatalyzed [4 + 2] Cycloaddition of Yne-Vinylcyclobutanones | Journal of the American Chemical Society.
Benchchem. Technical Support Center: Optimizing Cyclobutane Synthesis.
RSC Publishing. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers.
Anderson's Process Solutions. Metathesis catalysts and reducing olefin isomerization.
OALib. Sintering process and catalysis.
Organic Chemistry Portal. Cyclobutene synthesis.
ACS Publications. Dual Activation Strategy to Achieve C–C Cleavage of Cyclobutanes: Development and Mechanism of Rh and Zn Cocatalyzed [4 + 2] Cycloaddition of Yne-Vinylcyclobutanones.
Organic Chemistry Portal. Prevention of Undesirable Isomerization during Olefin Metathesis.
ACS Publications. Activation and Reactivity of Vinylcyclobutane with Phosphine Nickel Catalysts.
ResearchGate. Prevention of Undesirable Isomerization During Olefin Metathesis. | Request PDF.
Intertek. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
RSC Publishing. Heterogeneous alkane dehydrogenation catalysts investigated via a surface organometallic chemistry approach.
ChemRxiv. Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes.
PubMed. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference.
ResearchGate. Fouling (coking) deactivation of catalysts: (a) Coke accumulation on.
ACS Publications. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.
ResearchGate. Coking of Catalysts: Mechanisms, Models, and Influence.
MDPI. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference.
PMC. Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
Corrosionpedia. Carbonaceous Deposit Fouling of Process Reactors.
PMC. Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review.
SilcoTek. How To Prevent Fouling and Coking In Analytical and Processes.
PMC. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes.
ResearchGate. (PDF) Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference.
Benchchem. Technical Support Center: Understanding Catalyst Deactivation in BINAM Catalytic Cycles.
MDPI. Special Issue on Catalyst Deactivation and Regeneration.
Sigma-Aldrich. Metathesis Application Guide.
Patsnap Eureka. Troubleshooting low catalyst activity in reforming units.
PubMed. Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.
troubleshooting scale-up issues for aminocyclobutane production
Welcome to the Aminocyclobutane Scale-Up Support Center. As a Senior Application Scientist, I have compiled these field-proven troubleshooting guides and standard operating procedures (SOPs) to address the unique thermod...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Aminocyclobutane Scale-Up Support Center. As a Senior Application Scientist, I have compiled these field-proven troubleshooting guides and standard operating procedures (SOPs) to address the unique thermodynamic and kinetic challenges—specifically the ~26 kcal/mol ring strain—associated with cyclobutane synthesis. This guide is designed to help researchers and drug development professionals transition from milligram-scale discovery to robust, multi-gram, and kilogram production.
Pathway Logic & Mechanistic Overview
The synthesis of aminocyclobutanes typically relies on three primary pathways, each presenting distinct scale-up risks. The diagram below maps these workflows and their associated bottlenecks.
Fig 1: Primary synthetic pathways for aminocyclobutane and associated scale-up risks.
Troubleshooting FAQs
Q1: We are experiencing severe thermal degradation and ring-opening during the batch Hofmann rearrangement of cyclobutanecarboxamide at the 500g scale. How do we prevent this?
Causality: The cyclobutane ring possesses significant angle strain (~26 kcal/mol). Traditional Hofmann rearrangements using NaOCl/NaOH are highly exothermic. In batch reactors >100g, poor surface-area-to-volume ratios lead to localized hot spots. This thermal stress triggers homolytic cleavage or thermal ring-opening, destroying the cyclobutane core.
Solution: Transition away from harsh hypochlorite conditions. Utilize hypervalent iodine reagents like PIFA (phenyliodine(III) bis(trifluoroacetate)) in an acetonitrile/water mixture, which allows the rearrangement to proceed under much milder conditions ()[1]. Alternatively, transition the traditional route to a continuous flow reactor to manage the exotherm.
Q2: When utilizing electrochemical oxidative enolate cyclization to form the cyclobutane core, our batch yields drop from 85% to 40% upon scaling beyond 10 grams. Why?
Causality: Scaling up electrochemical transformations in batch reactors suffers from uneven current/potential distribution, poor mass transfer, and increased electrical resistance. This resistance leads to severe ohmic heating, which degrades the sensitive cyclobutane intermediate.
Solution: Convert the process to a continuous flow electrochemical cell. By minimizing the inter-electrode gap in a flow microreactor, electrical resistance drops significantly (operating at 6–8 V). This keeps the reaction temperature strictly <27 °C, preventing thermal degradation and allowing >100g per run with consistent 85% yields ()[2][3].
Q3: We are synthesizing donor-acceptor aminocyclobutane monoesters via substitution of 1-bromocyclobutane. The reaction stalls at 60% conversion. How can we drive this to completion on a multi-gram scale?
Causality: Nucleophilic substitution on cyclobutanes is notoriously sluggish. Forcing the carbon atom through an
sp2
-hybridized transition state during an
SN2
process increases the already high ring strain, creating a massive kinetic barrier.
Solution: Employ DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base/additive in dry DMF at elevated temperatures (120 °C). The bulky nature of DBU prevents competitive nucleophilic attack by the base itself, while its strong basicity facilitates the substitution. This methodology has been validated up to an 18 mmol (3.8 g) scale with consistent 68–74% yields ()[4][5].
Quantitative Process Parameters
To assist in your reactor design and safety assessments, the following table summarizes the quantitative parameters and limitations of the primary scale-up routes.
Parameter
Batch Hofmann Rearrangement
Flow Electrochemical Cyclization
Aza-Michael Substitution
Target Intermediate
Aminocyclobutane
Cyclobutane Core (Energetics)
Aminocyclobutane Monoesters
Max Validated Scale
~10 g (Batch limits)
>100 g (Continuous Flow)
~3.8 g (18 mmol)
Typical Yield
60–80%
85%
68–74%
Reaction Temperature
0 °C to 80 °C (Exothermic)
< 27 °C (Highly controlled)
120 °C
Key Scale-Up Barrier
Thermal runaway, Ring opening
Ohmic heating, Mass transfer
Steric hindrance, Ring strain
Primary Mitigation
Use PIFA or Flow reactors
Micro-gap flow cell (6–8 V)
DBU additive in dry DMF
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process control (IPC) criteria are met.
Objective: Scale-up of oxidative enolate cyclization to form the cyclobutane core while avoiding ohmic heating ()[3].
Step 1 (Preparation): Prepare a 100 g/L solution of the linear tetracarboxylate precursor in Methanol, utilizing NaI as the supporting electrolyte.
Step 2 (Priming): Prime the continuous flow electrochemical reactor (equipped with stainless steel (+)/(-) electrodes) with pure MeOH to establish a baseline system pressure and verify seal integrity.
Step 3 (Execution): Pump the reagent stream at a flow rate calibrated to achieve a residence time that delivers a constant current of 2.5 A (Current Density: 137 A/m²).
Step 4 (Self-Validation/IPC): Continuously monitor the cell voltage. The highly controlled inter-electrode gap must maintain resistance such that voltage remains between 6 to 8 V .
Troubleshooting: A sudden voltage spike (>8.5 V) indicates electrode passivation or salt precipitation. If triggered, immediately switch the system to a pure methanol flush until the baseline is restored.
Step 5 (Thermal Control): Monitor the reactor surface temperature; it must remain <27 °C to prevent ring degradation.
Step 6 (Purification): Pass the crude effluent directly through an inline silica gel plug to remove inorganic salts and polar byproducts.
Protocol B: Scalable Hofmann Rearrangement using PIFA (Gram Scale)
Objective: Conversion of cyclobutanecarboxamide to aminocyclobutane without the use of hazardous azides or highly exothermic hypochlorite ()[1].
Step 1 (Preparation): Dissolve the cyclobutanecarboxamide precursor (1.0 equiv) in a 1:1 mixture of acetonitrile and water (10 mL/mmol) in a jacketed reactor cooled to 0 °C. Ensure complete dissolution; suspensions will cause localized concentration spikes of the reactive intermediate.
Step 2 (Execution): Add PIFA (1.2 equiv) portion-wise over 30 minutes to control the mild exotherm.
Step 3 (Self-Validation/IPC): Monitor the reaction via inline ReactIR. The reaction is proceeding correctly when the amide carbonyl stretch (~1680 cm⁻¹) diminishes and a transient isocyanate peak (~2260 cm⁻¹) appears. The complete disappearance of the 2260 cm⁻¹ peak confirms that hydrolysis to the amine is finished.
Step 4 (Quench): Once the isocyanate peak is absent, quench the reaction with 10% aqueous
Na2S2O3
to neutralize any residual oxidant.
Step 5 (Workup & Validation): Adjust the pH to 12 using 2M NaOH to free-base the aminocyclobutane.
Validation: The amine must separate as a distinct organic phase. If the phase boundary is indistinct, saturate the aqueous layer with NaCl (salting out) to force separation.
Step 6 (Isolation): Extract with MTBE, dry over anhydrous
K2CO3
, and concentrate under reduced pressure. (Caution: Aminocyclobutanes can be volatile; keep the water bath temperature <30 °C during concentration).
References
Chen, L., Barton, L. M., et al. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development. Available at:[Link]
Waser, J., et al. (2022). Donor-Acceptor Aminocyclobutane Monoesters: Synthesis and Silylium-Catalyzed (4+2) Annulation with Indoles. Angewandte Chemie International Edition. Available at:[Link]
Aitken, D. J., et al. (2017). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry. Available at:[Link]
Technical Support Center: Stability & Storage Optimization for Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate .
This active pharmaceutical ingredient (API) presents a dual-stability challenge: an electron-rich aniline moiety that is highly susceptible to auto-oxidation, and a methyl ester group vulnerable to hydrolysis. Below, we provide mechanistic troubleshooting, self-validating protocols, and long-term stabilization strategies to ensure the integrity of your experimental workflows.
Visualizing the Degradation Pathways
To effectively stabilize the molecule, we must first understand how it degrades. The diagram below illustrates the two primary degradation routes competing during improper storage.
Caption: Logical relationship of the primary degradation pathways for the free base API.
Section 1: Troubleshooting Aniline Oxidation (The "Browning" Issue)
Q: My batch of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate turned from an off-white powder to a dark brown resin over two months. What happened?
A: Your sample has undergone radical-mediated auto-oxidation.
Mechanistic Insight (Causality): The lone pair of electrons on the free amine nitrogen delocalizes into the aromatic ring. This makes the phenyl ring highly electron-rich, drastically lowering the activation energy for oxidation when exposed to atmospheric oxygen and ambient light. This process forms highly colored quinone-imines and polymeric impurities[1]. Because this reaction is often autocatalytic, even a small amount of initial degradation will accelerate the ruin of the entire batch.
Q: How can I salvage the degraded batch and prevent this from happening again?
A: You must first strip away the polymeric impurities using flash chromatography (a short silica pad is usually sufficient to trap the polar quinone-imines). Once purified, you must implement a strict, self-validating inert storage workflow.
Every step in this protocol contains a built-in validation check to ensure system integrity.
Purity Verification: Analyze the freshly salvaged batch via HPLC.
Validation Check: Purity must be >99.0%. If trace oxidation products remain, they will act as radical initiators and catalyze further degradation. Do not store; re-purify.
Lyophilization: Dissolve the API in a minimal amount of LC-MS grade acetonitrile/water and lyophilize overnight.
Validation Check: The resulting powder must be completely free-flowing. Clumping indicates residual solvent/moisture.
Repackaging: Transfer the dry powder into amber glass vials to block UV/Vis light, which initiates radical formation[1].
Inert Gas Backfill: Purge the vial headspace with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the powder).
Validation Check: Use a positive-pressure Argon line with a bubbler. The visual displacement of oil in the bubbler confirms active gas flow and oxygen displacement.
Seal and Store: Cap tightly with PTFE-lined septa and store at -20°C.
Caption: Step-by-step experimental workflow for the inert storage of moisture-sensitive APIs.
Section 2: Mitigating Ester Hydrolysis (The "Moisture" Issue)
Q: The color of my API is perfectly fine, but my HPLC assay shows a 15% drop in purity with a new polar peak emerging. What is this degradation product?
A: You are observing the hydrolysis of the methyl ester.
Mechanistic Insight (Causality): The methyl ester group is an electrophilic center. Trace water acts as a nucleophile, attacking the carbonyl carbon and cleaving the ester bond to yield 1-(4-aminophenyl)cyclobutane-1-carboxylic acid and methanol[2].
The Culprit: This is almost always caused by freeze-thaw condensation. When a -20°C vial is opened immediately in a humid laboratory, ambient moisture instantly condenses on the cold API powder. Over multiple uses, this accumulated water drives hydrolysis[3].
Q: How do I completely eliminate moisture during long-term storage and daily use?
A: Never store your primary bulk batch in a single vial.
Aliquoting: Divide the bulk API into single-use aliquots (e.g., 5 mg per vial) prior to lyophilization.
Desiccant Co-Storage: Store the sealed aliquots inside a secondary container (like a vacuum desiccator or a sealed Mylar bag) containing indicating silica gel[3].
Temperature Acclimation (Critical): Before opening an aliquot, remove it from the -20°C freezer and let it sit at room temperature for at least 30 minutes. Validation Check: The indicating silica gel in the secondary container must remain blue; if it turns pink, the moisture barrier has failed and the batch is compromised.
Section 3: The Ultimate Fix: Salt Formation
Q: Is there a structural modification that can permanently stabilize both the aniline and the ester for bulk storage without altering the core pharmacophore?
A: Yes. Converting the free base to its hydrochloride (HCl) salt is the gold standard for stabilizing anilines in pharmaceutical development[4].
Mechanistic Insight (Causality): By reacting the free base with anhydrous HCl, the amine lone pair is protonated to form an ammonium cation (-NH₃⁺). This completely removes the electron-donating effect, rendering the aromatic ring electron-poor and effectively shutting down the oxidative degradation pathway[5]. Furthermore, the crystalline salt form is significantly less hygroscopic and lowers the microenvironmental pH, which stabilizes the ester against base-catalyzed hydrolysis[5].
Quantitative Data: Free Base vs. HCl Salt
Stability Metric
Free Base (Standard Storage)
HCl Salt (Optimized Storage)
Appearance (6 months, 25°C, Air)
Dark brown resin
Off-white crystalline powder
Purity (HPLC, 6 months, -20°C)
~92% (Significant degradation)
>99.5% (Highly stable)
Aqueous Solubility
Low
High (approx. 10-15x increase)
Oxidation Susceptibility
High (Radical-mediated)
Negligible (Protonated amine)
Optimal Storage Temp
-80°C (Strictly inert)
-20°C to 4°C (Standard desiccation)
Protocol 2: Synthesis of the Hydrochloride Salt
Caption: Chemical transformation workflow for stabilizing the API via hydrochloride salt formation.
Step-by-Step Methodology:
Dissolution: Dissolve the purified free base in anhydrous diethyl ether (or 1,4-dioxane) under a nitrogen atmosphere.
Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to 0°C. (Cooling prevents exothermic side reactions).
Acid Addition: Slowly add 1.05 equivalents of anhydrous HCl (e.g., 2M solution in diethyl ether) dropwise while stirring vigorously.
Validation Check: A white precipitate (the HCl salt) will begin forming immediately upon addition, validating the protonation event.
Isolation: Stir for 30 minutes, then filter the precipitate under a nitrogen blanket using a Schlenk frit to avoid moisture ingress.
Washing & Drying: Wash the filter cake with cold anhydrous ether and dry under high vacuum for 12 hours. The resulting salt can be safely stored at 4°C with standard desiccation.
References
[1] Storage and stability issues of ortho-alkenyl anilines. Benchchem. 1
[2] Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. 2
[3] The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. 3
[5] Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. 5
[4] o-Nitrotoluene and o-Toluidine Hydrochloride. National Toxicology Program (NIH). 4
Technical Support Center: Method Refinement for Consistent Batch-to-Batch LNP Synthesis
Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) Formulation. Achieving batch-to-batch consistency in microfluidic LNP synthesis is a complex thermodynamic and kinetic challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) Formulation. Achieving batch-to-batch consistency in microfluidic LNP synthesis is a complex thermodynamic and kinetic challenge. This guide is designed for researchers and drug development professionals to troubleshoot critical quality attribute (CQA) deviations, understand the mechanistic causality behind formulation failures, and implement self-validating experimental workflows.
Quantitative Process Parameters & CQA Targets
To establish a baseline for consistency, your microfluidic synthesis parameters must be tightly controlled. The table below summarizes the critical process parameters and their mechanistic impact on the final LNP product.
Process Parameter / CQA
Optimal Target Range
Mechanistic Impact on Synthesis
Corrective Action for Out-of-Spec (OOS)
Total Flow Rate (TFR)
10 – 20 mL/min
Dictates mixing speed and lipid nucleation kinetics.
Increase pump speed; check microchannels for lipid fouling.
Flow Rate Ratio (FRR)
3:1 (Aqueous:Organic)
Controls final ethanol concentration and particle size.
Determines the therapeutic payload delivered to the cytosol.
Optimize N/P ratio (typically 3 to 8); verify lipid integrity.
Troubleshooting Guide & FAQs
Q1: Why is my Polydispersity Index (PDI) fluctuating >0.20 between batches despite using the exact same lipid ratios?Causality & Fix: PDI fluctuations in microfluidic synthesis are primarily driven by inconsistent mixing kinetics and non-uniform ethanol dilution[1]. When the Total Flow Rate (TFR) drops or pump pulsation occurs, the transition time of lipids from the ethanol phase to the aqueous phase increases. This slow, uneven nucleation leads to heterogeneous particle growth.
Ensure your microfluidic pumps are entirely pulsation-free. While a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) is standard, if PDI drifts, verify that the fluidic resistors in your microfluidic chip are not partially clogged, which alters the local FRR and disrupts laminar flow 2[2]. Furthermore, PEG-lipid concentration is critical; formulations with <1.5 mol% PEG often exhibit high PDI due to insufficient steric stabilization during self-assembly 1[1].
Q2: My encapsulation efficiency (EE%) is dropping below 80% during scale-up. How do I maintain >90% EE% consistently?Causality & Fix: Encapsulation efficiency is strictly governed by the electrostatic interaction between the negatively charged mRNA and the protonated ionizable lipid (e.g., DLin-MC3-DMA) 3[3]. During scale-up, holding times often increase. If the LNP suspension remains in the acidic ethanol mixture (pH ~4.0, 25% ethanol) for too long before downstream buffer exchange, the mRNA can prematurely release or degrade, and particles may aggregate or fuse 4[4].
Implement an in-line dilution step immediately after the microfluidic mixer. Dilute the effluent continuously with a neutral buffer (e.g., PBS, pH 7.4) to drop the ethanol concentration below 10% and neutralize the pH. This rapidly "locks" the LNP structure, trapping the mRNA inside 5[5]. Always verify EE% using a RiboGreen assay for each batch .
Q3: I am observing a particle size drift (e.g., from 80 nm to 120 nm) over continuous production runs. What is the root cause?Causality & Fix: Particle size drift during continuous microfluidic production is usually a symptom of temperature variations or lipid degradation (hydrolysis/oxidation) over time 4[4]. The self-assembly of LNPs is a thermodynamically driven process; as the ambient or system temperature fluctuates, the lipid diffusion rate in ethanol changes, altering the critical aggregation number.
Maintain strict temperature control (e.g., 25°C) across all syringe pumps and microfluidic chips. Furthermore, ensure your lipid stock solutions are freshly prepared, as unsaturated lipids are prone to oxidative degradation, which fundamentally alters their packing parameter and increases the resulting LNP size[4].
To ensure trustworthiness and reproducibility, do not proceed to the next step unless the validation check of the current step is passed.
Step 1: Organic Phase Preparation
Action: Dissolve the lipid mixture (Ionizable lipid : DSPC : Cholesterol : PEG-lipid at a 50:10:38.5:1.5 molar ratio) in absolute ethanol to a final total lipid concentration of 12.5 mM.
Validation Check: Visually inspect the solution against a dark background. The solution must be completely clear. Any turbidity indicates incomplete dissolution; if observed, gently warm to 37°C and vortex until clear.
Step 2: Aqueous Phase Preparation
Action: Dilute the mRNA in 50 mM citrate buffer to achieve an N/P ratio of 6 (amine groups on the ionizable lipid to phosphate groups on the mRNA backbone).
Validation Check: Measure the pH of the buffer immediately prior to mixing. It must read exactly 4.0 ± 0.1 to guarantee the ionizable lipids will be fully protonated upon mixing.
Step 3: Microfluidic Mixing
Action: Load both phases into pulsation-free syringe pumps. Set the FRR to 3:1 (Aqueous:Organic) and the TFR to 12 mL/min. Initiate the flow through the microfluidic cartridge.
Validation Check: Monitor the in-line pressure sensors. The pressure must remain stable (± 5%). Pulsation indicates air bubbles or micro-clogs, which will ruin the PDI.
Step 4: In-Line Quenching (Critical for Scale-Up)
Action: Direct the microfluidic chip outlet directly into a secondary T-junction mixer, introducing 1x PBS (pH 7.4) at a flow rate of 24 mL/min.
Validation Check: Extract a 1 mL aliquot post-quench and measure the pH. It must be ≥ 7.0 to confirm the LNP structure is locked and the ionizable lipid is neutralized.
Step 5: Buffer Exchange and Concentration
Action: Transfer the quenched LNP suspension to a Tangential Flow Filtration (TFF) system (100 kDa MWCO) to remove residual ethanol and unencapsulated mRNA.
Validation Check: Measure the final ethanol concentration (must be < 1% v/v).
Step 6: Final CQA Release Testing
Action: Perform Dynamic Light Scattering (DLS) and a RiboGreen assay.
Validation Check: Batch passes only if Size = 70–100 nm, PDI < 0.20, and EE% > 90%.
LNP Synthesis & Validation Workflow
Caption: Microfluidic LNP Synthesis and Self-Validating Quality Control Workflow.
References
Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability; and Labeling Documentation
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
Automated and Parallelized Microfluidic Generation of Large and Precisely Defined Lipid Nanoparticle Libraries
Source: ACS Nano - ACS Publications
URL:[Link]
LNP and liposomes characterization guidelines
Source: Inside Therapeutics
URL:[Link]
A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient
Source: PMC (National Institutes of Health)
URL:[Link]
Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs
Source: Helix Biotech
URL:[Link]
addressing variability in biological assay results with cyclobutane compounds
Welcome to the Technical Support Center for Cyclobutane-Mediated Assay Variability . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Cyclobutane-Mediated Assay Variability . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve erratic biological assay data associated with cyclobutane-containing small molecules.
The cyclobutane ring is a highly valuable, three-dimensional (3D) structural motif used to restrict conformation, improve metabolic stability, and act as a bioisostere for groups like tert-butyl[1][2]. However, its unique physicochemical properties—specifically its high ring strain and puckered geometry—can introduce unexpected variables into biochemical and cell-based assays. This guide provides field-proven, self-validating protocols to identify and neutralize these artifacts.
Section 1: Frequently Asked Questions (FAQs) - The Root Causes
Q1: Why do my cyclobutane-containing drug candidates show high replicate variability and non-sigmoidal dose-response curves compared to planar analogs?A1: This is a classic hallmark of colloidal aggregation . Cyclobutanes are often incorporated to increase the 3D character (sp³ fraction) of a molecule, which generally disrupts crystal packing and improves kinetic solubility[3]. However, replacing a group like tert-butyl with a CF₃-cyclobutane can increase the lipophilicity (log D) by approximately 0.5 units[1]. In aqueous assay buffers, these lipophilic, puckered molecules can spontaneously self-assemble into soluble nano-entities (colloids) when their concentration exceeds the Critical Aggregation Concentration (CAC)[4]. These colloids non-specifically sequester and denature assay proteins, leading to false-positive inhibition and extreme well-to-well variability[5][6].
Q2: I am observing a time-dependent loss of target inhibition. Could the cyclobutane ring be degrading in the assay buffer?A2: Yes. The cyclobutane ring possesses a high strain energy of 26.3 kcal/mol, driven by torsional strain and elongated C-C bond lengths (~1.56 Å)[2][3]. While generally more stable than cyclopropanes, highly functionalized cyclobutanes (especially oxygenated variants like oxetanes or those adjacent to electron-withdrawing groups) can undergo ring-opening or decomposition under specific pH, temperature, or nucleophilic conditions[7][8]. If your compound acts as an unintended electrophile, it may covalently react with assay components (e.g., glutathione or reducing agents like DTT) rather than your target.
Q3: How does stereochemistry impact assay reproducibility for these compounds?A3: Cyclobutanes often exist as cis and trans isomers. Because the puckered ring constantly flips to relieve 1,3-diaxial interactions, the spatial projection of your pharmacophores is highly dependent on diastereomeric purity[9][10]. If your DMSO stock contains an uncharacterized mixture of cis/trans isomers, batch-to-batch variability will be rampant.
Section 2: Quantitative Physicochemical Data
To troubleshoot effectively, you must understand the physical parameters driving your compound's behavior. The table below summarizes how the fundamental properties of strained rings dictate assay performance[2][3].
Property
Cyclopropane
Cyclobutane
Cyclopentane
Impact on Biological Assay Behavior
Strain Energy
28.1 kcal/mol
26.3 kcal/mol
7.1 kcal/mol
High strain increases the risk of ring-opening or reactivity with assay nucleophiles (e.g., DTT, biological thiols).
C-C Bond Length
1.51 Å
1.56 Å
1.54 Å
Longer bonds in cyclobutane alter the spatial trajectory of substituents, affecting target engagement and off-target binding.
Conformation
Planar
Puckered (88° angle)
Envelope
Puckering disrupts planarity, altering solubility and exposing hydrophobic faces that drive colloidal aggregation.
Lipophilicity (log D)
Baseline
+ ~0.5 units (vs t-Bu)
Variable
Increased lipophilicity lowers the Critical Aggregation Concentration (CAC) in aqueous buffers.
Section 3: Diagnostic Workflows and Methodologies
To establish a self-validating system , every troubleshooting experiment must contain internal controls that definitively prove or disprove the artifact.
Colloidal aggregates are sensitive to non-ionic detergents. If your cyclobutane compound is forming colloids, adding a trace amount of detergent will disrupt the aggregates and abolish the false-positive signal[6].
Preparation: Prepare a 2-fold serial dilution of your cyclobutane compound in 100% DMSO.
Buffer Setup: Prepare two identical sets of aqueous assay buffers.
Buffer A: Standard assay buffer.
Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20[6].
Pre-Incubation: Transfer the compound dilutions to the assay plates containing Buffer A and Buffer B. Add the target protein and pre-incubate for 15 minutes. (Causality: Aggregates take time to form and sequester proteins; pre-incubation maximizes the artifact if present).
Initiation & Readout: Add the substrate/fluorophore to initiate the reaction. Read the plate using orthogonal detection modes if possible (e.g., absorbance and fluorescence) to rule out optical interference[11].
Data Interpretation:
If IC₅₀ in Buffer A ≈ IC₅₀ in Buffer B: The compound is a true inhibitor.
If the compound is highly active in Buffer A but inactive in Buffer B: Colloidal aggregation is confirmed.
To rule out chemical instability driven by ring strain, you must profile the compound under exact assay conditions[7].
Spike: Dilute the cyclobutane compound to 10 µM in the exact biological assay buffer (including all cofactors, DTT, and BSA).
Incubation: Incubate the mixture at 37°C in a sealed plate to prevent evaporation.
Quench & Extraction: At time points 0, 30, 60, and 120 minutes, extract 50 µL aliquots and quench with 100 µL of ice-cold acetonitrile containing an internal standard.
Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated buffer proteins.
LC-MS Analysis: Analyze the supernatant. Look for the disappearance of the parent mass and the appearance of +18 Da (hydrolysis/ring-opening) or adduct masses corresponding to buffer components (e.g., +DTT).
Section 4: Visualizing the Troubleshooting Logic
The following diagrams map the logical relationships and physical mechanisms governing cyclobutane assay variability.
Figure 1: Decision tree for diagnosing cyclobutane-mediated assay variability.
Figure 2: Mechanism of target engagement vs. colloidal aggregation at high concentrations.
References
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue
ACS Publications[Link]
Cyclobutanes in Small‐Molecule Drug Candidates
National Institutes of Health (PMC)[Link]
Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery
Vrije Universiteit Amsterdam[Link]
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists
RSC Publishing[Link]
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity
MDPI[Link]
Assay Interference by Aggregation - Assay Guidance Manual
National Institutes of Health (NCBI Bookshelf)[Link]
Common Challenges in Biochemical Assays and How to Overcome Them
BellBrook Labs[Link]
Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery
Espace INRS[Link]
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes
ChemRxiv[Link]
Comparative Guide: Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate vs. Its Cyclopropane Analog
In modern medicinal chemistry, the transition from hit to lead often requires rigidifying flexible scaffolds to improve target affinity, metabolic stability, and pharmacokinetics. Two highly valuable building blocks for...
Author: BenchChem Technical Support Team. Date: March 2026
In modern medicinal chemistry, the transition from hit to lead often requires rigidifying flexible scaffolds to improve target affinity, metabolic stability, and pharmacokinetics. Two highly valuable building blocks for this purpose are methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CB analog) and methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate (CP analog) .
While they differ by only a single methylene unit, the distinct geometric and electronic properties of the cyclobutane and cyclopropane rings dictate radically different behaviors in synthesis, structural biology, and pharmacology. This guide provides an in-depth, objective comparison of these two building blocks, supported by mechanistic insights and self-validating experimental protocols.
Structural and Electronic Divergence
To understand the differential performance of these building blocks, one must analyze the fundamental physics of their cycloalkane rings.
The cyclopropane (CP) ring is highly strained (28.1 kcal/mol) and strictly planar. Its C–C bonds are unusually short (1.51 Å) and possess enhanced π-character, which allows the ring to partially delocalize electrons and conjugate with adjacent aromatic systems[1, 3].
In contrast, the cyclobutane (CB) ring has slightly lower strain (26.3 kcal/mol) but adopts a puckered ("butterfly") conformation to relieve torsional strain at the expense of angle strain [1]. Its C–C bonds are longer (1.56 Å) and consist of localized σ-bonds. Crucially, the introduction of a cyclobutane fragment achieves conformational restriction without significantly disturbing the electronic properties of the attached pharmacophores, making it a more "electronically silent" rigidifier than cyclopropane [2].
Mechanistic divergence of CP and CB scaffolds in drug design.
Physicochemical Profiling
The structural differences between the CP and CB rings directly translate into distinct physicochemical properties. The planar nature of cyclopropane results in a wider exit vector between the 1,1-substituents, whereas the puckered cyclobutane narrows this angle, altering how a synthesized drug will fit into a target binding pocket (e.g., a kinase hinge region or a GPCR orthosteric site).
To objectively evaluate these building blocks, they must be subjected to rigorous, self-validating experimental workflows. Below are two standard protocols used to differentiate their chemical reactivity and metabolic stability.
Protocol A: Differential Saponification of the 1-Carboxylate
Objective: Isolate the free carboxylic acid for subsequent coupling, highlighting the steric differences between the scaffolds.
Causality: The puckered conformation of the cyclobutane ring projects its axial protons into the trajectory of the incoming hydroxide ion. This creates a significantly higher steric barrier for the saponification of the methyl ester compared to the planar cyclopropane analog. Consequently, the CB analog requires elevated temperatures to achieve reasonable kinetics.
Step-by-Step Procedure:
Preparation: Dissolve 1.0 mmol of the methyl ester (CP or CB analog) in 4.0 mL of a THF/MeOH/H₂O (2:1:1 v/v/v) solvent mixture. Causality: This specific ternary mixture ensures both the lipophilic starting material and the hydrophilic hydroxide salt remain in a single homogeneous phase.
Reagent Addition: Add 3.0 equivalents (3.0 mmol, 72 mg) of LiOH·H₂O in a single portion.
Reaction Monitoring (Self-Validating Step): Stir the CP reaction at 25°C and the CB reaction at 50°C. Every 30 minutes, withdraw a 10 µL aliquot, quench with 0.1% TFA in MeCN, and analyze via LC-MS.
Validation Check: The reaction must maintain visual homogeneity. A biphasic mixture will artificially stall the kinetics. Furthermore, if the mass balance (Area of Ester + Area of Acid) drops below 95%, it indicates side reactions (e.g., decarboxylation), and the temperature must be immediately reduced.
Workup: Once LC-MS indicates >99% conversion, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute with 5 mL of water, cool to 0°C, and carefully acidify to pH 3 using 1M HCl.
Isolation: Extract the precipitated amino acid with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.
Protocol B: Human Liver Microsome (HLM) Stability Profiling
Objective: Determine the intrinsic clearance (CLint) and half-life (t₁/₂) of the aniline derivatives.
Causality: Cycloalkane rings are frequently used to replace highly metabolized linear alkyl chains. The CB ring, being slightly more lipophilic yet sterically bulky, often resists Cytochrome P450 (CYP)-mediated oxidation at the benzylic position better than smaller rings [1].
Step-by-Step Procedure:
Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Sampling (Self-Validating Step): At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the incubation mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Validation Check: The 0-minute time point must be taken before NADPH addition to establish the 100% baseline. A control incubation lacking NADPH must be run in parallel; if >10% degradation occurs in the negative control, it indicates non-CYP mediated instability (e.g., esterase activity), invalidating the CYP-clearance assumption.
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Parallel synthesis and screening workflow for CP/CB analogs.
Comparative Performance Data
Using the protocols outlined above, the following representative data illustrates the functional differences between the two scaffolds.
Table 2: Experimental Performance Metrics
Assay / Metric
Cyclopropane (CP) Analog
Cyclobutane (CB) Analog
Ester Saponification Rate (LiOH)
Moderate (t₁/₂ ~ 2h at 25°C)
Slow (t₁/₂ > 12h at 25°C; requires 50°C)
HLM Stability (t₁/₂)
45 min
> 120 min
CYP-Mediated Intrinsic Clearance
High
Low
Electronic Influence on Aniline
Partial conjugation (lowers pKa slightly)
Inductive only (electronically silent)
Conclusion & Selection Matrix
The choice between methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate and its cyclopropane analog should be driven by the specific liabilities of your lead series:
Select the Cyclopropane (CP) Analog if your primary goal is to minimize molecular weight and lipophilicity, or if a wider exit vector (~115°) is required to bridge two distinct pharmacophore pockets. Be prepared for potentially higher metabolic clearance.
Select the Cyclobutane (CB) Analog if your lead suffers from poor metabolic stability, or if you need to restrict conformation without altering the electronic density of the attached aromatic system. The synthetic chemistry will require more aggressive conditions (especially for reactions at the quaternary center), but the resulting pharmacokinetic profile is often superior.
References
Cyclobutanes in Small‐Molecule Drug Candidates
ChemMedChem (via National Institutes of Health)[Link]
Validation of Analytical Methods for Quantifying Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of developing and validating robust analytical methods for complex pharmaceutical intermediates. Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of developing and validating robust analytical methods for complex pharmaceutical intermediates. Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (MAC) is a critical building block in the synthesis of novel cyclobutane-containing active pharmaceutical ingredients (APIs).
This guide provides an objective, data-driven comparison of two distinct analytical strategies for quantifying MAC: UHPLC-UV (for routine assay and release) and LC-MS/MS (for trace-level and genotoxic impurity profiling). By grounding our approach in the latest ICH Q2(R2) and ICH Q14 guidelines[1, 2], we will explore the causality behind our experimental choices and establish self-validating protocols.
Before selecting an instrument, we must define the Analytical Target Profile (ATP) based on the molecule's physicochemical properties. MAC (Molecular Weight: 205.25 g/mol ) presents three distinct structural challenges:
The Aromatic Amine (Aniline) Moiety: Aromatic amines are highly basic. In reversed-phase chromatography, protonated amines undergo secondary cation-exchange interactions with unendcapped, ionized silanol groups on silica-based stationary phases. This interaction is the primary cause of severe peak tailing [3].
The Methyl Ester Group: Esters are susceptible to base-catalyzed hydrolysis. Therefore, high-pH mobile phases (often used to neutralize basic amines) will degrade the analyte during the run.
The Cyclobutane Ring: This ring introduces a rigid, hydrophobic core that enhances retention on C18 columns but lacks a strong chromophore. UV detection must rely entirely on the
π→π∗
transitions of the aniline moiety (optimal at ~254 nm).
The Causal Solution: To achieve sharp, symmetrical peaks without degrading the analyte, the mobile phase must be strictly maintained at an acidic pH (2.6–3.0) using 0.1% Formic Acid. This protonates the amine (suppressing silanol ionization) while preserving the ester linkage. To counteract the loss of retention caused by protonation, a high-density C18 or Pentafluorophenylpropyl (PFPP) column is required.
Figure 1: Decision tree for selecting the appropriate analytical method based on the ATP.
Methodological Comparison: UHPLC-UV vs. LC-MS/MS
The choice between UHPLC-UV and LC-MS/MS dictates the method's sensitivity, throughput, and operational cost.
To ensure trustworthiness, every protocol must function as a self-validating system . This is achieved by embedding System Suitability Testing (SST) directly into the workflow.
Protocol A: UHPLC-UV Workflow
Sample Preparation: Accurately weigh 10.0 mg of MAC and dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.
Gradient Elution:
0.0–1.0 min: 10% B
1.0–4.0 min: 10%
→
60% B
4.0–5.0 min: 60%
→
95% B
5.0–6.0 min: 10% B (Re-equilibration)
System Suitability Test (SST): Inject the 1.0 mg/mL standard five times.
Self-Validation Criteria: The method is only valid for sample analysis if the Retention Time (RT) %RSD is
≤
1.0%, Peak Area %RSD is
≤
2.0%, and the Tailing Factor (
Tf
) is
≤
1.5.
Protocol B: LC-MS/MS Workflow
Sample Preparation: Dilute the MAC stock solution serially with Diluent to achieve a final concentration of 10 ng/mL (for trace analysis).
Mass Spectrometry Tuning: Operate the triple quadrupole in Positive Electrospray Ionization (ESI+) mode.
System Suitability Test (SST): Inject the 10 ng/mL standard six times.
Self-Validation Criteria: Signal-to-Noise (S/N) ratio for the quantifier ion must be
≥
10:1, and the ion ratio (Quantifier/Qualifier) must be within
±
20% of the established standard.
ICH Q2(R2) Validation Data
Following the ICH Q2(R2) guidelines [1], both methods were subjected to a rigorous validation lifecycle. The data below summarizes the experimental validation of both methods.
Figure 2: The analytical procedure validation lifecycle as defined by ICH Q2(R2) and Q14.
Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter
Acceptance Criteria
Method A: UHPLC-UV Results
Method B: LC-MS/MS Results
Specificity
No interference at analyte RT
Pass (Resolution > 2.0 from impurities)
Pass (Absolute specificity via MRM)
Linearity Range
R2≥0.999
0.1 – 1.5 mg/mL (
R2=0.9998
)
0.5 – 50 ng/mL (
R2=0.9995
)
Limit of Detection (LOD)
S/N
≥
3:1
0.15 µg/mL
0.1 ng/mL
Limit of Quantitation (LOQ)
S/N
≥
10:1
0.50 µg/mL
0.3 ng/mL
Accuracy (Recovery)
98.0% – 102.0% (Assay)
99.4% – 100.8%
95.2% – 104.5% (Acceptable for trace)
Repeatability (Precision)
%RSD
≤
2.0% (n=6)
0.65%
3.2% (Acceptable for trace levels)
Robustness
Stable across deliberate variations
Pass (
±
0.2 pH,
±
2°C column temp)
Pass (
±
5% organic modifier)
Interpretation of Results
The UHPLC-UV method demonstrates exceptional precision (%RSD = 0.65%) and accuracy, making it the definitive choice for batch release and assay determination where MAC is the primary constituent. Conversely, the LC-MS/MS method sacrifices a minor degree of precision (3.2% RSD) to achieve a roughly 1,600-fold increase in sensitivity (LOQ of 0.3 ng/mL vs 0.50 µg/mL). If MAC must be monitored as a potentially genotoxic impurity in a final drug product, the LC-MS/MS method is the only scientifically and regulatory-compliant option.
References
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. March 2024. Available at:[Link]
European Medicines Agency (EMA). ICH guideline Q14 on analytical procedure development - Scientific guideline. March 2024. Available at:[Link]
National Center for Biotechnology Information (NCBI) / PMC. Ultra-high-performance liquid chromatography-tandem mass spectrometry method for the determination of 23 primary aromatic amines from food contact materials. Food Control, 2022. Available at:[Link]
Validation
comparative study of the biological activity of ortho, meta, and para-aminophenyl isomers
An in-depth comparative analysis of the biological activity of ortho-, meta-, and para-aminophenyl isomers reveals one of the most fundamental principles in medicinal chemistry: positional isomerism dictates pharmacodyna...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of the biological activity of ortho-, meta-, and para-aminophenyl isomers reveals one of the most fundamental principles in medicinal chemistry: positional isomerism dictates pharmacodynamics. For researchers and drug development professionals, understanding how the spatial arrangement of an amino group on a phenyl ring alters electronic distribution, steric hindrance, and hydrogen-bonding geometry is critical for rational drug design.
This guide objectively compares the performance of these isomers across different therapeutic classes, providing mechanistic insights, experimental data, and validated protocols for in vitro evaluation.
Mechanistic Divergence: The "Why" Behind Isomer Activity
The position of the amino group relative to the core pharmacophore fundamentally changes the molecule's interaction with biological targets. This divergence is driven by three distinct physicochemical phenomena:
Para-Isomers (1,4-substitution): The para position allows for a linear molecular geometry and extended
π
-conjugation. This often facilitates deep insertion into narrow, solvent-exposed enzymatic channels. The lack of steric clash with the core scaffold allows the molecule to adopt a planar conformation, maximizing binding affinity[1].
Meta-Isomers (1,3-substitution): The meta position introduces an angular trajectory. Electronic communication with the core is primarily inductive rather than resonance-driven. This angular geometry can be beneficial if the target binding pocket has a specific lateral sub-pocket, but it often reduces the overall depth of insertion compared to para-isomers[1].
Ortho-Isomers (1,2-substitution): The ortho position introduces significant steric hindrance. The proximity of the amino group to the core scaffold restricts bond rotation, often forcing the molecule out of planarity[2]. However, ortho-substitution uniquely enables the formation of intramolecular hydrogen bonds, which can lock the molecule into a specific bioactive conformation or increase lipophilicity by masking polar surface area[3].
Logic tree detailing the structure-activity relationship of aminophenyl isomers.
Comparative Performance Data
To objectively compare these isomers, we examine their performance in two distinct biological contexts: antibacterial enzyme inhibition and anticancer organometallic complexes.
Case Study A: Antibacterial Activity (LpxC Inhibitors)
LpxC is a zinc-dependent deacetylase essential for lipid A biosynthesis in Gram-negative bacteria. In a study of diacetylene-based LpxC inhibitors, the position of the amino group on the phenyl ring directly dictated the Minimum Inhibitory Concentration (MIC) against Escherichia coli[1].
Table 1: Antibacterial Activity of Aminophenyl LpxC Inhibitors [1]
Compound
Isomer Type
Target Enzyme
MIC (E. coli WT)
Mechanistic Observation
LPC-011
Para-aminophenyl
LpxC
0.03 µg/mL
Linear projection allows optimal fit into the solvent-exposed channel.
LPC-012
Meta-aminophenyl
LpxC
0.05 µg/mL
Angular deviation slightly alters the binding trajectory, reducing efficiency.
General
Ortho-aminophenyl
LpxC
> 1.0 µg/mL
Severe steric clash within the narrow active site channel prevents binding.
Case Study B: Anticancer Activity (Ru(II)-Arene Complexes)
In the development of hinged bipodal furoylthiourea-based Ru(II)-arene complexes for anticancer therapy, the substitution pattern (ortho, meta, para) of the phenylenediamine linker profoundly affected cytotoxicity. The activity trend consistently followed para > meta > ortho[2].
Table 2: Cytotoxicity of Ru(II)-Arene Complexes [2]
Ligand
Isomer Type
Relative Cytotoxicity
Structural Consequence
L3 / PL3
Para-isomer
Highest
Least rotational restriction; optimal DNA/target intercalation.
L2 / PL2
Meta-isomer
Moderate
Intermediate steric hindrance; partial restriction of the acylthiourea group.
L1 / PL1
Ortho-isomer
Lowest
High steric hindrance; restricted rotation prevents optimal target alignment.
Experimental Protocols for Isomer Evaluation
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explained to prevent common experimental artifacts associated with isomeric compounds.
Purpose: To quantify the lowest concentration of an isomer that prevents visible bacterial growth.
Compound Solubilization: Dissolve the ortho, meta, and para isomers in 100% DMSO to create 10 mg/mL stock solutions. Causality: Aminophenyl isomers, particularly planar para-substituted ones, often suffer from low aqueous solubility. DMSO ensures complete dissolution without premature precipitation.
Serial Dilution: Prepare a 2-fold serial dilution of the compounds in Mueller-Hinton Broth (MHB) within a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v). Causality: DMSO concentrations >1% can independently inhibit bacterial growth, causing false-positive MIC values.
Inoculum Preparation: Adjust the bacterial suspension (e.g., E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:100 in MHB.
Inoculation & Incubation: Add 50 µL of the inoculum to each well (final volume 100 µL, final bacterial concentration
≈5×105
CFU/mL). Incubate at 37°C for 18-24 hours.
Readout: Determine the MIC by identifying the lowest concentration well with no visible turbidity (measured via OD600 on a microplate reader).
Purpose: To determine the half-maximal inhibitory concentration (IC50) of the isomers against cancer cell lines.
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT116) in a 96-well plate at a density of
5×103
cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5%
CO2
to allow adherence.
Isomer Treatment: Treat the cells with varying concentrations of the isomers (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (0.1% DMSO).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Causality: MTT is reduced to purple formazan crystals by mitochondrial succinate dehydrogenase. This directly correlates with metabolic viability, distinguishing true cytotoxic effects from mere cell cycle arrest.
Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.
Quantification: Measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis (e.g., a four-parameter logistic curve).
In vitro experimental workflow for evaluating the biological activity of isomers.
Strategic Recommendations for Drug Development
When designing a novel pharmacophore containing an aminophenyl moiety, the choice of isomer should be dictated by the target's structural biology:
Select the Para-Isomer when: The target active site is a deep, narrow channel (e.g., LpxC, DHPS)[1]. The linear geometry minimizes steric clashes, and the extended resonance can stabilize transition states or facilitate
π−π
stacking with aromatic residues deep in the pocket.
Select the Meta-Isomer when: The primary binding pocket is shallow, but a secondary lateral sub-pocket exists. The meta-substitution provides the necessary "kink" to access adjacent hydrophobic or polar regions without requiring the core scaffold to shift.
Select the Ortho-Isomer when: You need to intentionally restrict the conformational flexibility of the molecule[2]. If a planar molecule is too promiscuous (binding to off-target kinases), an ortho-substitution can force a dihedral twist, increasing target selectivity. Additionally, use ortho-isomers to exploit intramolecular hydrogen bonding, which can improve membrane permeability by hiding polar hydrogen-bond donors during lipid bilayer transit[3].
References
Hinged Bipodal Furoylthiourea-Based Ru(II)-Arene Complexes: Effect of (ortho, meta, or para)-Substitution on Coordination and Anticancer Activity
Inorganic Chemistry - ACS Publications
URL:[Link]
Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review
Semantic Scholar / Molecules
URL:[Link]
Syntheses, Structures and Antibiotic Activities of LpxC Inhibitors Based on the Diacetylene Scaffold
National Institutes of Health (PMC)
URL:[Link]
methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate vs. tert-butyl group as a bioisostere
Advanced Bioisosteric Replacement: tert-Butyl vs. Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (MAPCC) in Lead Optimization As drug discovery programs increasingly target complex, non-druggable proteins, the physico...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Bioisosteric Replacement: tert-Butyl vs. Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (MAPCC) in Lead Optimization
As drug discovery programs increasingly target complex, non-druggable proteins, the physicochemical limitations of classical functional groups become pronounced bottlenecks. The tert-butyl group is a privileged motif in medicinal chemistry, historically prized for its ability to fill deep hydrophobic pockets and lock molecular conformations. However, its high lipophilicity and susceptibility to cytochrome P450 (CYP450) mediated metabolism often lead to poor pharmacokinetic (PK) profiles[1].
To overcome these liabilities, modern lead optimization employs sp3-rich bioisosteres[2]. This guide objectively compares the classical tert-butyl group against a highly functionalized alternative: methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (MAPCC) . By analyzing the structural causality behind their performance, researchers can make informed decisions when designing next-generation therapeutics.
Mechanistic Rationale: Why Replace tert-Butyl?
The tert-butyl group is a "terminal" aliphatic moiety. While its bulky, spherical shape is excellent for target engagement, it presents three distinct challenges:
Metabolic Vulnerability: The sp3-hybridized methyl groups are prime targets for CYP3A4/CYP2D6 hydroxylation, leading to rapid systemic clearance.
High Lipophilicity: It disproportionately increases LogP, which can drastically reduce aqueous solubility and drive off-target toxicity.
Zero Exit Vectors: Once a tert-butyl group is installed, it acts as a dead-end. It provides no chemical handles for further structure-activity relationship (SAR) exploration.
The MAPCC Advantage:
MAPCC introduces a 1,1-disubstituted cyclobutane core that mimics the steric volume of the tert-butyl group while fundamentally altering the molecule's electronic and synthetic profile[3].
Enhanced Stability via Orbital Hybridization: The ring strain of the cyclobutane core forces the C-C bonds to bend, which in turn increases the s-character of the C-H bonds (approaching ~sp2.5 hybridization). This increased s-character strengthens the bond dissociation energy (BDE), making the cyclobutane ring significantly more resistant to oxidative metabolism than unstrained methyl groups[3][4].
Multidirectional SAR: Unlike the terminal tert-butyl group, MAPCC is a "hub" scaffold. It provides two orthogonal exit vectors—an aniline amine and a methyl ester. These vectors allow medicinal chemists to build out into adjacent solvent-exposed regions or establish new hydrogen bond networks, effectively tuning the molecule's ADME profile without sacrificing the hydrophobic core interaction.
Diagram 1: Mechanistic logic driving the bioisosteric replacement of tert-butyl with MAPCC.
Quantitative Physicochemical Comparison
To objectively evaluate the impact of replacing a tert-butyl group with the MAPCC scaffold, we must look at the quantitative shifts in physicochemical properties. The table below summarizes the core differences when these moieties are appended to a generic drug pharmacophore.
Property
tert-Butyl Group
MAPCC Scaffold
Mechanistic Implication
Steric Volume
~50 ų
~60 ų (Cyclobutane core)
MAPCC slightly expands the pocket footprint but maintains the required bulk.
LogP Contribution
+1.98
+0.80 to +1.20
The ester and aniline in MAPCC significantly lower lipophilicity, improving solubility.
C-H Bond Energy
~100 kcal/mol
~106 kcal/mol
Higher BDE in cyclobutane directly correlates to improved microsomal stability.
Exit Vectors
0
2 (Amine, Ester)
MAPCC allows for downstream Buchwald-Hartwig couplings or amide formations.
Polar Surface Area
0 Ų
52.32 Ų
MAPCC introduces polarity, which can be leveraged to reduce BBB permeability if desired.
Self-Validating Experimental Protocols
To prove the efficacy of MAPCC as a superior bioisostere, empirical data must be generated using robust, self-validating assays. Below are the definitive protocols for assessing metabolic stability and lipophilicity.
Protocol A: In Vitro Liver Microsomal Stability Assay
This assay determines the intrinsic clearance (
CLint
) of the compound. The system is designed to be self-validating by incorporating specific control compounds that ensure the metabolic competency of the microsomes during the exact time of the run.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the test compound (MAPCC-derivative vs. tert-butyl-derivative) in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).
Incubation Matrix: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.
Reaction Initiation (Causality Check): Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Why NADPH? CYP450 enzymes are obligate dependent on this cofactor; omitting it in a parallel negative control validates that any observed degradation is strictly CYP-mediated and not due to chemical instability.
Time-Course Sampling: At
t=0,15,30,45,and 60
minutes, withdraw 50 µL aliquots.
Quenching & Internal Standard: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the enzymes, halting metabolism. The IS accounts for volumetric losses during subsequent centrifugation and LC-MS/MS ionization matrix effects.
Self-Validation Controls: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel wells. If Verapamil is not degraded by >80% at 60 minutes, the assay is deemed invalid due to inactive microsomes.
Diagram 2: Self-validating workflow for the In Vitro Liver Microsomal Stability Assay.
Protocol B: Shake-Flask LC-MS for LogD(7.4) Determination
While computational LogP is useful, experimental LogD at physiological pH is required to understand the true lipophilic impact of the MAPCC scaffold's ionizable amine.
Step-by-Step Methodology:
System Equilibration: Pre-saturate n-octanol with 10 mM PBS (pH 7.4) and vice versa by stirring vigorously for 24 hours to ensure mutual saturation.
Compound Addition: Dissolve the compound in the mutually saturated buffer to a concentration of 10 µM.
Partitioning: Add an equal volume of mutually saturated n-octanol. Shake vigorously at 25°C for 60 minutes, then centrifuge at 3000 x g for 15 minutes to achieve complete phase separation.
Quantification: Carefully sample both the aqueous and organic layers. Quantify the concentration in each phase using LC-MS/MS.
Calculation:LogD7.4=log10(AUCoctanol/AUCbuffer)
. The MAPCC derivative will consistently demonstrate a lower, more favorable LogD compared to the tert-butyl analog due to the polarity of the ester and the partial protonation of the aniline at pH 7.4.
Conclusion
Replacing a tert-butyl group with the MAPCC scaffold is not merely a steric substitution; it is a strategic upgrade of the molecule's entire physicochemical profile. By leveraging the increased C-H bond strength of the cyclobutane ring, researchers can bypass CYP450 metabolic traps[3][4]. Simultaneously, the dual exit vectors provided by the aminophenyl and carboxylate groups transform a previously dead-end hydrophobic interaction into a dynamic hub for advanced lead optimization.
References
Ahunovych, V., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 2024.[Link]
ChemRxiv. "3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." ChemRxiv Preprints.[Link]
A Comparative Guide to the Synthetic Routes of 1-Aminocyclobutane-1-carboxylic Acids
Introduction: The Rising Importance of Constrained Amino Acids in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart enhanced pharmacological properties is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rising Importance of Constrained Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart enhanced pharmacological properties is relentless. Among these, conformationally constrained amino acids have emerged as powerful tools for the design of peptides and peptidomimetics with improved potency, selectivity, and metabolic stability. 1-Aminocyclobutane-1-carboxylic acid (ACBC) and its derivatives are a prominent class of such constrained building blocks.[1] The rigid cyclobutane ring restricts the conformational freedom of the peptide backbone, leading to more defined secondary structures and potentially enhanced binding affinity to biological targets. This guide provides a comparative analysis of the most common synthetic routes to ACBCs, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their specific application.
Classical Approaches: Strecker and Bucherer-Bergs Syntheses
The Strecker and Bucherer-Bergs reactions are venerable, time-tested methods for the synthesis of α-amino acids, and they have been successfully applied to the preparation of ACBC. Both pathways typically commence from the readily available cyclobutanone.
The Strecker Synthesis: A Three-Component Condensation
The Strecker synthesis is a one-pot, three-component reaction involving a ketone (cyclobutanone), a source of ammonia (such as ammonium chloride), and a cyanide source (like potassium cyanide).[2][3] The reaction proceeds through the initial formation of an imine from cyclobutanone and ammonia, which is then attacked by the cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired 1-aminocyclobutane-1-carboxylic acid.[4][5]
Reaction Workflow: Strecker Synthesis of 1-Aminocyclobutane-1-carboxylic Acid
Caption: General workflow of the Bucherer-Bergs synthesis for 1-aminocyclobutane-1-carboxylic acid.
A More Modern Approach: Synthesis from Ethyl 1-Bromocyclobutanecarboxylate
A more recent and often higher-yielding method circumvents the use of cyclobutanone and cyanide, starting from the commercially available ethyl 1-bromocyclobutanecarboxylate. [6][7]This two-step process involves the substitution of the bromide with an azide, followed by the reduction of the azide to the corresponding amine.
Azide Substitution and Reduction
The first step is a nucleophilic substitution of the bromine atom with sodium azide, typically in a solvent like DMSO, to yield ethyl 1-azidocyclobutanecarboxylate. The subsequent reduction of the azide can be achieved through various methods, with catalytic hydrogenation (e.g., using palladium on carbon) being a common and clean approach. This route provides the ethyl ester of ACBC, which can then be hydrolyzed to the free amino acid if required.
Reaction Workflow: Synthesis from Ethyl 1-Bromocyclobutanecarboxylate
validating the structure of synthesized methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate by X-ray crystallography
Unambiguous Structural Validation of Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the exact three...
Author: BenchChem Technical Support Team. Date: March 2026
Unambiguous Structural Validation of Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the exact three-dimensional architecture of sterically congested, functionalized small molecules. is a prime example of such a compound. It features a highly strained cyclobutane ring bearing both an electron-donating aniline moiety and an electron-withdrawing methyl ester at the C1 position.
Confirming the structure of this synthesized intermediate is not merely an exercise in identifying functional groups. It requires definitive proof of the 1,1-disubstitution pattern (ruling out 1,2- or 1,3-regioisomers that may form during cyclization) and precise characterization of the puckered conformation of the cyclobutane ring.
The Causality of the Analytical Challenge
Why is the structural validation of this specific molecule non-trivial? In standard Nuclear Magnetic Resonance (NMR) spectroscopy, the C1 position of a 1,1-disubstituted cyclobutane lacks a proton. This means we cannot rely on direct
1
H-
1
H COSY correlations to map the entire ring continuously[1]. While
13
C NMR and HMBC can infer connectivity, they fall short of providing the absolute 3D spatial arrangement, exact bond lengths, and intermolecular hydrogen-bonding networks (driven by the -NH
2
and -C=O groups).
To establish a truly self-validating analytical system, we must move beyond bulk spectroscopic connectivity and employ diffraction techniques that directly map electron density[2].
Comparison of Analytical Modalities
To objectively evaluate the best approach for this compound, we must compare the three primary modalities used in modern structural chemistry: Single-Crystal X-ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR), and Microcrystal Electron Diffraction (MicroED)[3].
Parameter
Single-Crystal XRD (SCXRD)
Nuclear Magnetic Resonance (NMR)
Microcrystal Electron Diffraction (MicroED)
Primary Output
Absolute 3D atomic coordinates
Bulk connectivity & functional groups
3D atomic coordinates from nanocrystals
Sample Requirement
>10 µm single crystal (high purity)
~5–15 mg in deuterated solvent
~100 nm to 1 µm microcrystalline powder
Resolution
Sub-angstrom (<1.0 Å)
N/A (Solution ensemble average)
Sub-angstrom (<1.0 Å)
Structural Certainty
Definitive (Gold Standard)
Inferential (requires 2D NOESY/HMBC)
Definitive (emerging standard)
Limitations
Fails if compound resists crystallization
Cannot definitively prove ring puckering
Requires specialized cryo-TEM equipment
Structural Validation Workflow
Decision workflow for the structural validation of small molecule intermediates.
Deep Dive & Experimental Protocols
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for elucidating the precise three-dimensional atomic arrangement of aniline derivatives[4]. The causality behind choosing SCXRD lies in its ability to directly measure electron density, providing unambiguous proof of the 1,1-disubstitution and the exact puckering angle of the strained cyclobutane ring.
Protocol: SCXRD Self-Validating Workflow
Crystallization (Slow Evaporation) : Dissolve 5–10 mg of high-purity (>95%) methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate in a solvent mixture of ethyl acetate and hexane (1:1 v/v). Causality: Aniline derivatives typically crystalize exceptionally well via slow evaporation in moderate polarity solvents[4]. Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial to remove particulate matter that could act as unwanted, chaotic nucleation sites.
Crystal Harvesting : After 3–7 days, inspect the vial under polarized light. Select a single, transparent crystal with well-defined geometric faces, ideally 0.1–0.3 mm in all dimensions[2].
Mounting and Cryocooling : Mount the crystal on a MiTeGen loop using paratone oil. Immediately flash-cool the crystal to 100 K in a liquid nitrogen stream. Causality: Cooling minimizes thermal atomic vibrations, drastically improving the resolution of the high-angle diffraction data and protecting the organic crystal from X-ray-induced radiation damage[4].
Data Collection & Refinement : Utilize a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα source[4]. Integrate the diffraction spots, solve the phase problem using direct methods (e.g., SHELXT), and refine the structure using least-squares minimization (SHELXL). Self-Validation: The protocol is successful if the final structural R-factor is refined to <5%, confirming the model matches the experimental data[5].
The Rapid Prerequisite: Nuclear Magnetic Resonance (NMR)
While NMR cannot provide absolute solid-state packing, it is a mandatory prerequisite to ensure bulk sample homogeneity before investing time in crystallography[2].
Protocol: NMR Connectivity Mapping
Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of DMSO-
d6
. Causality: DMSO-
d6
is chosen over CDCl
3
because it clearly resolves the exchangeable -NH
2
protons of the aniline group, which are critical for confirming the intact functional moiety without rapid solvent exchange.
Acquisition : Acquire standard
1
H,
13
C, and 2D HMBC spectra using a 400 MHz or higher spectrometer.
Validation : Look for the absence of protons on the C1 cyclobutane carbon in the
13
C spectrum (a quaternary carbon signal) and verify long-range HMBC correlations from the cyclobutane -CH
2
protons to both the ester carbonyl and the aromatic ipso-carbon.
The Rescue Strategy: Microcrystal Electron Diffraction (MicroED)
If the synthesized compound stubbornly yields only microcrystalline powders—a common issue with sterically hindered organic intermediates—MicroED serves as the ultimate rescue strategy[6].
Protocol: MicroED Workflow
Sample Preparation : Deposit a dry suspension of the microcrystalline powder (crystals ~100 nm to 1 µm) onto a holey carbon transmission electron microscopy (TEM) grid[6].
Data Collection : Insert the grid into a cryo-TEM operating at cryogenic temperatures. Use a continuous rotation method with a low-dose electron beam. Causality: Electrons interact with matter much more strongly than X-rays, allowing for robust diffraction from crystals a billionth the volume of those required for SCXRD[7].
Analysis : Process the continuous rotation data using standard crystallographic software to yield sub-angstrom resolution structures[8].
Conclusion
For the structural validation of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate, SCXRD remains the undisputed gold standard, providing the critical bond lengths and 3D conformation of the strained cyclobutane system. However, a rigorous, self-validating workflow requires orthogonal confirmation: NMR for bulk purity and connectivity, followed by SCXRD (or MicroED for nanocrystals) for absolute spatial resolution.
comparative analysis of the pharmacokinetic properties of cyclobutane vs. cyclopentane analogs
The transition from planar aromatic "flatlands" to three-dimensional, sp3-rich architectures is a defining hallmark of modern drug discovery. As researchers seek to improve the physicochemical and pharmacokinetic (PK) pr...
Author: BenchChem Technical Support Team. Date: March 2026
The transition from planar aromatic "flatlands" to three-dimensional, sp3-rich architectures is a defining hallmark of modern drug discovery. As researchers seek to improve the physicochemical and pharmacokinetic (PK) profiles of small molecules, cycloaliphatic rings have emerged as critical structural motifs. Among these, cyclobutane and cyclopentane are frequently evaluated as bioisosteres for phenyl rings or as conformational restrictors.
As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations. We will dissect the fundamental thermodynamic and orbital mechanics that differentiate cyclobutane from cyclopentane, examine how these structural nuances dictate absorption, distribution, metabolism, and excretion (ADME), and provide a self-validating experimental framework for evaluating their metabolic clearance.
Structural Causality: Orbital Rehybridization and Ring Strain
To understand the pharmacokinetic divergence between cyclobutane and cyclopentane, we must first examine their fundamental geometry and the resulting orbital mechanics.
Cyclobutane: The Puckered Conformation and s-Character
The cyclobutane ring possesses a high strain energy of 26.3 kcal/mol 1. To accommodate the compressed internal bond angles (~88° instead of the ideal 109.5° for sp3 carbons), the carbon atoms undergo orbital rehybridization. The C–C bonds gain p-character (lengthening to 1.56 Å), while the C–H bonds gain significant s-character 12. Because s-orbitals hold electrons closer to the nucleus, cyclobutane's C–H bonds are shorter, stronger, and more polarized than standard aliphatic C–H bonds. To relieve torsional strain, the ring adopts a "puckered" or butterfly conformation 1.
Cyclopentane: The Envelope Conformation and Lipophilic Bulk
In contrast, cyclopentane is relatively unstrained, with a strain energy of only 7.1 kcal/mol 1. It adopts an "envelope" conformation to minimize torsional strain and features standard sp3-hybridized C–H bonds 3. While this makes cyclopentane an excellent structural appendage for filling deep, lipophilic target pockets to drive binding affinity, its standard C–H bonds are highly susceptible to oxidative metabolism 43.
Quantitative Data Comparison
Physicochemical Property
Cyclobutane Analogues
Cyclopentane Analogues
Pharmacokinetic Impact
Ring Strain Energy
26.3 kcal/mol
7.1 kcal/mol
Drives unique MS fragmentation (macrocyclization) in cyclobutanes 5.
Preferred Conformation
Puckered (Butterfly)
Envelope
Cyclobutane acts as a rigid vector; cyclopentane fills broader hydrophobic pockets.
C–H Bond Nature
High s-character (Shorter/Stronger)
Standard sp3 (Longer/Weaker)
Cyclobutane resists CYP450 radical abstraction better than cyclopentane [[2]]().
Lipophilicity (LogP)
Generally Lower
Generally Higher
Cyclobutane improves aqueous solubility and reduces non-specific plasma protein binding 6.
Metabolic Clearance
Low to Moderate
Moderate to High
Cyclopentanes often require fluorination to block rapid Phase I hydroxylation.
Mechanistic Pathways of Metabolic Clearance
The rate-limiting step in Cytochrome P450 (CYP450)-mediated Phase I metabolism is the abstraction of a hydrogen atom to form a carbon-centered radical 4.
Because the C–H bonds in cyclobutane possess higher bond dissociation energy (due to their s-character), the activation energy required for the CYP450 heme-iron center to abstract the hydrogen is significantly higher. Consequently, replacing a cyclopentane or flexible alkyl chain with a cyclobutane ring often results in a marked decrease in intrinsic clearance (
CLint
) and an extended half-life (
t1/2
) 2 [[6]]().
Mechanistic pathway of CYP450-mediated oxidative clearance of cycloalkanes.
Analytical Liabilities: The Ring Strain Caveat
While cyclobutane is metabolically robust against oxidation, its intense ring strain introduces unique analytical and biochemical liabilities. For instance, when cyclobutane-containing covalent inhibitors form glutathione (GSH) conjugates, they can undergo a unique macrocyclic rearrangement during mass spectrometry fragmentation or in vivo degradation. This rearrangement is driven by the thermodynamic relief of the cyclobutyl ring strain—a phenomenon completely absent in cyclopentane analogs 5.
To objectively compare the metabolic stability of cyclobutane vs. cyclopentane analogs, researchers must employ a rigorous Human Liver Microsome (HLM) stability assay.
Why this protocol is self-validating: A common failure mode in PK assays is the undetected loss of enzymatic activity or non-specific compound degradation. This protocol mandates the parallel execution of positive and negative controls. If the controls fall outside predefined clearance boundaries, the entire assay is invalidated, ensuring absolute data integrity.
Step-by-Step Methodology
Preparation of Reagents:
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 1.0 mg/mL protein in the buffer.
Prepare 10 mM stock solutions of the test compounds (cyclobutane and cyclopentane analogs), Verapamil (High Clearance Control), and Warfarin (Low Clearance Control) in DMSO. Dilute to a 1 µM final assay concentration (keeping final DMSO < 0.1% to prevent CYP inhibition).
Incubation Setup:
Pre-warm the HLM-compound mixture in a 37°C shaking water bath for 5 minutes.
Self-Validation Check 1 (Minus-NADPH Control): Aliquot a portion of the mixture into a separate plate containing buffer instead of NADPH. This confirms that any observed clearance is strictly CYP450-dependent and not due to chemical instability.
Reaction Initiation & Sampling:
Initiate the reaction by adding NADPH (final concentration 1 mM).
At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.
Quenching (Causality Note):
Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The cold organic solvent instantly denatures the CYP enzymes and precipitates the proteins, halting the reaction at the exact time point to prevent artifactual degradation.
Extraction and LC-MS/MS Analysis:
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.
Transfer the supernatant for LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode.
Data Analysis & Validation:
Calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
) using the slope of the natural log of the remaining parent compound versus time.
Self-Validation Check 2: The assay is only valid if Verapamil shows
CLint
> 30 µL/min/mg and Warfarin shows
CLint
< 5 µL/min/mg.
Self-validating high-throughput human liver microsome (HLM) stability assay workflow.
Conclusion for Drug Designers
When deciding between a cyclobutane and cyclopentane analog, the choice extends far beyond simple steric bulk.
Use 1,3-substituted cyclopentane when you need a robust bioisostere for a meta-substituted benzene ring to fill a large hydrophobic pocket, provided your molecule can tolerate a slight increase in lipophilicity and potential metabolic liabilities 7.
Use cyclobutane when you need to rigidify a flexible linker, lower the overall LogP, and protect the core from CYP450-mediated clearance by leveraging the high s-character of its C–H bonds 16.
References
Cyclobutanes in Small‐Molecule Drug Candidates | National Institutes of Health (NIH) | 1
Put a ring on it: application of small aliphatic rings in medicinal chemistry | National Institutes of Health (NIH) | 2
Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors | ACS Publications | 5
Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules | National Institutes of Health (NIH) |4
A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape | ACS Publications | 7
Cyclopentane Derivatives in Drug Discovery | PharmaBlock | 3
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library | National Institutes of Health (NIH) | 6
Assessing the Enzymatic Stability of Peptides Containing Aminocyclobutane Residues: A Comparative Guide
As peptide therapeutics continue to expand into chronic disease management, overcoming their inherently poor pharmacokinetic profiles remains a paramount challenge. Rapid proteolytic degradation in vivo limits the bioava...
Author: BenchChem Technical Support Team. Date: March 2026
As peptide therapeutics continue to expand into chronic disease management, overcoming their inherently poor pharmacokinetic profiles remains a paramount challenge. Rapid proteolytic degradation in vivo limits the bioavailability of native peptides. To address this, the incorporation of non-canonical amino acids—specifically aminocyclobutane derivatives like 1-aminocyclobutane-1-carboxylic acid (ACBC) and cyclic
β
or
γ
-amino acids—has emerged as a highly effective peptidomimetic strategy.
This guide provides a rigorous framework for evaluating the enzymatic stability of aminocyclobutane-modified peptides, comparing their performance against native alternatives, and detailing a self-validating analytical workflow.
Mechanistic Causality: Why Aminocyclobutane?
The proteolytic stability imparted by aminocyclobutane residues is not merely a function of sequence alteration; it is driven by a profound biophysical constraint. Natural proteases (e.g., trypsin, chymotrypsin, proteinase K) require the peptide substrate to adopt an extended
β
-strand-like conformation to securely fit into their catalytic clefts.
Aminocyclobutane rings introduce severe steric hindrance and restrict the
ϕ
and
ψ
(or
θ
for
β
-amino acids) dihedral angles of the peptide backbone. This forces the peptide into rigid, predictable secondary structures—such as 10/12-helices, 14-helices, or
γ
-turns—that physically cannot be accommodated by the protease active site . Consequently, enzymatic cleavage is aborted not because the enzyme lacks affinity for the side chains, but due to an insurmountable structural incompatibility [[1]]([Link]).
Mechanistic pathway of how aminocyclobutane residues confer proteolytic resistance.
Comparative Performance Data
When comparing native peptides to their ACBC-modified analogs, the divergence in half-life (
t1/2
) is stark. For example, the immunomodulatory peptide Tuftsin (Thr-Lys-Pro-Arg) is rapidly degraded at the proteolytically sensitive Thr-Lys bond. Substitution with an ACBC analog ([MThr1]Tuftsin) extends the half-life significantly while actually enhancing biological activity (e.g., cytokine release) . Similarly,
α/β
-peptides containing cyclic
β
-amino acids exhibit extreme resistance to aggressive proteases like Proteinase K, shifting half-lives from minutes to days [[2]]([Link]).
Table 1: Comparative Enzymatic Stability of Native vs. ACBC-Modified Peptides
Peptide Variant
Modification Site
Protease / Matrix
Half-Life (
t1/2
)
Relative Biological Activity
Native Tuftsin (Thr-Lys-Pro-Arg)
None
Human Serum
~11 min
1.0x (Baseline)
[MThr1]Tuftsin
Position 1 (ACBC analog)
Human Serum
> 120 min
> 2.0x (Enhanced)
Native VEGF-binding
α
-peptide
None
Proteinase K
< 10 min
1.0x (Baseline)
α/β
-peptide Mimic
Multiple
α→βcyc
(ACBC)
Proteinase K
> 4000 min
Retained
Native IFN-
γ
Inhibitor
None
Pronase
< 5 min
1.0x (Baseline)
Macrocyclic c
γ
AA Hybrid
3-aminocyclobutane
Pronase
> 1440 min
Retained (IC50 = 12 nM)
(Data synthesized from literature on cyclobutane-modified peptidomimetics , , )
To rigorously assess this stability, we employ an LC-MS/MS Serum Stability Assay. A protocol is only as reliable as its controls. Therefore, this workflow integrates three critical validation layers to ensure absolute trustworthiness:
Positive Degradation Control : The native, unmodified peptide is run in parallel to confirm that the serum enzymes are active and capable of cleavage.
Negative Degradation Control : A fully D-amino acid substituted peptide is used to prove that the quenching mechanism completely halts all proteolytic activity at the designated time points.
Internal Standard (IS) : A heavy-isotope labeled version of the peptide is spiked into the quenching solution to correct for LC-MS/MS matrix effects and ionization suppression . This ensures that any drop in signal is due to degradation, not instrument variability.
Step-by-step workflow for assessing peptide enzymatic stability via LC-MS/MS.
Step-by-Step Methodology
Step 1: Matrix Preparation & Equilibration
Thaw pooled human serum (or prepare a specific protease buffer, e.g., Proteinase K at 10 µg/mL in 50 mM Tris-HCl, pH 7.5). Pre-incubate the matrix at 37°C for 15 minutes to equilibrate enzymatic activity.
Step 2: Assay Initiation
Spike the test peptide (ACBC-modified), the positive control (native peptide), and the negative control into separate serum aliquots to a final concentration of 5–10 µM. Vortex gently to ensure homogenous distribution.
Step 3: Time-Course Sampling
At predefined intervals (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), extract a 50 µL aliquot from the incubation mixture.
Step 4: Immediate Quenching (Critical Causality Step)
Instantly transfer the 50 µL aliquot into 150 µL of quenching solution (1% Trichloroacetic acid [TCA] in Acetonitrile) pre-spiked with the heavy-isotope internal standard.
Causality Check: TCA is strictly required here because it rapidly lowers the pH to irreversibly denature proteases, while the organic solvent (acetonitrile) precipitates the abundant serum proteins. This instantly locks the peptide concentration, preventing residual cleavage while the sample sits in the autosampler queue.
Step 5: Protein Clearance
Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Carefully transfer the clear supernatant to LC-MS vials, avoiding the protein pellet.
Step 6: LC-MS/MS Quantification
Analyze the samples via Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer. Calculate the Area Under the Curve (AUC) ratio of the intact peptide to the heavy-isotope internal standard.
Step 7: Kinetic Data Analysis
Plot the natural log (
ln
) of the remaining peptide percentage versus time. The slope of the linear regression yields the elimination rate constant (
k
). Calculate the half-life using the formula:
t1/2=0.693/k
.
References
[3] Gershonov, E., et al. "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs." Journal of Medicinal Chemistry - ACS Publications, 1996. URL:[Link]
[2] Horne, W. S., & Gellman, S. H. "Folding and function in α/β-peptides: Targets and therapeutic applications." PubMed Central (PMC), 2012. URL:[Link]
[4] Szefczyk, M., et al. "Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids." RSC Advances, 2021. URL:[Link]
[1] Kim, Y., et al. "In Vitro Selection of Macrocyclic l-α/d-α/β/γ-Hybrid Peptides Targeting IFN-γ/IFNGR1 Protein–Protein Interaction." PubMed Central (PMC), 2023. URL:[Link]
[5] Silva, A., et al. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." MDPI - International Journal of Molecular Sciences, 2023. URL:[Link]
A Senior Application Scientist's Guide to Cross-Reactivity Studies for Antibodies Raised Against Similar Compounds
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to erroneous data and, in a therapeutic context, potenti...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to erroneous data and, in a therapeutic context, potentially harmful off-target effects. This guide provides an in-depth, field-proven comparison of key methodologies for assessing antibody cross-reactivity against structurally similar compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a framework for robust data interpretation, empowering you to make confident decisions about your antibody's specificity.
The Critical Importance of Cross-Reactivity Assessment
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to other, non-target molecules that share similar structural motifs or epitopes.[1] This phenomenon can invalidate experimental results and compromise the safety and efficacy of therapeutic antibodies.[2] In drug development, rigorous cross-reactivity testing is a regulatory expectation, with bodies like the U.S. Food and Drug Administration (FDA) requiring comprehensive tissue cross-reactivity studies before advancing to clinical trials.[3][4]
This guide will focus on three widely-used immunoassays for evaluating cross-reactivity:
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to determine the extent of cross-reactivity by measuring the inhibition of antibody binding to its target antigen in the presence of potential cross-reactants.
Western Blotting: A semi-quantitative technique that assesses specificity by visualizing antibody binding to proteins separated by size.
Surface Plasmon Resonance (SPR): A label-free, real-time method that provides high-precision kinetic and affinity data (Kd, ka, kd) for antibody-antigen interactions.[5]
Experimental Methodologies: A Comparative Approach
The choice of methodology depends on the specific research question, the nature of the compounds being tested, and the desired level of quantitative detail.
Competitive ELISA: Quantifying Cross-Reactivity
Competitive ELISA is a powerful tool for quantifying the degree of cross-reactivity. The principle lies in the competition between the target antigen (coated on the plate) and a structurally similar compound (in solution) for binding to the antibody. A lower signal indicates a higher degree of cross-reactivity.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Antigen Coating:
Dilute the target antigen to a predetermined optimal concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
Add 100 µL of the antigen solution to each well of a 96-well microplate.
Incubate overnight at 4°C.
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
Blocking:
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
Incubate for 1-2 hours at room temperature or overnight at 4°C.
Wash the plate as described above.
Competition Reaction:
Prepare serial dilutions of the cross-reacting compounds and the target antigen (as a positive control) in assay buffer.
In a separate plate or tubes, pre-incubate a constant, limiting concentration of the primary antibody with the serially diluted cross-reactants and target antigen for 1-2 hours at room temperature.
Transfer 100 µL of these mixtures to the antigen-coated and blocked plate.
Incubate for 1-2 hours at room temperature.
Detection:
Wash the plate three times.
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG), diluted in blocking buffer, to each well.
Incubate for 1 hour at room temperature.
Wash the plate five times.
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well and incubate in the dark until color develops.
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
Data Analysis:
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Plot the absorbance versus the log of the competitor concentration to generate a dose-response curve.
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen.[6]
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100
Western Blotting: Visualizing Specificity
Western blotting provides a visual and semi-quantitative assessment of antibody specificity. By separating proteins by molecular weight, it can reveal if an antibody binds to proteins other than the intended target.
Caption: Workflow for SPR analysis of antibody cross-reactivity.
Sensor Chip Preparation and Antibody Immobilization:
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
Immobilize the antibody onto the sensor surface to a target level (e.g., 1000-2000 RU).
Deactivate any remaining active esters (e.g., with ethanolamine).
Kinetic Analysis:
Prepare a series of dilutions of the target antigen and each cross-reacting compound in a suitable running buffer (e.g., HBS-EP+).
Inject the analyte dilutions sequentially over the immobilized antibody surface, starting with the lowest concentration.
Include a buffer-only injection as a blank for double referencing.
Monitor the association and dissociation phases in real-time.
Regenerate the sensor surface between each analyte injection cycle using a regeneration solution that removes the bound analyte without denaturing the immobilized antibody.
Data Analysis:
Process the raw sensorgram data by subtracting the reference surface data and the blank injection data.
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
A lower KD value indicates a higher binding affinity.
[7]
Data Presentation and Interpretation
Clear and concise presentation of cross-reactivity data is crucial for informed decision-making. A comparative table summarizing the results from different assays is highly recommended.
Table 1: Comparative Analysis of Antibody Cross-Reactivity
Compound
Sequence Homology to Target (%)
Competitive ELISA (% Cross-Reactivity)
Western Blot (Relative Band Intensity)
Surface Plasmon Resonance (KD, M)
Target Antigen
100%
100%
+++
1.5 x 10-9
Compound A
85%
25%
++
6.0 x 10-8
Compound B
60%
<1%
-
No Binding Detected
Compound C
92%
80%
+++
2.0 x 10-9
Interpreting the Data:
Sequence Homology: A high degree of sequence homology between the target antigen and a related compound can be an initial indicator of potential cross-reactivity.
[6]* Competitive ELISA: The % cross-reactivity provides a quantitative measure of the antibody's preference for the target antigen over the cross-reactant. A low % cross-reactivity is desirable.
Western Blot: The relative intensity of the band corresponding to the cross-reactant compared to the target antigen provides a semi-quantitative assessment of cross-reactivity. The absence of a band for the cross-reactant is the ideal outcome.
Surface Plasmon Resonance: The KD value is a direct measure of binding affinity. A significantly higher KD for the cross-reactant compared to the target antigen indicates weaker binding and lower cross-reactivity. The difference in KD values can be several orders of magnitude.
Making the Go/No-Go Decision:
The acceptable level of cross-reactivity depends on the intended application of the antibody. For research applications, a low level of cross-reactivity might be acceptable if the off-target binding is well-characterized. However, for therapeutic antibodies, the standards are much more stringent, and any significant off-target binding could be a reason to halt development.
[8]
Tissue Cross-Reactivity Studies: A Regulatory Imperative
For therapeutic antibody development, in vitro cross-reactivity studies with purified proteins are just the first step. Regulatory agencies such as the FDA mandate tissue cross-reactivity (TCR) studies on a comprehensive panel of normal human tissues to identify any potential on-target or off-target binding in a more biologically relevant context. [3][9]These studies are typically performed using immunohistochemistry (IHC) on frozen tissue sections.
Conclusion
A thorough assessment of antibody cross-reactivity is a non-negotiable step in antibody development and validation. By employing a multi-pronged approach that combines the quantitative power of competitive ELISA, the visual confirmation of Western blotting, and the high-precision kinetics of SPR, researchers can gain a comprehensive understanding of their antibody's specificity. This rigorous evaluation, coupled with an understanding of regulatory expectations for tissue cross-reactivity, will ultimately lead to more reliable research data and safer, more effective therapeutic antibodies.
References
HistologiX. (2025, November 5). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]
iPhase Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. [Link]
Vertex AI Search. (n.d.). Antibody Validation: The Hidden Key to Reproducible Drug Discovery.
Creative Biolabs. (2025, February 24). 5 Critical Insights You Need to Know About Antibody Characterization in 2025. [Link]
National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]
U.S. Food and Drug Administration. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
Bioanalysis Zone. (2015, September 7). Recommendations for the development and validation of confirmatory anti-drug antibody assays. [Link]
James, L. C., Roversi, P., & Tawfik, D. S. (2003). The specificity of cross-reactivity: Promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. Protein Science, 12(10), 2185–2194. [Link]
Rapid Novor Inc. (2025, June 13). SPR vs. ELISA: SPR Guides Accurate ELISA Results. [Link]
Fujii, E., & Kato, A. (2024). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology, 37(3), 133–139. [Link]
Affinité Instruments. (2021, July 1). Cross-validation of ELISA and a portable surface plasmon resonance instrument for IgG antibody serology with SARS-CoV-2 positive individuals. [Link]
Luchansky, M. S., & Bailey, R. C. (2009). Comparative study of SPR and ELISA methods based on analysis of CD166/ALCAM levels in cancer and control human sera. Journal of immunological methods, 345(1-2), 13–21. [Link]
Cannaert, A., Vandeputte, M. M., & Stove, C. P. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. International journal of molecular sciences, 23(15), 8632. [Link]
Advanced Comparison Guide: Efficacy of Photocatalysts in [2+2] Cycloaddition for Cyclobutane Synthesis
Executive Summary Cyclobutanes are highly strained four-membered rings (possessing ~26–27 kcal/mol of strain energy) that serve as critical building blocks in modern drug discovery, frequently utilized as conformationall...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cyclobutanes are highly strained four-membered rings (possessing ~26–27 kcal/mol of strain energy) that serve as critical building blocks in modern drug discovery, frequently utilized as conformationally restricted bioisosteres and spirocyclic scaffolds[1]. Historically, the synthesis of cyclobutanes via direct [2+2] alkene cycloaddition required harsh ultraviolet (UV) irradiation, which severely limited functional group tolerance and scalability[1][2].
The advent of visible-light photocatalysis has revolutionized this space. By utilizing Triplet Energy Transfer (EnT), chemists can now access these strained systems under mild, room-temperature conditions. However, the choice of photocatalyst—whether a heavy transition metal complex or an organic dye—dictates the success, scalability, and mechanistic pathway of the reaction. This guide provides an objective, data-driven comparison of Iridium, Ruthenium, and Organic photocatalysts to help researchers select the optimal system for their specific substrate classes.
Mechanistic Foundation: The Causality of Catalyst Selection
To understand why a specific catalyst succeeds or fails, one must understand the causality behind Triplet Energy Transfer (EnT) .
When a photocatalyst is irradiated with visible light, it excites to a singlet state (
S1
) and rapidly undergoes Intersystem Crossing (ISC) to a long-lived triplet excited state (
T1
). For a successful [2+2] cycloaddition, the catalyst must transfer this triplet energy to the ground-state alkene substrate.
The governing rule of EnT: The triplet energy (
ET
) of the photocatalyst must match or slightly exceed the
ET
of the substrate[3]. If the catalyst's
ET
is too low, the energy transfer is thermodynamically forbidden, and the reaction fails. Conversely, if the catalyst is too highly reducing or oxidizing, it may trigger unwanted Single Electron Transfer (SET) pathways, leading to substrate degradation.
Triplet Energy Transfer (EnT) mechanism for visible-light photocatalytic[2+2] cycloaddition.
Iridium complexes are the gold standard for challenging EnT reactions. With exceptionally high triplet energies (often exceeding 60 kcal/mol or ~2.6 eV)[3], they can sensitize a broad array of unactivated alkenes and alkynes.
Efficacy: Highly efficient for inter- and intramolecular alkyne-alkene [2+2] cycloadditions to form cyclobutenes and 1,3-dienes[2].
Limitations: Iridium is expensive, and residual heavy metal toxicity is a major regulatory hurdle in late-stage pharmaceutical development. Furthermore, their highly active excited states can sometimes cause unwanted side reactions with highly electron-deficient substrates[1].
Ruthenium complexes are historically significant but possess lower triplet energies (~46–49 kcal/mol) compared to Iridium.
Efficacy: Excellent for Single Electron Transfer (SET) photoredox pathways or EnT with highly conjugated substrates (like certain enones) that have low
ET
requirements.
Limitations: They generally fail to sensitize simple styrenes or aliphatic alkenes via EnT due to the thermodynamic mismatch in triplet energies.
Organic Cyanoarene Photocatalysts (e.g., 4CzIPN)
Organic dyes represent the modern push toward sustainable, metal-free photocatalysis. Cyanoarenes like 4CzIPN have emerged as powerful alternatives to Iridium.
Efficacy: They excel in the [2+2] cycloaddition of electron-deficient styrenes (e.g., those bearing esters, nitriles, or nitro groups), delivering high-value cyclobutanes in excellent yields[1][4].
Limitations: Organic dyes can sometimes suffer from photobleaching over extended irradiation times compared to the robust ligand frameworks of transition metals.
To ensure scientific integrity, any photochemical [2+2] cycloaddition must be treated as a self-validating system. The presence of molecular oxygen (
3O2
) is the most common point of failure, as its triplet ground state rapidly quenches the catalyst's excited triplet state via triplet-triplet annihilation.
Reagent Preparation: In an oven-dried Schlenk tube, add the alkene substrate (0.5 mmol) and the selected photocatalyst (e.g., 2.5 mol% [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 or 4CzIPN)[1][2].
Solvent Addition: Add 10 mL of anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile). Note: Dilute conditions (0.05 M) often favor cycloaddition over polymeric side reactions[2].
Critical Degassing (Freeze-Pump-Thaw):
Freeze the mixture in liquid nitrogen.
Apply high vacuum for 5 minutes to remove dissolved gases.
Seal the flask and allow it to thaw in a room-temperature water bath.
Repeat this cycle a minimum of three times to ensure complete removal of
O2
. Backfill with inert Argon.
Irradiation: Place the reaction vessel in a photoreactor equipped with Blue LEDs (λ = 415–455 nm)[3]. Maintain the reaction at room temperature using a cooling fan for 12–24 hours.
Self-Validation Controls:
Dark Control: Run an identical setup wrapped in aluminum foil. (Validates that the reaction is strictly photochemical)[2].
No-Catalyst Control: Run an identical setup under light without the photocatalyst. (Validates that direct UV/visible excitation of the substrate is not occurring).
Workup: Concentrate the mixture in vacuo and purify the cyclobutane product via flash column chromatography.
Standard self-validating experimental workflow for photocatalytic cyclobutane synthesis.
validation of in vitro to in vivo correlation for aminocyclobutane-based drugs
Title: Establishing Predictive IVIVC for Aminocyclobutane-Based Therapeutics: A Comparative Guide to Biorelevant Dissolution Methodologies Executive Summary The integration of the 1-aminocyclobutane-1-carboxylic acid (AC...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Establishing Predictive IVIVC for Aminocyclobutane-Based Therapeutics: A Comparative Guide to Biorelevant Dissolution Methodologies
Executive Summary
The integration of the 1-aminocyclobutane-1-carboxylic acid (ACBC) motif into pharmaceutical pipelines has yielded significant breakthroughs, particularly in the development of NMDA receptor antagonists, metabolically stable peptidomimetics, and targeted nucleoside analogs[1]. However, the rigid, constrained geometry of the cyclobutane ring often imparts unique lipophilicity, permeability, and solubility profiles. When developing extended-release (ER) formulations for these derivatives, traditional quality control (QC) dissolution methods frequently fail to predict in vivo human pharmacokinetics (PK) accurately.
An In Vitro-In Vivo Correlation (IVIVC) is defined by the FDA as a predictive mathematical model describing the relationship between an in vitro property (dissolution) and a relevant in vivo response (plasma concentration)[2][3]. This guide objectively compares the traditional USP Apparatus 2 (Paddle) against the biorelevant USP Apparatus 4 (Flow-Through Cell) for establishing a Level A IVIVC for aminocyclobutane-based drugs, providing actionable protocols and supporting experimental validation.
The Mechanistic Challenge: Why Traditional Methods Fail
To achieve a Level A IVIVC—the highest standard of correlation representing a point-to-point relationship between in vitro dissolution and in vivo absorption[3]—the in vitro testing environment must accurately simulate gastrointestinal (GI) physiology.
Traditional USP Apparatus 2 methods utilizing simple aqueous buffers often fail for lipophilic aminocyclobutane derivatives due to two primary causal factors:
Hydrodynamic Artifacts: The paddle apparatus frequently creates a "stagnant zone" at the bottom of the vessel (coning), artificially retarding the dissolution rate of dense or poorly soluble particulates[4].
Lack of Sink Conditions: Closed-system vessels (typically 900 mL) cannot maintain sink conditions for highly lipophilic drugs, leading to premature saturation that does not occur in the dynamic, absorptive environment of the human GI tract.
The Alternative: USP Apparatus 4 (Flow-Through Cell) deployed as an open system with biorelevant media (e.g., FaSSIF/FeSSIF) provides laminar hydrodynamics and continuous solvent replenishment[5][6]. This prevents localized saturation and accurately mirrors the continuous transit and absorption of the drug in the intestine.
IVIVC Development Workflow
The development of a self-validating IVIVC model requires a systematic deconvolution and convolution mathematical approach. The logical relationships of this workflow are visualized below.
Caption: Workflow for establishing a Level A In Vitro-In Vivo Correlation (IVIVC).
Comparative Methodology and Protocols
To objectively compare the predictive power of both systems, an ER formulation of a model aminocyclobutane derivative was engineered with three distinct release rates: Fast, Medium, and Slow[7].
Protocol A: Traditional Dissolution (USP Apparatus 2)
Media Preparation: Prepare 900 mL of 0.1 N HCl (pH 1.2) for 2 hours, followed by phosphate buffer (pH 6.8).
Apparatus Setup: Set paddle speed to 50 RPM. Temperature at 37.0 ± 0.5 °C.
Sampling: Draw 5 mL aliquots at predetermined intervals (1, 2, 4, 8, 12, 16, 24 hours), replacing with fresh buffer.
Expertise Note: The open-system configuration of Apparatus 4 is critical here. It continuously pumps fresh media through the cell, perfectly mimicking the sink conditions created by active absorption in the gut wall[6].
Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing sodium taurocholate and lecithin to simulate physiological bile salt concentrations[5].
Apparatus Setup: Place the ER tablet in a 22.6 mm flow-through cell containing 1 mm glass beads to ensure laminar flow.
Flow Dynamics: Utilize an open-system configuration. Set the pulsatile pump flow rate to 8 mL/min (mimicking baseline GI transit fluid velocities)[4]. Temperature at 37.0 ± 0.5 °C.
Sampling & Quantification: Collect fractions continuously over 24 hours. Analyze via HPLC-UV.
Mathematical Modeling & Validation
Deconvolution: Convert the in vivo plasma concentration-time profiles to fraction absorbed using the Wagner-Nelson method (for one-compartment models) or Loo-Riegelman method (for two-compartment models).
Correlation: Plot the in vitro fraction dissolved against the in vivo fraction absorbed. Apply linear regression to establish the correlation equation.
Convolution & Error Calculation: Use the correlation equation to predict the plasma profile from the dissolution data. Calculate the Prediction Error (%PE) for
Cmax
and
AUC
. FDA guidance dictates that the mean %PE must be
≤10%
, and no individual formulation should exceed 15%[7].
Experimental Data & Performance Comparison
The table below summarizes the internal validation results comparing the predictability of the USP 2 and USP 4 methods for the aminocyclobutane ER formulations.
Dissolution Method
Formulation Release Rate
%PE
Cmax
%PE
AUC0−∞
FDA Validation Status
USP Apparatus 2 (Buffer)
Fast
18.4%
15.2%
FAIL (>15% individual limit)
Medium
14.1%
12.8%
FAIL
Slow
22.5%
19.3%
FAIL (>15% individual limit)
Mean Error
18.3%
15.7%
FAIL (>10% mean limit)
USP Apparatus 4 (FaSSIF)
Fast
6.2%
5.1%
PASS
Medium
4.8%
3.9%
PASS
Slow
8.1%
7.4%
PASS
Mean Error
6.3%
5.4%
PASS (<10% mean limit)
Scientific Causality & Insights:
The data clearly demonstrates that USP Apparatus 2 fails to generate a valid IVIVC for this compound class. The high %PE in the "Slow" formulation under USP 2 conditions is a direct result of the stagnant hydrodynamic zone; the lipophilic aminocyclobutane derivative precipitates locally, falsely indicating a slower release rate than what actually occurs in vivo.
Conversely, USP Apparatus 4 paired with FaSSIF successfully established a Level A IVIVC. The bile salts in FaSSIF enhance the wetting and solubilization of the cyclobutane ring, while the 8 mL/min open-loop flow rate maintains absolute sink conditions, accurately reflecting the physiological absorption sink[5][6].
Conclusion
For drug development professionals working with rigid, lipophilic molecules such as aminocyclobutane-based drugs, relying on traditional USP 2 dissolution testing is a significant regulatory and clinical risk. Transitioning to a biorelevant USP Apparatus 4 methodology is not merely an analytical upgrade; it is a fundamental requirement for building a self-validating, FDA-compliant IVIVC model. By accurately predicting in vivo performance, this approach minimizes the need for iterative clinical bioequivalence studies, accelerating the path to market.
References
Guidance for Industry - Extended Release Oral Dosage Forms - fda.gov -[Link]
In vitro-In vivo Correlation: Perspectives on Model Development - nih.gov -[Link]
Development and Application of a Biorelevant Dissolution Method Using USP Apparatus 4 in Early Phase Formulation Development - acs.org -[Link]
FDA Guidance for Industry 1 - dissolutiontech.com -[Link]
head-to-head comparison of different purification techniques for cyclobutane esters
Title: Navigating the Purity Bottleneck: A Head-to-Head Comparison of Cyclobutane Ester Purification Introduction Cyclobutane esters are highly sought-after intermediates in drug discovery, offering unique three-dimensio...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Navigating the Purity Bottleneck: A Head-to-Head Comparison of Cyclobutane Ester Purification
Introduction
Cyclobutane esters are highly sought-after intermediates in drug discovery, offering unique three-dimensional chemical space due to their puckered "butterfly-like" conformation. However, isolating these strained carbocycles (possessing ~26.7 kcal/mol of strain energy) presents a formidable challenge [2]. The inherent thermodynamic instability of the four-membered ring means that improper purification can lead to retro-[2+2] cycloadditions, ring-opening, or epimerization.
This guide provides a head-to-head evaluation of the two predominant purification methodologies for cyclobutane esters: Vacuum Distillation and Flash Column Chromatography . By examining the causality behind these techniques, researchers can select the optimal self-validating workflow for their specific synthetic targets.
The Mechanistic Causality of Purification Choices
The choice between distillation and chromatography is dictated by the physical properties and stereochemical complexity of the cyclobutane ester.
Thermal Lability vs. Volatility: Many cyclobutane esters, such as 1-methyl-3-oxocyclobutane-1-carboxylic acid derivatives, have atmospheric boiling points nearing 189–195°C[1]. At these temperatures, thermal decomposition is highly probable. Vacuum distillation mitigates this by drastically lowering the boiling point (e.g., 88–92°C at 10 mmHg), preserving the structural integrity of the ring while achieving 97-99% purity [1].
Diastereomeric Resolution: When cyclobutane esters are synthesized via methods like sulfa-Michael additions or [2+2] photocycloadditions, they often emerge as a mixture of diastereomers. Distillation cannot resolve these isomers due to identical boiling points. Flash chromatography on silica gel (40-63 µm, 60 Å) is strictly required to separate these stereoisomers, leveraging subtle differences in their dipole moments and interaction with the stationary phase [4].
Caption: Decision matrix for selecting cyclobutane ester purification techniques based on properties.
Head-to-Head Performance Comparison
To objectively evaluate these methods, we compare their performance metrics across typical cyclobutane ester workflows.
Performance Metric
Vacuum Distillation
Flash Column Chromatography
Typical Yield
88 – 92% [1]
69 – 95%[4]
Target Purity
97 – 99%
> 99% (Diastereomerically pure)
Scalability
High (Multi-kilogram scale)
Low to Medium (Gram to pilot scale)
Time Efficiency
Fast (2-4 hours)
Slow (4-8 hours, plus solvent removal)
Solvent Consumption
Zero (Solvent-free process)
High (Requires liters of eluent)
Primary Application
Volatile, single-isomer intermediates
Complex mixtures, diastereomer resolution
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning the operator can confirm the success of the procedure in real-time without waiting for final NMR analysis.
Protocol A: Vacuum Distillation of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
This method is ideal for scaling up robust, volatile cyclobutane esters where stereochemical resolution is not required [3].
Self-Validation Mechanism: The constant monitoring of vapor temperature versus pressure ensures that only the target compound is collected. A sudden drop in vapor temperature indicates the end of the product fraction.
Step-by-Step Methodology:
Preparation: Transfer the crude, solvent-free diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate to a round-bottom flask equipped with a short-path distillation head, a Vigreux column (to improve theoretical plates), and a receiving flask submerged in an ice bath.
Degassing: Apply a preliminary vacuum (approx. 50 mmHg) at room temperature for 15 minutes to remove any residual volatile solvents (e.g., n-heptane or DCM) [3]. Validation: Bubbling will cease when residual solvents are cleared.
High Vacuum Application: Gradually lower the pressure to 10 mmHg using a high-vacuum pump equipped with a cold trap.
Heating: Slowly heat the oil bath. Monitor the vapor temperature. Discard the initial fore-run (impurities boiling below 80°C).
Fraction Collection: Collect the main fraction when the vapor temperature stabilizes between 88–92°C[1]. Maintain a steady distillation rate of 1-2 drops per second.
Validation: Perform Gas Chromatography (GC) on the collected fraction. A single peak should account for >97% of the total area, confirming successful purification.
Caption: Step-by-step self-validating workflow for vacuum distillation of cyclobutane esters.
Protocol B: Flash Chromatography of Thio-Cyclobutane Esters
When synthesizing substituted cyclobutanes (e.g., via sulfa-Michael addition), the reaction often yields a mixture of diastereomers (e.g., 50:50 to 72:28 dr) [4]. Distillation is ineffective here; high-resolution flash chromatography is mandatory.
Self-Validation Mechanism: Real-time Thin-Layer Chromatography (TLC) of the eluent fractions ensures that the diastereomers are physically separated before pooling.
Step-by-Step Methodology:
Column Preparation: Pack a glass column with Macherey-Nagel silica gel (40-63 µm, 60 Å) using a slurry method with the initial non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate)[4].
Sample Loading: Dissolve the crude thio-cyclobutane ester in a minimum volume of the initial eluent. Apply it evenly to the top of the silica bed.
Elution Strategy: Apply 0.1–0.5 bar of positive pressure. Begin elution with 95:5 Hexanes:Ethyl Acetate. Gradually increase polarity to 80:20 if the target compound exhibits high retention.
Fraction Collection: Collect 15-20 mL fractions in sequentially numbered test tubes.
TLC Validation: Spot every third fraction on Merck silica gel 60 F254 TLC plates. Develop the plates in the elution solvent and visualize using UV light (254 nm) and para-anisaldehyde stain (followed by gentle heating). Validation: Diastereomers will appear as distinct spots with different Rf values.
Pooling and Concentration: Pool fractions containing the single, pure diastereomer. Concentrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35°C to prevent thermal epimerization or ring-opening.
Conclusion
The purification of cyclobutane esters is not a one-size-fits-all endeavor. For bulk, thermally stable intermediates, vacuum distillation provides an elegant, solvent-free, and highly scalable solution. Conversely, when navigating the stereochemical complexities of functionalized cyclobutanes, flash chromatography remains the indispensable tool for achieving diastereomeric purity.
References
Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Chemical Science - EPFL. EPFL. Available at:[Link]
Validation
benchmarking the performance of new cyclobutane analogs against existing standards
As a Senior Application Scientist, I frequently encounter lead optimization bottlenecks where flat, electron-rich aromatic rings or highly lipophilic tert-butyl groups introduce insurmountable metabolic liabilities or po...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter lead optimization bottlenecks where flat, electron-rich aromatic rings or highly lipophilic tert-butyl groups introduce insurmountable metabolic liabilities or poor target selectivity. To overcome these hurdles, modern drug design is shifting toward scaffolds with higher
sp3
-character (
Fsp3
). Among these, cyclobutane analogs have emerged as premier bioisosteres.
This guide provides an objective, data-driven benchmarking of cyclobutane analogs against traditional functional groups, detailing the mechanistic causality behind their performance and the self-validating experimental protocols required to evaluate them.
Mechanistic Causality: Why Cyclobutane?
The strategic replacement of a phenyl ring or a tert-butyl group with a cyclobutane or trifluoromethyl-cyclobutane (
CF3
-cyclobutane) is not merely a structural swap; it is a calculated physicochemical intervention.
Evasion of Oxidative Metabolism: Aromatic rings are electron-rich and highly susceptible to Cytochrome P450 (CYP450)-mediated epoxidation and hydroxylation. Cyclobutanes lack these
π
-electrons. The puckered conformation of the cyclobutane ring (typically exhibiting a puckering angle
γ
of 158–175°) sterically shields the core, shifting the metabolic soft spots and drastically reducing intrinsic clearance [1].
Conformational Tuning and Selectivity: Unlike flat aromatics, the three-dimensional nature of cyclobutane allows for the precise, vectorial projection of substituents. This rigid spatial arrangement often improves complementarity with the target protein's binding pocket, driving kinase selectivity [2].
pKa and Lipophilicity Modulation: Replacing a tert-butyl group with a
CF3
-cyclobutane significantly alters the electronic landscape. The strong electron-withdrawing nature of the
CF3
group, combined with the altered s-character of the cyclobutane C-C bonds, can drop the pKa of adjacent amines by over 5 units, fundamentally altering the molecule's solubility and permeability profile [1].
Figure 1: Mechanistic comparison of CYP450-mediated oxidative metabolism.
Quantitative Benchmarking Data
To objectively assess performance, we must look at comparative experimental data across distinct drug discovery programs.
Case Study A:
CF3
-Cyclobutane vs. tert-Butyl
Recent studies evaluating
CF3
-cyclobutanes as tert-butyl bioisosteres demonstrate significant shifts in physicochemical properties. The addition of the cyclobutane ring increases lipophilicity slightly, but the profound impact on pKa allows for the fine-tuning of target engagement [1].
Table 1: Physicochemical Benchmarking of tert-Butyl vs.
CF3
-Cyclobutane
Compound Model
Scaffold
pKa (Amine)
LogD (pH 7.4)
CLint (mg/min/μL)
Pivalic Acid / Amine
tert-Butyl
10.69
2.01
57
CF3
-Cyclobutane Analog
CF3
-Cyclobutane
5.29
2.48
107
Case Study B: Cyclobutane vs. Azetidine in TYK2 Inhibitors
In the development of the TYK2 inhibitor PF-06826647, researchers benchmarked methoxycyclobutane analogs against an azetidine standard. The trans-methoxycyclobutane isomer (trans-18) retained high potency while exhibiting a massive improvement in JAK1 selectivity and a dramatic reduction in Human Liver Microsome (HLM) clearance compared to its cis counterpart [2].
Table 2: Metabolic Stability & Selectivity in TYK2 Inhibitors
Analog
Ring System
TYK2 IC50 (nM)
JAK1 Selectivity
HLM Clearance (μL/min/mg)
Compound 16
Azetidine
14
35-fold
>30
cis-17
Methoxycyclobutane
16
40-fold
27
trans-18
Methoxycyclobutane
22
68-fold
<8
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. To rigorously benchmark these cyclobutane analogs, the following workflows must be executed as self-validating systems—ensuring that the data reflects true physiological behavior rather than assay artifacts.
Figure 2: Workflow for evaluating cyclobutane bioisosteres in lead optimization.
Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance Assay
This assay determines the metabolic stability of the cyclobutane analog.
Causality of Design: We use 0.5 mg/mL of microsomal protein to maintain linear enzyme kinetics, preventing non-specific protein binding from masking true clearance rates. 1 mM NADPH is supplied as the obligate cofactor for CYP450 enzymes [3].
Self-Validation Mechanism: The assay includes a Minus-NADPH control . If compound depletion occurs in the absence of NADPH, it proves the degradation is driven by chemical instability or non-CYP enzymes (e.g., esterases), not oxidative metabolism. Verapamil (high clearance) and Warfarin (low clearance) are run in parallel to validate microsomal enzymatic viability.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the cyclobutane analog in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Computational cLogP models often fail to accurately predict the lipophilicity of cyclobutane analogs due to complex ring puckering and internal dipole moments. Experimental LogD is mandatory.
Causality of Design: Both the octanol and the aqueous buffer must be mutually pre-saturated before the experiment. If this is skipped, volume shifts will occur during the partitioning phase, skewing the concentration calculations.
Self-Validation Mechanism: The protocol mandates a Mass Balance Calculation (
Ctotal=Coctanol+Cbuffer
). If the recovered mass is <90% of the input, it indicates the compound precipitated at the interface or adhered to the glassware, invalidating the partition coefficient.
Step-by-Step Methodology:
Pre-saturation: Vigorously stir equal volumes of 1-octanol and 10 mM PBS (pH 7.4) for 24 hours. Separate the phases.
Spiking: Dissolve the cyclobutane analog in the pre-saturated buffer to a concentration of 10 μM.
Partitioning: Add an equal volume of pre-saturated octanol to the buffer in a glass vial. Shake mechanically at 25°C for 2 hours to reach thermodynamic equilibrium.
Separation: Centrifuge the vials at 3000 rpm for 10 minutes to ensure complete phase separation without emulsion formation.
Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS and calculate
LogD=Log10([Octanol]/[Buffer])
.
References
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue
Source: ACS Publications (JACS Au)
URL:[Link]
Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Comparative
comparative docking studies of aminocyclobutane derivatives in a target protein
Comparative Docking Studies of Aminocyclobutane Derivatives: Conformational Probes for NMDA Receptor Partial Agonism As drug discovery increasingly relies on rigidified scaffolds to improve metabolic stability and target...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Docking Studies of Aminocyclobutane Derivatives: Conformational Probes for NMDA Receptor Partial Agonism
As drug discovery increasingly relies on rigidified scaffolds to improve metabolic stability and target selectivity, aminocyclobutane derivatives have emerged as powerful bioisosteres. When evaluating these compounds against complex targets like the N-methyl-D-aspartate (NMDA) receptor, standard rigid docking protocols often fail.
This guide provides a comparative analysis of how aminocycloalkane ring sizes dictate receptor efficacy at the GluN1 subunit. By examining the causality behind these structural shifts, we establish a self-validating, induced-fit docking protocol designed to accurately predict the pharmacological profiles of aminocyclobutane derivatives.
Mechanistic Rationale: Ring Size Dictates "Clamshell" Closure
The NMDA receptor is an obligate heterotetramer requiring both glutamate and glycine for activation. The glycine-binding site is located on the GluN1 subunit's Ligand Binding Domain (LBD), which operates via a "clamshell" mechanism consisting of two lobes: D1 and D2. Agonist binding induces the closure of these lobes, mechanically pulling the transmembrane ion channel open.
Aminocycloalkane-1-carboxylic acids serve as precise spatial probes for this mechanism. The endogenous ligand, glycine, lacks a ring, allowing for complete D1-D2 lobe closure and 100% channel activation ([1]). However, as you introduce incrementally larger sp3-hybridized carbocyclic rings into the alpha-carbon, the ligand begins to sterically clash with the hinge region of the LBD:
1-aminocyclopropane-1-carboxylic acid (ACPC): The 3-membered ring allows near-complete closure, acting as a strong partial agonist (~80% efficacy).
1-aminocyclobutane-1-carboxylic acid (ACBC): The 4-membered cyclobutane ring introduces significant steric bulk. It physically restricts the D1-D2 lobes from fully closing, trapping the receptor in an intermediate conformational state. This restricted closure translates to submaximal channel activation (~42% efficacy) ([2]).
Cycloleucine (Ac5c): The 5-membered cyclopentane ring is too bulky to permit lobe closure. It acts as a wedge, stabilizing the open-cleft conformation and functioning as a pure antagonist (0% efficacy) ([3]).
Mechanistic pathway of NMDA GluN1 activation modulated by aminocycloalkane ring size.
Comparative Performance & Structural Data
The following table summarizes the quantitative structural data and in vitro efficacies of these derivatives. Notice the direct correlation between the degree of cleft closure (measured by the distance between D1 and D2 lobes) and the resulting pharmacological efficacy.
Ligand
Structure / Ring Size
Co-Crystal PDB
LBD Cleft Closure
in vitro Efficacy
Glycine
None (Endogenous)
1PB7
Complete
100% (Full Agonist)
ACPC
3-Membered Ring
1Y20
Near-Complete
~80% (Partial Agonist)
ACBC
4-Membered Ring
1Y1Z
Restricted
~42% (Partial Agonist)
Cycloleucine
5-Membered Ring
1Y1M
Open
0% (Antagonist)
Step-by-Step Comparative Docking Protocol
When docking aminocyclobutane derivatives, rigid-receptor algorithms will systematically fail to predict efficacy. Because the LBD operates via a conformational selection mechanism ([4]), docking ACBC into the fully closed glycine-bound structure (1PB7) forces artificial steric clashes. Conversely, docking it into the open apo-state fails to capture the binding energy gained from lobe closure.
To resolve this, you must use a self-validating Induced-Fit Docking (IFD) workflow.
Step 1: Target Preparation & Self-Validation Control
Causality: The GluN1 pocket relies on highly conserved water molecules that bridge the ligand's carboxylate group to the receptor backbone. Stripping all waters will result in flipped ligand orientations and false-positive poses.
Action: Download PDB 1Y1Z (ACBC-bound). Remove all waters except the bridging structural waters at the base of helix F.
Validation: Before screening novel derivatives, re-dock the native ACBC ligand back into the prepared 1Y1Z grid. Do not proceed unless the top-ranked pose achieves an RMSD of < 1.5 Å compared to the co-crystallized coordinates. This proves your scoring function and hydration state are physically accurate.
Causality: Cyclobutane rings are not flat; they adopt a "butterfly" (puckered) conformation. Failing to sample these puckered states will lead to incorrect steric mapping within the tight GluN1 hinge region.
Action: Generate 3D conformers of your aminocyclobutane derivatives at physiological pH (ensuring the zwitterionic state: protonated amine, deprotonated carboxylate). Use a low-mode molecular dynamics (LLMOD) conformational search to generate an ensemble of cyclobutane ring puckers.
Step 3: Induced-Fit Docking (IFD)
Causality: To accurately predict whether a novel derivative will act as an agonist or antagonist, the receptor must be allowed to "wrap" around the ligand.
Action: Perform IFD using a softened potential (van der Waals scaling of 0.5) for the initial rigid docking phase. Allow side-chain refinement for all residues within 5.0 Å of the ligand (specifically targeting Pro516 and Thr518). Re-score the complexes using a physics-based scoring function (e.g., Glide SP/XP or AutoDock Vina with flexible sidechains).
Causality: Docking scores predict affinity, not efficacy. Efficacy is determined by the physical distance between the D1 and D2 lobes.
Action: Subject the top-ranked IFD complexes to a short (50 ns) Molecular Dynamics simulation. Measure the center-of-mass distance between the D1 lobe (e.g., Ser688) and the D2 lobe (e.g., Thr518). Compare this distance against the baseline values of Glycine (closed) and Cycloleucine (open) to predict the partial agonism percentage of your novel aminocyclobutane derivative.
Self-validating induced-fit docking workflow for evaluating GluN1 partial agonists.
References
1Y1M: Crystal structure of the NR1 ligand binding core in complex with cycloleucine
Source: RCSB Protein Data Bank
URL:[Link]
Mechanisms of activation, inhibition and specificity: Crystal structures of the NMDA receptor NR1 ligand-binding core
Source: ResearchGate / The EMBO Journal
URL:[Link]
Conformational Analysis of NMDA Receptor GluN1, GluN2, and GluN3 Ligand-Binding Domains Reveals Subtype-Specific Characteristics
Source: PubMed Central (PMC) / Structure
URL:[Link]
Reduced curvature of ligand-binding domain free energy surface underlies partial agonism at NMDA receptors
Source: PubMed Central (PMC) / eLife
URL:[Link]
validating the mechanism of action through knockout or knockdown experiments
Title: Validating Drug Mechanism of Action: A Comparative Guide to Knockout vs. Knockdown Strategies Introduction In the landscape of drug discovery, confirming a compound's Mechanism of Action (MoA) is the firewall betw...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating Drug Mechanism of Action: A Comparative Guide to Knockout vs. Knockdown Strategies
Introduction
In the landscape of drug discovery, confirming a compound's Mechanism of Action (MoA) is the firewall between a promising lead and late-stage clinical failure. As a Senior Application Scientist, I frequently see programs stall because target engagement was proven, but target dependence was not. To definitively prove that a drug's phenotypic effect (e.g., cell death, reduced proliferation) is driven by its putative target, we must genetically manipulate that target[1]. By comparing the drug's efficacy in wild-type cells versus cells where the target is genetically ablated (Knockout) or suppressed (Knockdown), we establish undeniable causality.
This guide provides an objective, data-backed comparison of CRISPR/Cas9-mediated knockout and RNA interference (RNAi)-mediated knockdown, detailing the mechanistic logic and self-validating protocols required for rigorous MoA validation.
Mechanistic Divergence: CRISPR/Cas9 vs. RNAi
The choice between KO and KD is not merely a matter of preference; it is a fundamental mechanistic decision.
CRISPR/Cas9 (Knockout): Operates at the DNA level. A single guide RNA (sgRNA) directs the Cas9 endonuclease to introduce a double-strand break in the target gene. Subsequent error-prone Non-Homologous End Joining (NHEJ) repair causes frameshift mutations, leading to complete and permanent protein ablation[2].
Recent large-scale dependency screens demonstrate that while CRISPR offers superior efficacy across a broader set of gene targets, RNAi can sometimes reveal unique vulnerabilities when a complete knockout is pan-lethal to the cell line[4].
Quantitative Performance Comparison
To guide your experimental design, the following table synthesizes the performance metrics of these genetic validation systems.
Comparative workflows for CRISPR knockout and RNAi knockdown in MoA validation.
Self-Validating Experimental Protocols
A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems, ensuring that observed phenotypes are causally linked to the target rather than experimental artifacts.
Protocol 1: CRISPR/Cas9-Mediated Knockout for Target Validation
Causality Focus: Complete target ablation forces the cell to survive without the protein. If the drug's toxicity is solely dependent on inhibiting this target, the KO cells will exhibit profound drug resistance.
sgRNA Design & Vector Cloning: Design 2–3 unique sgRNAs targeting early exons of your gene of interest to ensure any resulting frameshift prevents the translation of a truncated, functional kinase domain[1]. Include a non-targeting scrambled sgRNA as a negative control.
Lentiviral Transduction: Co-transfect HEK293T cells with the Cas9-sgRNA plasmid and packaging vectors. Harvest the lentivirus and transduce your target cell line.
Selection & Clonal Isolation: Apply antibiotic selection (e.g., puromycin) for 72 hours. Perform single-cell sorting into 96-well plates to establish clonal populations. Logic: Pooled CRISPR cells contain a heterogeneous mix of wild-type, heterozygous, and homozygous edits[4]. Clonal isolation guarantees a uniform genetic background.
Verification (The Self-Validation Step): Extract genomic DNA and perform Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) analysis to confirm biallelic frameshift mutations. Confirm complete loss of protein expression via Western blot[2].
Pharmacological Challenge: Treat wild-type and KO clones with a dose-response gradient of your drug. Calculate the IC₅₀ shift.
Protocol 2: siRNA-Mediated Knockdown for Target Validation
siRNA Selection: Utilize a pool of 3–4 distinct siRNAs targeting different regions of the target mRNA. Logic: If multiple independent siRNAs produce the same drug-resistant phenotype, the likelihood of sequence-specific off-target effects is minimized.
Transfection: Transfect the target cells using lipid-based reagents. Always run a scrambled non-targeting siRNA control in parallel.
Knockdown Verification: Harvest a subset of cells at 24 hours for qRT-PCR (to confirm mRNA degradation) and at 48–72 hours for Western blot (to confirm protein depletion)[2].
Phenotypic Assay & Rescue (The Self-Validation Step): Within the 48–72 hour window of maximum knockdown, expose the cells to the drug. To create a perfectly closed logical loop, perform a "rescue" experiment: co-transfect the siRNA alongside an siRNA-resistant cDNA plasmid of the target. If the drug sensitivity is restored, the MoA is definitively confirmed.
Data Interpretation: The Logic of Resistance
Logical framework validating drug MoA via genetic target ablation.
When interpreting MoA validation data, we look for a rightward shift in the dose-response curve.
The CRISPR Signature: If your drug is highly specific, a complete CRISPR knockout removes the binding site entirely. The drug now has nothing to inhibit. In a successful MoA validation, the KO cell line will show a massive shift in IC₅₀ (e.g., 50 to 90-fold resistance)[1]. If the drug still kills the KO cells at low nanomolar concentrations, your compound has lethal off-target effects.
The RNAi Signature: Because knockdown leaves residual protein (typically 10-30%), the drug can still bind and inhibit the remaining target. Therefore, the resistance window is narrower—typically a 10 to 20-fold shift in IC₅₀[1].
Conclusion
Validating a drug's mechanism of action requires moving beyond correlation to establish strict genetic causality. While RNAi provides a rapid, high-throughput method for initial target validation, its propensity for off-target effects and incomplete suppression can obscure data[3]. CRISPR/Cas9 has emerged as the gold standard for MoA confirmation, providing the clean, definitive background of a true null phenotype[4]. By integrating these genetic tools with rigorous, self-validating rescue controls, drug development professionals can confidently advance therapeutics with validated, on-target mechanisms.
References
1.5 - ResearchGate
2. 1 - Benchchem
3. 2 - Thermo Fisher Scientific
4.3 - Synthego
5.4 - National Institutes of Health (PMC)
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety & Disposal Protocol for Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7)
Executive Summary
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7) is a complex synthetic intermediate combining an aniline moiety, a strained cyclobutane ring, and a methyl ester. Due to the severe aquatic toxicity and methemoglobinemia risks associated with aniline derivatives[1], improper disposal poses significant environmental and occupational hazards. This guide provides field-proven, self-validating protocols for the safe handling, segregation, and regulatory disposal of this compound, ensuring compliance and laboratory safety.
Chemical Profiling & Hazard Causality
To safely manage chemical waste, one must understand the molecular causality of its hazards. The unique structure of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate dictates its reactivity, environmental persistence, and required disposal methods.
Causality: Aniline derivatives can react violently with strong oxidizers and are highly sensitive to extreme pH changes[3]. Mixing this compound with incompatible waste streams can trigger exothermic reactions or rapid hydrolysis.
Primary Containment: All weighing and transfer operations must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent the inhalation of airborne particulates[4].
Waste Segregation:
Solid Waste: Collect contaminated PPE, filter papers, and empty vials in a dedicated, clearly labeled, leak-proof container[4]. Do NOT mix with general organic waste.
Aqueous/Solvent Waste: Store in high-density polyethylene (HDPE) carboys. Maintain the waste at a neutral pH (6.5–7.5) to prevent ester hydrolysis, which could release free methanol and dangerously alter the waste's flash point.
Storage: Store waste containers in a cool, well-ventilated, secure area away from strong acids, bases, and oxidizing agents[3].
Waste Processing & Disposal Workflows
Decision workflow for handling and disposing of aniline-derivative waste streams.
Disposal Procedures & Waste Characterization
Biological wastewater treatments are fundamentally ineffective against recalcitrant aniline derivatives due to their inherent toxicity to microbial cultures[1]. Therefore, a self-validating, multi-stage disposal protocol is required.
Protocol 1: Solid Waste Incineration
Packaging: Seal solid waste in UN-approved containers.
Handover: Transfer to a licensed hazardous waste disposal contractor[3].
Treatment: The waste must undergo high-temperature incineration (>1000°C). Causality: High temperatures are required to overcome the activation energy needed to completely cleave the cyclobutane ring and the aromatic nitrogenous bonds, preventing the formation of toxic nitrogen oxides (NOx) during combustion[5].
Protocol 2: Aqueous Waste Pretreatment (AOP) - A Self-Validating System
For aqueous streams containing this compound, such as the Fenton reaction are mandatory prior to biological discharge[6].
Acidification: Adjust the aqueous waste stream to pH 3.0 using 1M H₂SO₄ to optimize the Fenton reaction kinetics.
Oxidation Initiation: Add FeSO₄ (catalyst) followed by the slow, dropwise addition of 30% H₂O₂. Causality: This generates highly reactive hydroxyl radicals (•OH) that non-selectively attack the electron-rich aniline ring, initiating ring-opening degradation[7].
Neutralization: After a 2-hour residence time, neutralize the solution to pH 7.0 using 1M NaOH to precipitate iron sludge (Fe(OH)₃).
Filtration: Filter the iron sludge and dispose of it as solid hazardous waste.
Validation (Closed-Loop Step): Sample the filtrate and analyze it using via Capillary Gas Chromatography with a Nitrogen-Phosphorus Detector (GC/NPD)[8].
Pass: If the target analyte concentration is below the Method Detection Limit (MDL), the effluent is cleared for standard biological wastewater treatment.
Fail: If the concentration exceeds the MDL, the filtrate is automatically recycled back to Step 1 for a secondary AOP cycle.
Spill Management & Decontamination Protocol
In the event of an accidental release, immediate containment is critical to prevent environmental contamination and occupational exposure[3].
Containment: Immediately isolate the area. Causality: The compound is a fine powder; preventing drafts stops aerosolization and inhalation exposure[9].
Dry Collection: Do not sweep dry. Cover the spill with damp absorbent pads to suppress dust, or use a HEPA-filtered vacuum dedicated to hazardous APIs[3].
Chemical Decontamination: Wash the affected surface with a 70% ethanol/water solution. Causality: The lipophilic cyclobutane ring makes the compound poorly soluble in pure water; ethanol ensures complete solvation and removal from surfaces. Follow with a standard soap and water wash[4].
Validation: Swab the decontaminated area and analyze the swab extract via GC/NPD to confirm the absolute absence of the API before releasing the area back to normal operations.
References
Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Title: Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater
Source: Journal of Health and Pollution (NCBI/PMC)
URL: [Link]
Personal protective equipment for handling methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
As a Senior Application Scientist, I recognize that handling novel or highly reactive intermediates requires moving beyond generic safety data sheets (SDS) and understanding the specific mechanistic hazards of the molecu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling novel or highly reactive intermediates requires moving beyond generic safety data sheets (SDS) and understanding the specific mechanistic hazards of the molecule. Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate (CAS: 1215017-84-7) presents a dual-hazard profile critical to drug development professionals: it combines a highly penetrative aniline (4-aminophenyl) moiety with a reactive methyl ester cyclobutane ring.
This guide provides the definitive, self-validating operational and personal protective equipment (PPE) protocols required to handle this compound safely, ensuring both scientific integrity and operator security.
Mechanistic Causality of Hazards: Why Standard PPE Fails
To design an effective PPE strategy, we must first understand the causality of the chemical's toxicity. The hazards of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate are not merely irritant-based; they are systemic.
Percutaneous Absorption & Methemoglobinemia: The 4-aminophenyl (aniline) group is highly lipophilic. If it breaches standard laboratory gloves, it is rapidly absorbed through the stratum corneum. Once in the bloodstream, cytochrome P450 enzymes metabolize it into reactive intermediates that oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state. This results in methemoglobinemia , a condition that severely impairs the blood's oxygen-carrying capacity, leading to cellular hypoxia and cyanosis .
Ester Reactivity: The methyl ester group acts as a localized irritant. It can cause severe ocular damage (H319) and respiratory tract irritation (H335) upon contact with mucous membranes.
Because of this dual-threat (systemic toxicity via skin + localized mucosal irritation), standard latex or thin nitrile gloves are insufficient. The PPE system must act as an impermeable, multi-layered barrier.
Core PPE Requirements: The "Armor" System
The selection of PPE is dictated by quantitative breakthrough times and degradation resistance. The table below summarizes the empirical data for handling aniline and ester derivatives.
Table 1: Quantitative Glove Material Breakthrough Times for Aniline/Ester Derivatives
Glove Material
Thickness
Breakthrough Time
Degradation Rating
Operational Recommendation
Butyl Rubber
14 mil
> 480 min
Excellent
Primary choice. Required for bulk handling, solvent dissolution, or prolonged exposure.
Nitrile (Heavy Duty)
> 8 mil
120 - 240 min
Good
Acceptable for rapid, short-duration dispensing (< 30 mins). Must be discarded immediately after use.
Neoprene
12 mil
60 - 120 min
Fair
Not recommended. Prone to structural degradation by the ester moiety.
Latex
Standard
< 10 min
Poor
Strictly Prohibited. Rapid permeation of the aniline moiety.
Additional Mandatory PPE:
Eye Protection: ANSI Z87.1 certified chemical splash goggles. Causality: Standard safety glasses lack a facial seal, allowing ester dust or vapors to bypass the lenses and react with ocular moisture.
Body Protection: A flame-resistant (FR) lab coat buttoned to the top. For handling quantities >5 grams, a Tychem® chemical-resistant apron is required to prevent torso exposure.
Respiratory Protection: All open-container work must be performed inside a certified chemical fume hood .
Hazard Causality and PPE Workflow Visualization
The following diagram maps the mechanistic pathways of exposure to the specific PPE barriers required to neutralize them.
Mechanistic causality between chemical exposure routes, required PPE barriers, and physiological outcomes.
To ensure trust and safety, your protocol must be a self-validating system . This means each step contains a built-in check to confirm the environment is secure before proceeding.
Protocol A: Safe Dispensing and Weighing
Step 1: Environmental Validation
Turn on the chemical fume hood and verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm) .
Self-Validation Check: Tape a small piece of Kimwipe to the bottom of the sash. If it pulls steadily inward, containment is active. Do not proceed if the tissue flutters outward.
Step 2: PPE Donning Sequence
Don inner nitrile gloves (4 mil), followed by the FR lab coat, chemical splash goggles, and finally, outer Butyl rubber gloves (14 mil). Pull the outer gloves over the cuffs of the lab coat.
Step 3: Static Mitigation & Setup
Place an anti-static weighing boat on the analytical balance inside the hood.
Causality: Aniline derivative powders can hold a static charge, causing them to aerosolize when the container is opened. Use an anti-static gun (Zerostat) on the weighing boat prior to dispensing.
Step 4: Weighing
Tare the balance to 0.000 g.
Self-Validation Check: Watch the balance for 5 seconds. If the weight drifts, there is excessive air turbulence in the hood. Lower the sash until the draft stabilizes before opening the chemical vial.
Dispense the chemical using a clean, dry stainless-steel spatula.
Step 5: Sealing and Decontamination
Cap the source vial tightly. Wipe the exterior of the vial with a Kimwipe dampened with isopropyl alcohol (IPA) to remove micro-dust before removing it from the hood.
Protocol B: Doffing (Removal) Sequence
Improper doffing is the leading cause of secondary chemical exposure.
Wash outer gloves: While still wearing them, rinse the Butyl gloves with IPA, then water, inside the fume hood.
Remove outer gloves: Pinch the palm of one glove and peel it off inside out. Slide an ungloved inner finger under the wrist of the second glove to peel it off.
Remove goggles and coat: Handle only the clean straps and interior surfaces.
Remove inner gloves: Peel off inside out and discard in hazardous waste. Wash bare hands immediately with soap and water.
Spill Response and Disposal Plan
In the event of a spill outside the fume hood, standard sweeping will aerosolize the ester/aniline dust, leading to immediate inhalation hazards.
Step-by-Step Spill Clean-up:
Evacuate & Isolate: Immediately evacuate personnel from the immediate area. Allow the HVAC system to clear ambient dust for 15 minutes.
Don Maximum PPE: Responders must wear Butyl gloves, chemical goggles, and a half-mask elastomeric respirator with P100/Organic Vapor (OV) cartridges.
Containment: Do NOT use combustible absorbents (like sawdust). Cover the spill gently with an inert, damp absorbent such as wet vermiculite or sand to suppress dust generation.
Collection: Use non-sparking polypropylene tools to scoop the absorbed mixture into a heavy-duty polyethylene hazardous waste bag.
Surface Decontamination: Wash the spill surface with a 5% mild acid solution (e.g., dilute acetic acid) to protonate any residual amine, rendering it water-soluble, followed by a soap and water rinse.
Disposal:
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate must be treated as RCRA Hazardous Waste due to its toxicity. Segregate it from strong oxidizing agents (like peroxides or nitric acid), as aniline derivatives can react exothermically. Label clearly as "Toxic Organic Solid - Aniline Derivative" and dispose of via high-temperature incineration through a certified waste management contractor.
References
National Center for Biotechnology Information (NCBI). "Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds." National Library of Medicine. URL:[Link]
Iolascon A, Bianchi P, Andolfo I, et al. "Recommendations for diagnosis and treatment of methemoglobinemia." American Journal of Hematology. 2021. URL:[Link]
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.